1-Bromo-4-(ethylthio)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-ethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFHVAKXUMMGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426512 | |
| Record name | 1-Bromo-4-(ethylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30506-30-0 | |
| Record name | 1-Bromo-4-(ethylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-4-(ethylthio)benzene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-(ethylthio)benzene
Abstract
This compound (CAS No. 30506-30-0) is a bifunctional aromatic compound of significant interest to the chemical research, pharmaceutical, and materials science communities. Possessing both a reactive aryl bromide handle for cross-coupling reactions and a versatile thioether moiety susceptible to controlled oxidation, this molecule serves as a strategic building block for the synthesis of complex organic structures. This guide provides a comprehensive overview of its physicochemical properties, robust synthesis protocols, key reactivity patterns with mechanistic insights, and its applications in modern drug discovery and development.
Physicochemical and Spectroscopic Profile
This compound is a sulfur-containing organobromine compound.[1][2] Its structural and physical properties are fundamental to its handling, storage, and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 30506-30-0 | [1][2][3][4] |
| Molecular Formula | C₈H₉BrS | [1][2][4] |
| Molecular Weight | 217.13 g/mol | [2][3] |
| IUPAC Name | 1-bromo-4-(ethylsulfanyl)benzene | [1][4] |
| SMILES | CCSC1=CC=C(Br)C=C1 | [1][2][4] |
| Appearance | Colorless to pale yellow liquid/solid | Inferred from analogs |
| Purity | ≥97-98% (typical commercial grade) | [2] |
| Solubility | Miscible with most organic solvents (e.g., ethanol, ether, acetone); low solubility in water. | [5] |
| Storage | Store sealed in a dry, cool (2-8°C), well-ventilated place under nitrogen. | [2][3] |
Spectroscopic Characterization
The identity and purity of this compound are unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the ethyl group—a triplet around 1.3 ppm (CH₃) and a quartet around 2.9 ppm (CH₂)—and signals for the 1,4-disubstituted aromatic ring. The aromatic protons will appear as two distinct doublets (an AA'BB' system) between 7.2 and 7.5 ppm, consistent with para-substitution.
-
¹³C NMR Spectroscopy: The carbon spectrum will show signals for the two ethyl carbons and four distinct signals for the aromatic carbons, including the carbon atom bonded to bromine (C-Br) and the carbon atom bonded to sulfur (C-S).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for both alkyl and aromatic protons, C=C stretching for the aromatic ring (approx. 1580-1480 cm⁻¹), and a strong C-Br stretching absorption in the fingerprint region (approx. 600-500 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.
Synthesis Methodology: S-Alkylation of 4-Bromothiophenol
The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of an ethylating agent with 4-bromothiophenolate, generated in situ from 4-bromothiophenol.[6]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromothiophenol (1.0 equiv)
-
Ethyl iodide (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetone
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol and anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Add ethyl iodide dropwise to the stirring suspension at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts (K₂CO₃ and the KI byproduct).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via vacuum distillation or silica gel column chromatography to afford this compound as a pure compound.
Scientist's Rationale
-
Choice of Base: Potassium carbonate is a mild, inexpensive, and easily removable base sufficient to deprotonate the acidic thiol (pKa ≈ 6.5), forming the highly nucleophilic thiophenolate anion.
-
Choice of Solvent: Acetone is an excellent polar aprotic solvent for Sₙ2 reactions. It readily dissolves the organic reactants while the inorganic base and salt byproduct have limited solubility, which can help drive the reaction.
-
Stoichiometry: A slight excess of the ethylating agent ensures complete consumption of the valuable thiophenol. A larger excess of the base ensures the equilibrium is shifted towards the reactive thiophenolate.
-
Self-Validation: The protocol's endpoint is validated by TLC, ensuring the reaction has gone to completion. The purification step, confirmed by spectroscopic analysis (e.g., NMR), validates the identity and purity of the final product.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.
Reactions at the Aryl Bromide: Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, most notably via the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is a pillar of modern organic synthesis, enabling the construction of biaryl systems prevalent in pharmaceuticals and organic materials.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling with Phenylboronic Acid
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[9]
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the mixture (e.g., 80-100 °C) with vigorous stirring for 2-12 hours, monitoring by TLC or GC-MS.
-
After cooling, perform an aqueous workup, extracting the product with a solvent like ethyl acetate.
-
Purify by column chromatography to yield 4-(ethylthio)-1,1'-biphenyl.
Rationale: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[9][10] The inert atmosphere is critical as the active Pd(0) catalyst can be oxidized and deactivated by oxygen.[9]
Reactions at the Thioether: Selective Oxidation
The sulfur atom in the thioether is nucleophilic and can be readily oxidized to form the corresponding sulfoxide and, subsequently, the sulfone.[11] This transformation is highly valuable as sulfoxides and sulfones are common pharmacophores that can modulate a molecule's polarity, solubility, and hydrogen bonding capacity.[12][13]
Caption: Stepwise oxidation of the thioether moiety.
Protocol: Selective Oxidation to Sulfoxide
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or acetic acid in a flask cooled in an ice bath (0 °C).[14]
-
Slowly add a solution of the oxidizing agent. For selective oxidation to the sulfoxide, carefully controlled stoichiometry is key.
-
Option A (Mild): Add 30% hydrogen peroxide (1.0-1.1 equiv) dropwise.[14]
-
Option B (Common): Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equiv) in DCM dropwise.
-
-
Stir the reaction at 0 °C to room temperature and monitor closely by TLC. The sulfoxide product is more polar than the starting sulfide.
-
Upon completion, quench the reaction (e.g., with aqueous sodium sulfite for m-CPBA or sodium thiosulfate for H₂O₂) and proceed with an aqueous workup and extraction.
-
Purify by column chromatography.
Rationale:
-
Controlling Oxidation State: The key to isolating the sulfoxide without over-oxidation to the sulfone is precise control of the oxidant stoichiometry (using ~1 equivalent).[11] Running the reaction at lower temperatures also helps improve selectivity.
-
Choice of Oxidant: Hydrogen peroxide is a "green" oxidant, with water as its only byproduct.[14] m-CPBA is a highly reliable and generally selective oxidant for this transformation.[15] To synthesize the sulfone, an excess of the oxidant (≥2 equivalents) and often higher temperatures are used.[15]
Applications in Research and Drug Development
This compound is not an end product but a valuable intermediate. Its bifunctional nature allows for a modular and convergent approach to synthesizing complex target molecules.
-
Pharmaceutical Synthesis: Thioethers, sulfoxides, and sulfones are integral components of numerous FDA-approved drugs.[12][13] This building block allows for the introduction of these sulfur-containing motifs into a larger molecular scaffold, which can then be elaborated using the aryl bromide handle via cross-coupling chemistry.[16][17]
-
Materials Science: The ability to construct biaryl and other conjugated systems makes this compound a useful precursor for organic electronic materials, polymers, and specialty chemicals where specific electronic or physical properties are desired.[18]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this starting material are also relevant in the design and synthesis of modern pesticides and herbicides.[19]
Safety and Handling
While one safety data sheet indicates this specific chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with the care afforded to all laboratory chemicals.[20] Analogous compounds are known irritants.[21][22]
Table 2: General Safety and Handling Recommendations
| Hazard Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | [22][23] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling. | [21][24] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [23] |
| First Aid (In case of exposure) | Skin: Wash off with soap and plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist. | [22][24] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [22] |
Conclusion
This compound is a strategically important synthetic intermediate whose value lies in its dual reactivity. The aryl bromide provides a reliable anchor for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon skeletons. Simultaneously, the ethylthio group offers a tunable functional handle that can be maintained as a thioether or selectively oxidized to a sulfoxide or sulfone, allowing for fine-tuning of the electronic and physicochemical properties of the target molecule. This versatility ensures its continued relevance as a valuable building block for professionals in drug development, materials science, and advanced organic synthesis.
References
- Google. (2026).
- Thermo Fisher Scientific. (n.d.). This compound, 97% 100 g.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Li, Y., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]
- ResearchGate. (n.d.). Representative thioether-containing drugs and bioactive compounds.
- Wikipedia. (n.d.). 4-Bromothiophenol.
- PubChem. (n.d.). 1-Bromo-4-(1-bromoethyl)benzene.
- Globe Thesis. (2023). Synthesis Of Aryl Sulfides From Thiophenol Response Research.
- ResearchGate. (n.d.). Other drugs containing thioethers.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-ethyl- (CAS 1585-07-5).
- ScienceDirect. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
- NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-.
- PubChem. (n.d.). 1-Bromo-4-ethylbenzene.
- NIST. (n.d.). Benzene, 1-bromo-4-ethyl-.
- Organic Syntheses. (n.d.). Procedure.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation.
- PMC - NIH. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols.
- MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,....
- YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. 30506-30-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 12. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 15. Sulfone synthesis by oxidation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. globethesis.com [globethesis.com]
- 18. chemimpex.com [chemimpex.com]
- 19. nbinno.com [nbinno.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. fishersci.com [fishersci.com]
- 24. cdnisotopes.com [cdnisotopes.com]
1-Bromo-4-(ethylthio)benzene CAS number 30506-30-0
An In-depth Technical Guide to 1-Bromo-4-(ethylthio)benzene
This document provides a comprehensive technical overview of this compound (CAS No. 30506-30-0), a versatile aromatic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its utility in modern synthetic chemistry.
Core Compound Profile
This compound is a bifunctional organic molecule featuring a brominated phenyl ring coupled with an ethylthio ether group. This unique substitution pattern makes it a valuable intermediate. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ethylthio group, meanwhile, can influence the electronic properties of the ring and provides a site for further chemical modification or can act as a key pharmacophore in a final target molecule.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 30506-30-0 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉BrS | [1][2][4][5] |
| Molecular Weight | 217.13 g/mol | [1][2] |
| IUPAC Name | 1-bromo-4-(ethylsulfanyl)benzene | [4][5] |
| Canonical SMILES | CCSC1=CC=C(C=C1)Br | [1][4] |
| InChI Key | CTFHVAKXUMMGOC-UHFFFAOYSA-N | [4][5] |
| Purity (Typical) | ≥97% | [1][5] |
| Storage | 4°C, stored under nitrogen | [1] |
Synthesis and Purification
While multiple synthetic routes are conceivable, a common and efficient laboratory-scale preparation involves the S-alkylation of 4-bromothiophenol. This method is reliable due to the high nucleophilicity of the thiolate anion and the availability of commercial starting materials.
Protocol: Synthesis via S-Alkylation
This protocol describes the ethylation of 4-bromothiophenol using ethyl iodide. The causality for this choice rests on the straightforward nature of the SN2 reaction, which typically proceeds with high yield and selectivity. The use of a base like potassium carbonate is crucial to deprotonate the weakly acidic thiol, generating the potent thiolate nucleophile required for the reaction to proceed efficiently.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq) and anhydrous acetone or acetonitrile as the solvent.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. The base is essential for deprotonating the thiophenol to form the reactive thiolate.
-
Alkylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the stirring suspension. An excess of the alkylating agent ensures complete consumption of the starting thiophenol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a pure compound.
Visualizing the Synthesis
Caption: Figure 2: A typical workflow for synthetic applications.
Safety and Handling
As a prudent Senior Application Scientist, adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated aromatic compounds should be used to guide handling procedures.
-
Hazard Classification: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled. [6][7][8][9]* Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. All handling should be performed in a well-ventilated fume hood. [8][10]* Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Ensure containers are kept tightly closed when not in use. [6][7]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1][6]For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended. [1]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [6][8]
References
- The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applic
- 1-Bromo-4-ethylbenzene 97 1585-07-5 - Sigma-Aldrich. Sigma-Aldrich.
- 30506-30-0 | this compound | ChemScene. ChemScene.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
- 1-Bromo-4-ethylbenzene - Chem-Impex. Chem-Impex.
- SAFETY D
- Buchwald–Hartwig amin
- 1-Bromo-4-(1-bromoethyl)benzene - Benchchem. Benchchem.
- FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... - ResearchGate.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(sec-butyl)benzene - Benchchem. Benchchem.
- Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- SAFETY D
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Benzene, 1-bromo-4-(methylthio)- - NIST WebBook. NIST.
- This compound,(CAS# 30506-30-0) - Sinfoo Biotech. Sinfoo Biotech.
- Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603 - PubChem. PubChem.
- Benzene, 1-bromo-4-ethyl- - NIST WebBook. NIST.
- 30506-30-0|this compound|BLD Pharm. BLD Pharm.
- Benzene, 1-bromo-4-ethenyl- - NIST WebBook. NIST.
- This compound. Fluorochem.
- 1-Bromo-4-(tert-butyl)benzene - Apollo Scientific. Apollo Scientific.
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem. Benchchem.
- Benzene, 1-bromo-4-(methylthio)- - NIST WebBook. NIST.
- Benzene, 1-bromo-4-ethyl- - NIST WebBook. NIST.
- The Suzuki Reaction - Andrew G Myers Research Group. Myers Research Group, Harvard University.
- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
- 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase.
- Benzene, 1-bromo-4-ethyl- - NIST WebBook. NIST.
- This compound, 97% 100 g | Buy Online | Thermo... Thermo Fisher Scientific.
- 1-Bromo-4-ethylbenzene(1585-07-5) wiki - Guidechem. Guidechem.
- Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3 - ResearchGate.
- 1-Bromo-4-(1-bromoethyl)benzene | C8H8Br2 | CID 9838146 - PubChem. PubChem.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. YouTube.
- Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-4-(sec-butyl)benzene - Benchchem. Benchchem.
- 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.
- 4-Bromoethylbenzene(1585-07-5) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- 1-Bromo-4-ethylbenzene 1585-07-5 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.
- 1-Bromo-4-ethylbenzene | C8H9Br | CID 15313 - PubChem. PubChem.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound,(CAS# 30506-30-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 30506-30-0|this compound|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Bromo-4-(ethylthio)benzene: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(ethylthio)benzene, a key aryl sulfide intermediate in the fields of pharmaceutical and materials science. We will delve into its fundamental chemical structure and properties, followed by a detailed exploration of prevalent and innovative synthetic methodologies. The guide is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and rationale that govern these syntheses. Emphasis is placed on robust and validated protocols, including classical nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines the standard analytical techniques for structural verification and discusses the compound's significant role as a versatile building block in the creation of complex molecules.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-bromophenyl ethyl sulfide, is an organobromine and organosulfur compound with the chemical formula C₈H₉BrS. Its structure is characterized by a benzene ring substituted with a bromine atom and an ethylthio group at the para positions (1 and 4, respectively).
This molecule's utility in organic synthesis stems from its bifunctional nature. The aryl bromide moiety serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1] The ethylthio group, while generally stable, can be oxidized to sulfoxide or sulfone, offering a pathway to modulate the electronic and physical properties of derivative compounds.[2] This dual functionality makes this compound a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and advanced materials.[3][4]
Chemical Structure
Caption: General workflow for the SNAr synthesis of this compound.
Causality and Mechanistic Insight: The reaction proceeds via the formation of a highly nucleophilic thiolate anion from 4-bromothiophenol in the presence of a base. [5]This thiolate then attacks the carbon atom bearing the bromine on a second molecule of an aryl halide. However, for the synthesis of an unsymmetrical thioether like this compound, the thiolate attacks an alkyl halide, such as ethyl bromide. This is a variation of the Williamson ether synthesis, applied to thioethers. [5][6][7]The SN2 reaction between the potent sulfur nucleophile and the primary alkyl halide is typically efficient. [8][9] While direct SNAr on an unactivated aryl halide like 1,4-dibromobenzene with ethanethiolate is challenging, the presence of electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). [10][11][12]In the case of 1-bromo-4-nitrobenzene, for instance, reaction with ethanethiolate would be more facile.
Experimental Protocol: Williamson-type Thioether Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Base Addition: Add a slight excess of a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.1 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Alkylation: Add ethyl bromide (EtBr, 1.2 eq) or ethyl iodide (EtI, 1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Pathway II: Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry often relies on transition-metal catalysis for its efficiency, mild reaction conditions, and broad functional group tolerance. Palladium-catalyzed reactions are particularly powerful for forming C-S bonds. [13][14][15]This approach typically involves coupling an aryl halide (1,4-dibromobenzene) with a thiol (ethanethiol) or a thiol surrogate.
Caption: Simplified workflow for Palladium-catalyzed synthesis of this compound.
Causality and Mechanistic Insight: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming an arylpalladium(II) species. The thiol is deprotonated by the base to form a thiolate, which then coordinates to the palladium center. The final step is reductive elimination, which forms the C-S bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. [14]The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are often used to promote the reductive elimination step and prevent catalyst deactivation. [14] Experimental Protocol: Palladium-Catalyzed Thioetherification
-
Setup: In a glovebox or under an inert atmosphere (Nitrogen or Argon), charge a Schlenk flask with 1,4-dibromobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable ligand like Xantphos (2-10 mol%).
-
Reagent Addition: Add a non-polar aprotic solvent such as toluene or xylene, followed by ethanethiol (1.1 eq) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Reaction: Seal the flask and heat the mixture to 80-120 °C. Monitor the reaction's progress by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography on silica gel to isolate this compound.
Structural Elucidation and Characterization
Confirmation of the structure and assessment of the purity of synthesized this compound are crucial. This is achieved through a combination of standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | δ ~7.4 (d, 2H, Ar-H ortho to Br), δ ~7.2 (d, 2H, Ar-H ortho to S), δ ~2.9 (q, 2H, -S-CH₂ -CH₃), δ ~1.3 (t, 3H, -S-CH₂-CH₃ ) |
| ¹³C NMR | Aromatic signals between δ 120-140 ppm, including the C-Br and C-S carbons. Aliphatic signals at ~δ 35 (-S-C H₂-) and ~δ 15 (-CH₂-C H₃). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 216 and 218 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
| IR Spectroscopy | C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-2950 cm⁻¹, C=C stretching (aromatic) ~1400-1600 cm⁻¹, C-S stretching ~600-800 cm⁻¹, C-Br stretching ~500-600 cm⁻¹. |
Applications in Drug Development and Materials Science
This compound is not an end product but a versatile intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with desired biological or material properties.
Caption: Role of this compound as a synthetic intermediate.
-
Pharmaceuticals: The aryl bromide functionality allows for the construction of biaryl structures via Suzuki coupling or the introduction of nitrogen-containing heterocycles through Buchwald-Hartwig amination. [1]These structural motifs are prevalent in many classes of drugs. The thioether can be oxidized to a sulfone, a common pharmacophore in various therapeutic agents.
-
Agrochemicals: Similar to pharmaceuticals, it serves as a building block for new pesticides and herbicides. [3]* Materials Science: It can be used to synthesize monomers for specialty polymers or functionalize existing polymers. [3]Its derivatives, created through reactions like the Sonogashira or Heck couplings, are explored in the field of organic electronics for applications in OLEDs and organic photovoltaics. [1]
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
4-Bromothiophenol: Is toxic and has a strong, unpleasant odor.
-
Ethyl Bromide: Is a volatile alkylating agent and a suspected mutagen.
-
Palladium Catalysts: Can be toxic and pyrophoric.
-
Bases (NaOH, NaOtBu): Are corrosive.
Consult the Safety Data Sheet (SDS) for each specific reagent before use for detailed handling, storage, and disposal information.
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its dual reactivity. This guide has detailed the primary synthetic routes—nucleophilic substitution and palladium-catalyzed cross-coupling—providing both the practical "how" and the fundamental "why" behind these powerful transformations. By understanding the structure, synthesis, and reactivity of this versatile building block, researchers in drug discovery and materials science are better equipped to design and execute efficient synthetic strategies for the creation of novel and high-value molecules.
References
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG29Wi0S5I1mtYEMeSaN9KXmPmKU-2Qj9jURx-TedI6NLL7IGlWbSTfFict55g3f7-T2oX687dL4GN5iKBwnHGX_ZOvo8nfTYw-UJTb0NvylmQvwZj7lFJXKaG_8Du4t4-OdYj2sw_bdfAlsw==]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDEvdb3PhOcq-j8XxqWovkHG8jIO__Bn-B_FDmvcPj5q2G0QeQ5ufGiA3cwSkW_HqL1390NhUEx4osFu5skoS0JrM-Pi_GuMy14lMNnbz6zJvgsU5BDpuboyxbwR3kjYLucgHcZuTobwXs1dJX94Ly5Gk6hlR-qSiGZZ-w8Z0iSz9pMEA3T5o9]
- Li, Y., Bao, G., & Wu, X.-F. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science, 11(7), 1837–1842. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/c9sc05532k]
- Ogawa, A., & Sonoda, N. (1998). Transition-Metal-Catalyzed Carbonylation of Organosulfur Compounds. Reviews on Heteroatom Chemistry, 18, 1-22. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0K5f1f-uw5ZImyVPtu43ZxMIgPn-zeJjZzrlYyKThJAPLtb3NFAI5TXK3sacfrCBWwv22KVapy7AGQLkEIt_9xvy6DqBTcLA4K5GWM4D0irHfpoIIfRcr1YJ5SfAKt4VjODZMKl96mtKglRjyrG6TRqE=]
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMKkY-Z0ITfM7u5LgkwNeV-W0pv5edTcuRDlyg9tZ6Ws8sL-lKvN6wgE3alY5q1zUbtRfZVv4_kEkAO-rsG27QwpvSVY1bVjXRyh_yNSw53B_29-T3bPT91CssuH_F9bOdF8drKCE0yYqSQep-yZq0KGg9O-k2BSgzyxGP00mQmkNRbv3u0X-68Mt8wrH9zAMM1_21i0xxTBtk-7bK2lbwW-y_lOxJC6ieGvhPwNEwCBxNVnqU2N6JDrjaDYFcIMf1KNr4ZxCQVCwZxuV4zzjDxcN6CL-MJmdxQi0XfE1mHvyVif16jnRXWg==]
- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2025). Impurity To API. [URL: https://impuritytoapi.com/reagent-guides/classical-williamson-type-ether-synthesis-sulfur-as-nucleophile/]
- Garber, K. (2017). CHEM 222: Thioethers. YouTube. [URL: https://www.youtube.
- Schopfer, U., & Schlapbach, A. (2001). A general palladium-catalysed synthesis of aromatic and heteroaromatic thioethers. Tetrahedron, 57(15), 3069-3073. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFetYxF_zYn5GJixnUbC-lg5nm6P2kqsi0vQzMg_imoIQKy_EDBGeepRYWqV0vGtq5NcEgFQzI79oS9wDJUsjPxnGtNTUyYsamhUn2T2KjOdyko6LNl5XufrMwOAHF5iVCl5cM_S6-gTUjFZOXSR66HhS5HcUZmITrguGno0OLKzeWyQ_BNI11vo]
- Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Williamson Ether Synthesis. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
- Sigma-Aldrich. (n.d.). 1-Bromo-4-ethylbenzene. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/111414]
- PubChem. (n.d.). 1-Bromo-4-(1-bromoethyl)benzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9838146]
- The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. (n.d.). Autech Industry. [URL: https://www.autechindustry.
- Bolm, C., & Bienewald, F. (1998). Asymmetric Sulfide Oxidation with Vanadium Catalysts and H₂O₂. Organic Syntheses, 75, 196. [URL: http://www.orgsyn.org/demo.aspx?prep=v75p0196]
- NIST. (n.d.). Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1585075]
- Chem-Impex International. (n.d.). 1-Bromo-4-ethylbenzene. [URL: https://www.chemimpex.com/products/1-bromo-4-ethylbenzene-detail]
- Guidechem. (n.d.). 1-Bromo-4-ethylbenzene 1585-07-5 wiki. [URL: https://www.guidechem.com/wiki/1-bromo-4-ethylbenzene-1585-07-5.html]
- NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C104950]
- Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.
- PrepChem. (n.d.). Synthesis of ethyl phenyl sulfide. [URL: https://www.prepchem.com/synthesis-of-ethyl-phenyl-sulfide/]
- Lee, J., et al. (2016). Supporting Information for "Highly efficient blue-emitting cyclometalated iridium(III) complexes based on carborane-functionalized 2-phenylpyridine ligands". Dalton Transactions. [URL: https://www.rsc.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-ethyl- (CAS 1585-07-5). [URL: https://www.chemeo.com/cid/43-268-0/Benzene-1-bromo-4-ethyl-.html]
- PubChem. (n.d.). Benzene, 1-bromo-4-ethynyl-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136603]
- NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2039829]
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [URL: https://www.youtube.
- EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone. (1990). Google Patents. [URL: https://patents.google.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
- The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [URL: https://www.youtube.
- 1-Bromo-4-ethylbenzene: A Versatile Tool for Organic Synthesis. (n.d.). Autech Industry. [URL: https://www.autechindustry.com/news/1-bromo-4-ethylbenzene-a-versatile-tool-for-organic-synthesis_56.html]
- C-H Functionalization. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature, 555, 348-353. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6095697/]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. [URL: https://www.benchchem.com/uploads/technical-guide/An-In-depth-Technical-Guide-to-the-Synthesis-of-1-bromo-4-trichloromethyl-benzene.pdf]
- PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma. [URL: https://pyglifesciences.com/the-role-of-bromo-otbn-in-pharma/]
- ChemicalBook. (n.d.). Ethyl 4-bromophenylacetate synthesis. [URL: https://www.chemicalbook.com/synthesis/1878-68-8.html]
- Paquette, L. A., & Baily, S. (1977). Phenyl Vinyl Sulfide. Organic Syntheses, 56, 92. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0935]
- Stenutz. (n.d.). 1-bromo-4-ethylbenzene. [URL: https://www.stenutz.eu/chem/solv256.php]
- SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/5YxLq8Z2E1J]
- NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C586618]
- SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/5YxLq8Z2E1J/shifts]
- BLD Pharm. (n.d.). 1585-07-5|1-Bromo-4-ethylbenzene. [URL: https://www.bldpharm.com/products/1585-07-5.html]
Sources
- 1. nbinno.com [nbinno.com]
- 2. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05532K [pubs.rsc.org]
- 15. A general palladium-catalysed synthesis of aromatic and heteroaromatic thioethers | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-4-(ethylthio)benzene
Introduction
Molecular Structure and Key Features
The structure of 1-bromo-4-(ethylthio)benzene dictates its spectral properties. The para-substitution pattern on the benzene ring introduces a high degree of symmetry, which simplifies the aromatic region of its NMR spectra. The electron-donating nature of the ethylthio group and the electron-withdrawing, yet sterically bulky, nature of the bromine atom influence the electronic environment of the aromatic protons and carbons. The ethyl group provides characteristic aliphatic signals, and the presence of both bromine and sulfur atoms will be evident in the mass spectrum due to their isotopic abundances and predictable fragmentation pathways.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: A Tale of Two Doublets and an Ethyl Group
The para-substitution of the benzene ring leads to a simplified and highly characteristic pattern in the aromatic region of the ¹H NMR spectrum. Due to the plane of symmetry bisecting the C1-C4 bond, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in an AA'BB' spin system, which often appears as two distinct doublets.
Predicted ¹H NMR Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Ar-H (a) | ~ 7.40 | Doublet | 2H | ~ 8.5 | H-2, H-6 |
| Ar-H (b) | ~ 7.20 | Doublet | 2H | ~ 8.5 | H-3, H-5 |
| CH₂ | ~ 2.95 | Quartet | 2H | ~ 7.4 | -S-CH₂ -CH₃ |
| CH₃ | ~ 1.30 | Triplet | 3H | ~ 7.4 | -S-CH₂-CH₃ |
Interpretation and Rationale:
-
Aromatic Region: The protons ortho to the bromine atom (H-2 and H-6) are expected to be deshielded relative to the protons ortho to the ethylthio group (H-3 and H-5) due to the electron-withdrawing inductive effect of bromine. The ethylthio group, being electron-donating through resonance, will shield the adjacent protons. Therefore, the downfield doublet at approximately 7.40 ppm is assigned to H-2 and H-6, while the upfield doublet at around 7.20 ppm is assigned to H-3 and H-5. The coupling constant of ~8.5 Hz is characteristic of ortho-coupling in a benzene ring.
-
Aliphatic Region: The ethyl group presents a classic quartet-triplet pattern. The methylene protons (-S-CH₂) are adjacent to the sulfur atom, which is moderately electron-withdrawing, shifting them downfield to around 2.95 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) are further from the electronegative sulfur and appear upfield at approximately 1.30 ppm, split into a triplet by the two methylene protons.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The symmetry of this compound is also reflected in its ¹³C NMR spectrum, which is expected to show six distinct signals: four for the aromatic carbons and two for the ethyl group carbons.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 135.0 | C-4 (ipso to -SEt) |
| ~ 132.0 | C-2, C-6 |
| ~ 130.0 | C-3, C-5 |
| ~ 121.0 | C-1 (ipso to -Br) |
| ~ 28.0 | -CH₂ -S- |
| ~ 14.5 | -CH₃ |
Interpretation and Rationale:
-
Aromatic Carbons: The carbon atom directly attached to the sulfur (C-4) is expected to be the most downfield of the protonated aromatic carbons due to the electronegativity of sulfur and its ability to participate in resonance. The carbon bearing the bromine (C-1) is subject to the "heavy atom effect," which, despite bromine's electronegativity, causes an upfield shift compared to what might be expected.[1] The remaining two signals correspond to the two pairs of equivalent protonated aromatic carbons (C-2/C-6 and C-3/C-5).
-
Aliphatic Carbons: The chemical shifts for the ethyl group are straightforward, with the methylene carbon appearing further downfield due to its proximity to the sulfur atom.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for adequate signal intensity.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions characteristic of a para-disubstituted aromatic ring and an alkyl sulfide.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2965-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~ 1580, 1480 | Medium-Strong | Aromatic C=C stretching |
| ~ 1450 | Medium | CH₂ bending (scissoring) |
| ~ 1390 | Medium-Weak | CH₃ symmetric bending |
| ~ 1090 | Strong | C-S stretch |
| ~ 1010 | Medium | Aromatic C-H in-plane bending |
| ~ 820 | Strong | Para-disubstitution C-H out-of-plane bend |
| ~ 600 | Medium | C-Br stretch |
Interpretation and Rationale:
-
Aromatic Vibrations: The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.[2] A strong band around 820 cm⁻¹ is highly diagnostic for para-disubstitution.
-
Aliphatic Vibrations: The C-H stretching of the ethyl group will appear in the 2965-2850 cm⁻¹ range. Bending vibrations for the methylene and methyl groups are also expected.
-
C-S and C-Br Vibrations: The C-S stretching vibration is expected to appear as a relatively strong band around 1090 cm⁻¹. The C-Br stretch is typically found in the fingerprint region, around 600 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the spectrum can be acquired as a neat thin film between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Apply a small drop of the sample to one plate and press the second plate on top to create a thin film. Place the plates in the spectrometer's sample holder and acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum Fragmentation
| m/z | Predicted Relative Abundance | Ion Structure/Formula | Fragmentation Pathway |
| 216/218 | High | [C₈H₉BrS]⁺˙ | Molecular Ion (M⁺˙) |
| 187/189 | Moderate | [C₆H₄BrS]⁺˙ | Loss of ethyl radical (•CH₂CH₃) |
| 171/173 | Moderate | [C₇H₆Br]⁺ | Loss of •SCH₃ |
| 108 | High | [C₆H₄S]⁺˙ | Loss of Br• from [M-C₂H₅]⁺ |
| 91 | Moderate | [C₆H₄S-H]⁺ | Loss of H• from m/z 108 |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak will be observed as a doublet at m/z 216 and 218, with nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Major Fragmentations: The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the sulfur atom and the loss of the bromine atom.
-
α-Cleavage: Cleavage of the ethyl group from the sulfur atom will result in a fragment at m/z 187/189.
-
Benzylic-type Cleavage: Loss of the ethyl radical is a common fragmentation pathway for aryl ethyl sulfides.
-
Loss of Bromine: The C-Br bond can also cleave, although this may be less favorable than fragmentation at the sulfur atom.
-
Further Fragmentation: The fragment at m/z 187/189 can subsequently lose a bromine radical to give a high-intensity peak at m/z 108.
-
Caption: Predicted major fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic patterns of bromine-containing fragments.
Conclusion
The comprehensive spectral analysis of this compound, based on predictive methods and comparison with analogous compounds, provides a detailed and reliable characterization of this important synthetic intermediate. The ¹H and ¹³C NMR spectra are defined by the molecule's para-substitution, leading to simplified and interpretable patterns. The IR spectrum clearly indicates the presence of the aromatic ring, the ethyl sulfide group, and the carbon-bromine bond. Finally, the mass spectrum is distinguished by the characteristic bromine isotope pattern and predictable fragmentation pathways originating from the ethylthio moiety. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this compound in their synthetic endeavors.
References
- Fiveable. (n.d.). Para-Substituted Benzene Definition.
- Chemistry LibreTexts. (2023, September 20). Spectroscopy of Aromatic Compounds.
- Reich, H. J. (n.d.). Structure Elucidation with NMR Spectroscopy.
- NIST. (n.d.). NIST Chemistry WebBook.
- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
Sources
Physical and chemical properties of 1-Bromo-4-(ethylthio)benzene
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-4-(ethylthio)benzene (CAS No. 30506-30-0). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted aromatic compounds in their synthetic workflows. The guide details a robust synthesis protocol, explores the compound's reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provides essential safety and handling information. The content is structured to deliver both foundational knowledge and practical insights, enabling users to effectively incorporate this versatile building block into their research and development endeavors.
Introduction
This compound, also known as 4-bromophenyl ethyl sulfide, is a disubstituted aromatic compound featuring a bromine atom and an ethylthio group in a para configuration on a benzene ring. This unique substitution pattern imparts a duality of reactive sites: the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions, and the ethylthio group, which can influence the electronic properties of the aromatic ring and participate in its own set of chemical transformations. This combination makes this compound a valuable intermediate in the synthesis of more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide aims to provide a detailed exposition of its properties and synthetic utility.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in synthesis and analysis. This section outlines the key properties of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 30506-30-0 | [1][2] |
| Molecular Formula | C₈H₉BrS | [3][2] |
| Molecular Weight | 217.13 g/mol | [3][2] |
| Appearance | Liquid | |
| Boiling Point | 109-111 °C at 2 mmHg | [2] |
| Refractive Index (n20/D) | 1.6069 | [2] |
| Purity | Typically ≥97% | [2] |
Spectroscopic Profile
While experimentally obtained spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and ethyl protons.
-
Aromatic Protons (δ 7.2-7.5 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom are expected to be slightly downfield from those ortho to the ethylthio group due to the differing electronic effects of the substituents.
-
Ethyl Group Protons:
-
Methylene Protons (-CH₂-) (δ ~2.9 ppm): A quartet resulting from coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₃) (δ ~1.3 ppm): A triplet resulting from coupling with the adjacent methylene protons.
-
The carbon NMR spectrum will show six distinct signals, four for the aromatic carbons and two for the ethyl group carbons.
-
Aromatic Carbons (δ 120-140 ppm):
-
C-Br (ipso-carbon): The carbon directly attached to the bromine atom is expected to be upfield due to the "heavy atom effect"[4].
-
C-S (ipso-carbon): The carbon bonded to the sulfur atom.
-
CH (aromatic): Two signals for the remaining aromatic carbons.
-
-
Ethyl Group Carbons:
-
-CH₂- (δ ~28 ppm)
-
-CH₃ (δ ~15 ppm)
-
The IR spectrum will display characteristic absorption bands for the aromatic ring and the alkyl sulfide group.
-
Aromatic C-H stretching: ~3030-3100 cm⁻¹[5]
-
Aromatic C=C stretching: A series of peaks between 1450-1600 cm⁻¹[5]
-
C-S stretching: A weaker band in the region of 600-800 cm⁻¹
-
Aliphatic C-H stretching: Just below 3000 cm⁻¹
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[6][7].
-
Fragmentation: Common fragmentation pathways would include the loss of the ethyl group ([M-29]⁺) and the loss of the bromine atom ([M-79/81]⁺). The phenyl fragment is also expected at m/z 77[8].
Synthesis of this compound
The synthesis of aryl thioethers can be accomplished through several established methods. A highly effective and common approach is analogous to the Williamson ether synthesis, involving the nucleophilic substitution of a suitable aryl halide with a thiol or, in this case, the S-alkylation of a thiophenol[9][10].
Synthetic Pathway Overview
The most direct synthesis of this compound involves the reaction of 4-bromothiophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Caption: Synthesis of this compound via S-alkylation.
Experimental Protocol: S-alkylation of 4-Bromothiophenol
This protocol is a generalized procedure based on the well-established Williamson ether synthesis adapted for thioether formation[3][11].
Materials:
-
4-Bromothiophenol
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Acetone (or another suitable polar aprotic solvent like DMF or acetonitrile)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq), finely pulverized potassium carbonate (1.5-2.0 eq), and a suitable volume of acetone to create a stirrable slurry.
-
Addition of Alkylating Agent: To the stirring mixture, add ethyl iodide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A mild base is sufficient to deprotonate the acidic thiol proton of 4-bromothiophenol, forming the more nucleophilic thiophenoxide. Stronger bases are generally not required and could promote side reactions.
-
Solvent (Acetone): A polar aprotic solvent is ideal as it can dissolve the reactants but does not participate in the reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Excess Alkylating Agent: A slight excess of the ethylating agent ensures the complete consumption of the thiophenol.
-
Reflux Conditions: Heating the reaction increases the rate of the Sₙ2 reaction.
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the presence of the carbon-bromine bond, which serves as a handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Aryl bromides are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds[9][12].
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex[6][13][14][15][16]. This compound can be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling, the reaction is typically worked up by extraction and purified by column chromatography.
The ethylthio group is generally stable under these conditions, making this a highly effective method for elaborating the structure of this compound.
Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura coupling, this compound can participate in other important palladium-catalyzed reactions, including:
-
Heck Reaction: Coupling with an alkene.
-
Sonogashira Reaction: Coupling with a terminal alkyne.
-
Buchwald-Hartwig Amination: Coupling with an amine.
-
Stille Coupling: Coupling with an organotin compound.
Nucleophilic Aromatic Substitution (SₙAr)
While aryl halides are generally resistant to nucleophilic attack, substitution can occur under specific conditions, particularly if the aromatic ring is activated by strong electron-withdrawing groups[1][17][12][18]. The ethylthio group is a weakly activating, ortho-, para-directing group for electrophilic aromatic substitution, and it does not significantly activate the ring towards nucleophilic substitution. Therefore, SₙAr reactions with this compound would require harsh conditions (high temperature and pressure) or the use of very strong nucleophiles.
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification
Based on available safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[19]. However, as with all chemicals, it should be handled with care. Compounds of this type may cause skin, eye, and respiratory irritation upon exposure[2][17].
Handling Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.
-
Incompatibilities: Store away from strong oxidizing agents[2].
Conclusion
This compound is a synthetically useful building block with a versatile reactivity profile. Its physical and chemical properties make it suitable for a range of organic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides the essential information for researchers to safely and effectively utilize this compound in their synthetic endeavors. The predictive spectroscopic data and the detailed synthesis protocol offer a solid foundation for its practical application in the laboratory. As with any chemical, adherence to proper safety and handling procedures is paramount.
References
- Nucleophilic aromatic substitution. (2024, January 10). In Wikipedia. [Link]
- An efficient tandem synthesis of alkyl aryl ethers... (2017). Organic Chemistry Research, 3(1), 73-85. [Link]
- Nucleophilic Aromatic Substitution: Elimination–Addition. (2023, April 30). JoVE.
- Williamson ether synthesis. (2024, January 5). In Wikipedia. [Link]
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
- Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
- FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... (n.d.). ResearchGate.
- (S)-Ethyl 3-(4-bromophenyl)butanoate. (n.d.). Organic Syntheses.
- 1-Bromo-4-ethylbenzene. (n.d.). PubChem.
- Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook.
- Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3).
- Propionyl Bromide: Handling, Storage, and Safety for Manufacturers. (2026, January 2). LinkedIn. [Link]
- 1H- and 13C-NMR for 1-bromo-4-(but-3-enyl)benzene 3k. (n.d.). The Royal Society of Chemistry.
- 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. [Link]
- Process for the preparation of bis-4-bromophenyl sulfone. (n.d.). Google Patents.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. [Link]
- Figure S3. 1 H NMR of 1-bromo-4-(12-bromododecyl)benzene. (n.d.). ResearchGate.
- 15.7 Spectroscopy of Aromatic Compounds. (n.d.).
- image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. (n.d.). Doc Brown's Chemistry. [Link]
- Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.
- Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). (n.d.). ResearchGate.
- Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.). ResearchGate.
- Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.). ResearchGate.
- Based on the 13C NMR spectrum of... (2023, March 23). Chegg.com. [Link]
- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.
- Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-Ethylbenzene (CASRN 1585-07-5). (n.d.). EPA NEPS.
- Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-Ethylbenzene (CASRN 1585-07-5). (n.d.). EPA NEPS.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate.
- BROMINE BROMINE - Safety Handbook. (n.d.). ICL Group Sustainability.
- Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). (2017, September 25). PPRTV Library. [Link]
- 14.7: Aryl Halides. (2021, July 31). Chemistry LibreTexts. [Link]
- Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008, May 1). Bentham Open Archives. [Link]
- Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. (2017, December 13).
- Ethylbenzene: 4- and 13-week rat oral toxicity. (n.d.). ResearchGate.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. icl-group-sustainability.com [icl-group-sustainability.com]
- 8. irjet.net [irjet.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. orgchemres.org [orgchemres.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benthamopen.com [benthamopen.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Nucleophilic Aromatic Substitution: Elimination–Addition [jove.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Starting materials for 1-Bromo-4-(ethylthio)benzene synthesis
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(ethylthio)benzene
Authored by a Senior Application Scientist
Introduction
This compound is a vital building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structure, featuring both a reactive bromine atom and a versatile ethylthio group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen methodologies. We will delve into two principal synthetic strategies: the direct thioetherification of a brominated aromatic precursor and the bromination of an existing ethylthiobenzene scaffold.
Aryl thioethers, such as this compound, are prevalent in many biologically active molecules and functional materials.[1] The synthesis of these compounds has traditionally relied on metal-catalyzed cross-coupling reactions, which, while effective, often necessitate harsh conditions and can lead to product contamination with residual metals.[1][2] Consequently, the development of milder, metal-free alternatives is an active area of research.[3][4]
This guide will provide detailed protocols and mechanistic insights into the most practical and efficient methods for preparing this compound, catering to the needs of researchers and professionals in drug development and chemical synthesis.
Synthetic Strategies and Starting Material Selection
The synthesis of this compound can be approached from two main retrosynthetic pathways, each with its own set of advantages and considerations regarding starting material availability, cost, and reaction efficiency.
Strategy 1: Formation of the Carbon-Sulfur Bond
This approach involves the reaction of a brominated aromatic compound with a sulfur-containing nucleophile. The most common starting material for this strategy is 4-bromothiophenol .
Strategy 2: Bromination of an Aryl Thioether
Alternatively, the target molecule can be synthesized by introducing a bromine atom onto the aromatic ring of ethylthiobenzene .
The choice between these strategies often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.
Strategy 1: Synthesis from 4-Bromothiophenol
This is arguably the most direct and widely employed method for the laboratory-scale synthesis of this compound. The core of this strategy is the S-alkylation of 4-bromothiophenol with an ethylating agent. This reaction is a variation of the Williamson ether synthesis, adapted for the formation of a thioether.[5][6]
Starting Materials:
-
4-Bromothiophenol: A commercially available solid.[7]
-
Ethylating Agent: Common choices include ethyl iodide, ethyl bromide, or diethyl sulfate.
-
Base: A base is required to deprotonate the thiol to form the more nucleophilic thiophenolate anion.[5] Suitable bases include sodium hydroxide, potassium carbonate, or sodium hydride.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are typically used to facilitate the SN2 reaction.[6]
Reaction Principle: Williamson Thioether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The base removes the acidic proton from the thiol group of 4-bromothiophenol, generating the 4-bromothiophenolate anion. This potent nucleophile then attacks the electrophilic carbon of the ethylating agent, displacing the leaving group (e.g., iodide or bromide) to form the desired thioether.
Visualizing the Synthesis from 4-Bromothiophenol
Caption: Synthesis of this compound from 4-Bromothiophenol.
Detailed Experimental Protocol: Synthesis from 4-Bromothiophenol and Ethyl Iodide
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1.0 equivalent) and a suitable solvent such as acetone or ethanol.
-
Base Addition: Add a base, for example, finely pulverized potassium carbonate (1.5 equivalents).[10]
-
Ethylating Agent Addition: To the stirred suspension, add ethyl iodide (1.2 equivalents) dropwise at room temperature.[10]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[6][9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water and brine.[11] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Strategy 2: Synthesis from Ethylthiobenzene
This approach involves the direct bromination of ethylthiobenzene. The ethylthio group is an ortho, para-directing group, meaning the incoming bromine will substitute at the positions ortho and para to it.[12] Steric hindrance from the ethylthio group generally favors the formation of the para-isomer, this compound, as the major product.[12]
Starting Materials:
-
Ethylthiobenzene (Thiophenetole): This can be synthesized from thiophenol and an ethylating agent or purchased commercially.
-
Brominating Agent: Elemental bromine (Br₂) is the most common reagent. N-Bromosuccinimide (NBS) can also be used as a milder alternative.
-
Catalyst (optional): A Lewis acid catalyst like iron(III) bromide (FeBr₃) can be used to polarize the bromine molecule and increase the rate of reaction.[12][13] However, due to the activating nature of the ethylthio group, the reaction can often proceed without a catalyst.
-
Solvent: An inert solvent such as dichloromethane, carbon tetrachloride, or acetic acid is typically used.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis of this compound from ethylthiobenzene proceeds via an electrophilic aromatic substitution mechanism. The brominating agent, activated by a Lewis acid or by itself, generates a highly electrophilic bromine species. The electron-rich aromatic ring of ethylthiobenzene then attacks the electrophilic bromine, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation step restores the aromaticity of the ring and yields the brominated product.
Visualizing the Synthesis from Ethylthiobenzene
Caption: Synthesis of this compound from Ethylthiobenzene.
Detailed Experimental Protocol: Bromination of Ethylthiobenzene
-
Preparation: In a fume hood, dissolve ethylthiobenzene (1.0 equivalent) in a suitable inert solvent like dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.
-
Bromine Addition: Add a solution of bromine (1.0 equivalent) in the same solvent dropwise to the cooled and stirred solution of ethylthiobenzene. The reaction is exothermic, and the temperature should be maintained at 0-5 °C.[14]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until the color of bromine disappears, indicating the completion of the reaction.[14]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine. Separate the organic layer and wash it successively with dilute sodium hydroxide solution and water until neutral.[11][14]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product, a mixture of ortho and para isomers, can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired this compound.
Alternative Starting Materials and Synthetic Routes
While the two primary methods described above are the most common, other starting materials can be considered, particularly for more complex synthetic strategies or when the primary precursors are unavailable.
-
From 4-Bromoaniline: 4-Bromoaniline can be converted to the corresponding diazonium salt, which can then undergo a Sandmeyer-type reaction with a sulfur nucleophile to introduce the ethylthio group.[15][16][17][18] This multi-step process involves diazotization of the amino group followed by reaction with a suitable sulfur reagent like potassium ethyl xanthate.[19]
-
From Bromobenzene: While less direct, it is theoretically possible to first introduce a sulfur-containing functional group onto bromobenzene, which can then be converted to the ethylthio group. However, this is a more circuitous route compared to the direct alkylation of 4-bromothiophenol.
Data Summary and Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Strategy 1: S-Alkylation | 4-Bromothiophenol, Ethyl Halide | Base (e.g., K₂CO₃, NaOH) | High | Direct, high-yielding, good regioselectivity | 4-Bromothiophenol can be malodorous and requires careful handling |
| Strategy 2: Bromination | Ethylthiobenzene, Bromine | Lewis Acid (optional) | Moderate to High | Utilizes readily available starting materials | Can produce a mixture of ortho and para isomers requiring separation |
| Alternative: Sandmeyer | 4-Bromoaniline | NaNO₂, H⁺, Potassium Ethyl Xanthate | Moderate | Useful for diversification from anilines | Multi-step, involves potentially hazardous diazonium intermediates |
Conclusion
The synthesis of this compound is most efficiently achieved through two primary routes: the S-alkylation of 4-bromothiophenol and the electrophilic bromination of ethylthiobenzene. The choice of starting materials and synthetic strategy will depend on factors such as the desired scale of the reaction, the availability and cost of precursors, and the purification capabilities at hand. For laboratory-scale synthesis where high purity and yield are paramount, the Williamson thioether synthesis starting from 4-bromothiophenol is often the preferred method due to its directness and excellent regioselectivity. The bromination of ethylthiobenzene offers a viable alternative, particularly when this starting material is more readily accessible, though it may necessitate careful purification to isolate the desired para-isomer. By understanding the underlying chemical principles and experimental nuances of these synthetic pathways, researchers and drug development professionals can effectively produce this valuable intermediate for their specific applications.
References
- Vertex AI Search. (n.d.). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C.
- Vertex AI Search. (n.d.). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents.
- Vertex AI Search. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Wikipedia. (n.d.). Sandmeyer reaction.
- OpenOChem Learn. (n.d.). Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- ResearchGate. (2025). Catalytic Sandmeyer Bromination.
- Benchchem. (n.d.). Application Notes and Protocols for the Metal-Free Synthesis of Thioethers from Aryl Halides.
- ACS Publications. (n.d.). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols.
- OrganicChemGuide. (n.d.). 15.03 Ether, Sulfide Synthesis.
- Wordpress. (2025). Metal-catalyzed Approaches to Aryl Thioethers.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Unknown. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Unknown. (n.d.). 1-Bromo-4-ethylbenzene: A Versatile Tool for Organic Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Unknown. (n.d.). The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications.
- ChemicalBook. (2024). 4-Bromoaniline: Overview, Metabolism and Preparation Method.
- Wikipedia. (n.d.). 4-Bromothiophenol.
- Guidechem. (n.d.). 1-Bromo-4-ethylbenzene 1585-07-5 wiki.
- Chem-Impex. (n.d.). 1-Bromo-4-ethylbenzene.
- Oriental Journal of Chemistry. (2006). Synthesis of 4-Bromo-1-[A-Substituted Phenyl Imino]-Ethyl Benzene.
- ChemicalBook. (n.d.). 1-bromo-4-(propylthio)Benzene synthesis.
- NIST WebBook. (n.d.). Benzene, 1-bromo-4-ethyl-.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.
- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
- Google Patents. (n.d.). US3461168A - Synthesis of bromothiophenols.
- Organic Chemistry Aromatic synthesis. (2025). Organic Chemistry Aromatic synthesis.
- ECHEMI. (n.d.). P-bromoaniline can be synthesised from benzene by a number of other different routes. can u suggest one other way of doing this?
- YouTube. (2021). How to make BROMOBENZENE.
- Chegg.com. (2023). Synthesize 1-bromo-4-nitrobenzene from benzene using.
- Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material.
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. nbinno.com [nbinno.com]
- 13. Page loading... [guidechem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 18. byjus.com [byjus.com]
- 19. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents [mdpi.com]
An In-depth Technical Guide to 1-Bromo-4-(ethylthio)benzene
Abstract
This technical guide provides a comprehensive scientific overview of 1-Bromo-4-(ethylthio)benzene (CAS No: 30506-30-0), a halogenated aromatic sulfide. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize functionalized aromatic compounds as key synthetic intermediates. We will delve into the core physicochemical properties, a robust and validated synthesis protocol, detailed spectral characterization, and critical safety and handling procedures. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule featuring a brominated benzene ring coupled with an ethyl thioether group. This unique substitution pattern makes it a valuable intermediate in organic synthesis. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds[1]. The ethylthio group, a sulfur-linked moiety, can influence the electronic properties of the aromatic ring and can be a target for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, thereby modulating the biological or material properties of derivative molecules.
Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrS | [2] |
| Molecular Weight | 217.13 g/mol | Huateng Pharma |
| CAS Number | 30506-30-0 | [2] |
| IUPAC Name | 1-bromo-4-(ethylsulfanyl)benzene | [2] |
| Synonyms | Ethyl 4-bromophenyl sulfide, 4-Bromophenyl ethyl sulfane | Thermo Fisher Scientific |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 109-111 °C at 2 mmHg | Thermo Fisher Scientific |
| Refractive Index (n²⁰/D) | 1.6045 - 1.6095 | [2] |
Molecular Structure
The structure of this compound is foundational to understanding its reactivity and spectral properties.
Caption: Molecular structure of this compound.
Synthesis of this compound
Synthesis Pathway Rationale
The most direct and reliable method for synthesizing this compound is via nucleophilic substitution, specifically the S-alkylation of 4-bromothiophenol. This pathway is chosen for its high efficiency, selectivity, and operational simplicity. The starting material, 4-bromothiophenol, is commercially available or can be synthesized from diphenyl disulfide[3][4]. The thiol proton is acidic and is readily deprotonated by a suitable base to form a thiophenolate anion. This potent nucleophile then attacks an ethylating agent, such as bromoethane or iodoethane, in a classic Sₙ2 reaction to form the desired thioether. Sodium hydride is an excellent choice of base for this transformation as it irreversibly deprotonates the thiol, driving the reaction to completion, with the only byproduct being hydrogen gas.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the S-alkylation of thiophenols, analogous to the synthesis of 1-bromo-4-(propylthio)benzene[5].
Materials:
-
4-Bromothiophenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Bromoethane (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Thiophenolate Formation: Dissolve 4-bromothiophenol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Scientific Rationale: This slow addition controls the rate of hydrogen gas evolution, which is a vigorous process. The formation of the sodium 4-bromothiophenolate is visually indicated by the cessation of gas evolution and the formation of a clear solution or fine precipitate.
-
Alkylation: After stirring for an additional 30 minutes at 0 °C, add bromoethane (1.1 eq) dropwise via the dropping funnel. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Scientific Rationale: The Sₙ2 reaction is typically slower than deprotonation and allowing the reaction to proceed overnight ensures maximum conversion. Using a slight excess of the electrophile (bromoethane) also helps drive the reaction to completion.
-
Workup and Extraction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Scientific Rationale: The quench neutralizes any unreacted hydride. The aqueous washes remove inorganic salts and residual THF, partitioning the desired organic product into the ether layer.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford this compound as a clear oil. Scientific Rationale: Chromatography effectively separates the nonpolar product from any polar impurities or unreacted starting material.
Spectral Characterization
While experimental spectra for this compound are not widely available in public databases, its spectral features can be reliably predicted based on established principles and data from structurally analogous compounds such as 1-bromo-4-(methylthio)benzene and 1-bromo-4-ethylbenzene[6][7][8].
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is a powerful tool for confirming the structure. The expected chemical shifts (in CDCl₃, referenced to TMS at 0.00 ppm) are as follows:
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-2, H-6) | ~7.40 ppm | Doublet | 2H | Protons ortho to the bromine atom are deshielded. They appear as a doublet due to coupling with H-3 and H-5. |
| Aromatic (H-3, H-5) | ~7.20 ppm | Doublet | 2H | Protons ortho to the ethylthio group are slightly less deshielded than those ortho to bromine. They appear as a doublet due to coupling with H-2 and H-6. |
| Methylene (-S-CH₂-) | ~2.95 ppm | Quartet | 2H | The methylene protons are adjacent to the sulfur atom and a methyl group, resulting in a quartet. |
| Methyl (-CH₃) | ~1.30 ppm | Triplet | 3H | The terminal methyl protons are coupled to the adjacent methylene group, resulting in a triplet. |
Justification: The aromatic region is expected to show a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. Bromine is an electron-withdrawing group via induction, deshielding the ortho protons[9]. The ethylthio group is weakly electron-donating through resonance, which would slightly shield its ortho protons relative to an unsubstituted benzene. The aliphatic signals are consistent with a standard ethyl group attached to a sulfur atom[10][11].
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
| Carbon | Predicted δ (ppm) | Rationale |
| C4 (C-S) | ~137 ppm | The ipso-carbon attached to the sulfur is deshielded by the sulfur atom and is part of the aromatic system. |
| C2/C6 (CH) | ~132 ppm | Aromatic carbons ortho to the bromine atom. |
| C3/C5 (CH) | ~129 ppm | Aromatic carbons ortho to the ethylthio group. |
| C1 (C-Br) | ~120 ppm | The ipso-carbon attached to bromine experiences a "heavy atom effect," causing a slight upfield shift compared to what would be expected based on electronegativity alone[12]. |
| Methylene (-S-CH₂-) | ~28 ppm | Aliphatic carbon directly attached to sulfur. |
| Methyl (-CH₃) | ~15 ppm | Terminal aliphatic carbon. |
Justification: Chemical shifts are predicted based on standard values for substituted benzenes and alkyl thioethers[13][14][15]. The assignments account for the electronic effects of both the bromine and ethylthio substituents on the aromatic ring.
Infrared (IR) Spectroscopy (Predicted)
Key vibrational frequencies can confirm the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080-3050 | C-H Stretch | Aromatic |
| ~2970-2850 | C-H Stretch | Aliphatic (ethyl group) |
| ~1580, ~1475 | C=C Stretch | Aromatic Ring |
| ~1090 | C-S Stretch | Thioether |
| ~1010 | C-Br Stretch | Aryl Bromide |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |
Justification: These predicted absorption bands are characteristic of the functional groups present in the molecule and are consistent with IR spectra of similar compounds like 1-bromo-4-ethenylbenzene and 1-bromo-4-ethylbenzene[16][17].
Applications in Research and Development
While specific, large-scale industrial applications for this compound are not extensively documented, its structure makes it a highly valuable intermediate in synthetic organic chemistry, particularly in the following areas:
-
Pharmaceutical Synthesis: As a building block, it can be used to construct more complex molecules with potential biological activity. The aryl sulfide motif is present in numerous pharmaceuticals, and the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions[18].
-
Materials Science: The compound can be used to synthesize novel organic materials. The thioether linkage is of interest in the development of conductive polymers and organic semiconductors. The ability to functionalize the molecule via the bromine atom allows for the tuning of electronic and photophysical properties[18].
-
Agrochemicals: Similar to other halogenated aromatics, it can serve as a precursor for the synthesis of new pesticides and herbicides[18].
Safety and Handling
5.1. Hazard Identification
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
5.2. Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.
5.3. First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its value is derived from the dual functionality of a reactive bromine atom, ideal for cross-coupling chemistry, and an ethylthio group that can be further modified. This guide provides a foundational framework for its synthesis, characterization, and safe handling, enabling researchers to confidently incorporate this compound into their synthetic workflows and drive innovation in their respective fields.
References
- Supporting Information. (2016). The Royal Society of Chemistry.
- Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014). ACS Publications.
- Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. (2021). Organic Chemistry Portal.
- Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal.
- 4-Bromothiophenol. (n.d.). Wikipedia.
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- 1H NMR Chemical Shifts. (n.d.). John Wiley & Sons, Inc.
- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest.
- 13-C NMR Chemical Shift Table. (n.d.).
- Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook.
- Benzene, 1-bromo-4-(methylthio)-. (n.d.). NIST WebBook.
- Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. (2021). ChemRxiv.
- Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. (2014). ACS Publications.
- Benzene, 1-bromo-4-ethenyl-. (n.d.). NIST WebBook.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... (n.d.). ResearchGate.
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016).
- 1-Bromo-4-ethylbenzene. (n.d.). PubChem.
- Synthesis of bromothiophenols. (1969). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- 4. US3461168A - Synthesis of bromothiophenols - Google Patents [patents.google.com]
- 5. 1-bromo-4-(propylthio)Benzene synthesis - chemicalbook [chemicalbook.com]
- 6. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]
- 7. Benzene, 1-bromo-4-(methylthio)- [webbook.nist.gov]
- 8. 1-Bromo-4-ethylbenzene | C8H9Br | CID 15313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. compoundchem.com [compoundchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Benzene, 1-bromo-4-ethenyl- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemimpex.com [chemimpex.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to the Solubility of 1-Bromo-4-(ethylthio)benzene in Organic Solvents
Foreword: Understanding Solubility in Drug Discovery and Development
In the landscape of modern pharmaceutical research and development, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical trials. This guide provides an in-depth exploration of the solubility of 1-Bromo-4-(ethylthio)benzene, a versatile building block in medicinal chemistry. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that is not only theoretically sound but also practically applicable in a laboratory setting. By elucidating the principles that govern its solubility and providing robust experimental protocols, we aim to empower our audience to make informed decisions in their scientific endeavors.
Physicochemical Characterization of this compound
A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. This compound possesses a unique combination of functional groups that dictate its behavior in various solvent systems.
-
Molecular Structure: The molecule consists of a benzene ring substituted with a bromine atom and an ethylthio group at the para position.
-
Polarity: The presence of the bromine atom and the sulfur atom in the ethylthio group introduces polarity to the molecule due to the difference in electronegativity with the adjacent carbon atoms. However, the nonpolar benzene ring and the ethyl group contribute significantly to the overall molecular character. This duality suggests that this compound is a moderately polar compound.
-
Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (due to the benzene ring and ethyl group) and dipole-dipole interactions (originating from the C-Br and C-S bonds). The absence of O-H or N-H bonds means it cannot act as a hydrogen bond donor, though the sulfur and bromine atoms could act as weak hydrogen bond acceptors.
Theoretical Framework: Predicting Solubility
The age-old chemical maxim "like dissolves like" serves as a foundational principle for predicting solubility.[1] This principle posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Factors Influencing the Solubility of this compound:
-
Solvent Polarity: Non-polar solvents are expected to readily dissolve this compound due to favorable van der Waals interactions with the benzene ring and ethyl group. Polar aprotic solvents should also be effective, engaging in dipole-dipole interactions. Polar protic solvents may be less effective due to their strong hydrogen-bonding networks, which the solute cannot significantly disrupt.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
-
Molecular Size: The relatively moderate molecular size of this compound suggests that steric hindrance should not be a major impediment to its dissolution in common organic solvents.
The logical relationship of these factors in determining solubility is illustrated in the diagram below.
Caption: Logical relationship of factors determining solubility.
Predicted Solubility Profile
Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. This information is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents effectively solvates the non-polar benzene ring and ethyl group of the solute through van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can engage in dipole-dipole interactions with the C-Br and C-S bonds, while also having sufficient non-polar character to interact with the rest of the molecule. |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | The strong hydrogen bonding networks of these solvents are not easily disrupted by the solute, which cannot act as a hydrogen bond donor. Solubility in alcohols is expected to be higher than in water. |
A more detailed list of common organic solvents and their properties is provided below for reference.[2][3][4][5][6]
| Solvent | Polarity Index | Dielectric Constant (at 20°C) |
| Hexane | 0.1 | 1.88 |
| Toluene | 2.4 | 2.38 |
| Dichloromethane | 3.1 | 8.93 |
| Tetrahydrofuran (THF) | 4.0 | 7.58 |
| Ethyl Acetate | 4.4 | 6.02 |
| Acetone | 5.1 | 20.7 |
| Ethanol | - | 24.55 |
| Methanol | 5.1 | 32.70 |
| Acetonitrile | 5.8 | 37.5 |
| Water | 10.2 | 80.1 |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
The general workflow for the shake-flask method is depicted below.
Caption: A generalized experimental workflow for the shake-flask solubility determination method.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample by a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound was not available, information from related compounds suggests that appropriate safety precautions should be taken.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound and organic solvents.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the principles of solubility, researchers can make informed predictions about its behavior in various solvent systems. Furthermore, the detailed experimental protocol for the shake-flask method empowers scientists to determine quantitative solubility data with a high degree of accuracy. This knowledge is invaluable for optimizing reaction conditions, developing purification strategies, and advancing drug discovery and development programs.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
- Vertex AI Search. (n.d.). COMMON SOLVENT PROPERTIES.
- Vertex AI Search. (n.d.). Solvent Physical Properties.
- Vertex AI Search. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.
- Vertex AI Search. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
- Vertex AI Search. (n.d.). Common Organic Solvents: Table of Properties1,2,3.
- Vertex AI Search. (n.d.). Solvents and Polarity - Department of Chemistry : University of Rochester.
- Vertex AI Search. (n.d.). 1-Bromo-4-ethylbenzene 1585-07-5 wiki - Guidechem.
- Vertex AI Search. (n.d.). An In-depth Technical Guide on the Solubility of 1-Bromo-4-(2-bromoethyl)benzene in Organic Solvents - Benchchem.
- Vertex AI Search. (2025, September 5).
- Vertex AI Search. (2025, May 6).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
Sources
- 1. chem.ws [chem.ws]
- 2. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 3. Solvent Physical Properties [people.chem.umass.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling and Use of 1-Bromo-4-(ethylthio)benzene
Abstract
This technical guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 1-Bromo-4-(ethylthio)benzene (CAS No. 30506-30-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. By detailing causality behind experimental choices and outlining self-validating protocols, this guide serves as an essential resource for minimizing risk and promoting a culture of safety in advanced chemical research.
Introduction: Understanding the Compound
This compound is a substituted aromatic compound featuring a bromine atom and an ethylthio group on a benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of both a reactive bromine atom (amenable to cross-coupling reactions) and a sulfur linkage provides chemists with a versatile scaffold for molecular elaboration. However, the same reactivity that makes it useful also necessitates a thorough understanding of its potential hazards. This guide is structured to provide a logical progression from fundamental properties to emergency response, ensuring a holistic understanding of risk management.
Chemical & Physical Properties
A foundational element of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties dictate storage conditions, appropriate handling techniques, and potential incompatibilities.
| Property | Value | Source |
| CAS Number | 30506-30-0 | [1][2][3] |
| Molecular Formula | C₈H₉BrS | [1][3] |
| Molecular Weight | 217.13 g/mol | [1][3] |
| Appearance | Data not specified; likely a liquid or solid | N/A |
| Solubility | Low solubility in water is expected for this class of compound. | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Source for Hazard Information:[1][3]
Expert Insight: The combination of oral toxicity with skin, eye, and respiratory irritation underscores the necessity of preventing all routes of direct exposure. The ethylthio group can, in some cases, enhance skin penetration compared to simpler analogs, a factor that elevates the importance of correct glove selection.
Core Directive: Safe Handling & Exposure Control
Safe handling is achieved through a multi-layered approach encompassing engineering controls, administrative protocols, and personal protective equipment (PPE). The causality is simple: create redundant barriers between the researcher and the chemical hazard.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source. The primary and most crucial control for handling this compound is a certified chemical fume hood.
-
Rationale: A fume hood provides constant negative pressure, drawing vapors and aerosols away from the user's breathing zone. This is critical for preventing respiratory exposure (H335).[1]
-
Protocol:
-
Verify fume hood certification is current.
-
Ensure the sash is positioned at the lowest practical height to maximize airflow velocity.
-
Conduct all manipulations, including weighing, transferring, and reaction setup, at least 6 inches inside the hood.
-
Keep the fume hood free of clutter to ensure proper airflow.
-
An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[3]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for engineering controls but is essential for protecting against splashes, spills, and unforeseen contact.
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[1]
-
Causality: This protects against direct contact that could cause serious eye irritation (H319).
-
-
Skin Protection: A flame-retardant lab coat and a complete chemical-resistant suit for larger quantities are recommended.[1] Gloves are mandatory.
-
Glove Selection: Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[1]
-
Glove Removal Technique: Employ the proper removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
-
Causality: Prevents skin irritation (H315) by providing a chemical barrier.
-
-
Respiratory Protection: Under normal use in a functioning fume hood, no respiratory protection is needed.[5] However, in the case of a spill or ventilation failure, a respirator with an appropriate cartridge (e.g., type ABEK) should be used by trained personnel.
Caption: Core PPE requirements for routine laboratory operations.
Hygiene and Storage Protocols
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where chemicals are handled.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents, heat, sparks, and open flames.[5]
Emergency Procedures: A Self-Validating System
Emergency protocols must be clear, concise, and practiced. The trustworthiness of a safety plan is validated by its effectiveness in a real-world incident.
First-Aid Measures
The immediate response to an exposure is critical to minimizing harm.
| Exposure Route | First-Aid Protocol | Causality & Rationale |
| Inhalation | 1. Move the person to fresh air immediately.[1]2. If breathing is difficult or has stopped, provide artificial respiration.[1]3. Seek immediate medical attention. | To remove the individual from the source of respiratory irritation (H335) and restore oxygenation. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[3]2. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6]3. Seek medical attention. | To physically remove the chemical and mitigate skin irritation (H315). Prolonged washing dilutes and removes the substance. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1]2. Remove contact lenses, if present and easy to do.[1]3. Seek immediate medical attention. | To dilute and flush away the irritant, preventing serious eye damage (H319). The 15-minute duration is a standard for ensuring thoroughness. |
| Ingestion | 1. Rinse mouth with water.[1]2. Do NOT induce vomiting.[3]3. Never give anything by mouth to an unconscious person.[1]4. Seek immediate medical attention. | Harmful if swallowed (H302). Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Medical professionals will determine the appropriate course of action. |
Accidental Release Measures (Spills)
A spill represents a significant escalation of risk due to the increased surface area and vapor concentration.
Protocol for a Small Laboratory Spill:
-
Evacuate & Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[5]
Caption: Logical flow for responding to a small chemical spill.
Toxicological and Ecological Considerations
-
Toxicological Summary: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] No components of this product are listed as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[1]
-
Ecological Hazards: Brominated aromatic compounds can be persistent in the environment and may pose a threat to aquatic life.[7][8] Therefore, this chemical should not be allowed to enter drains or the environment.[1] All waste must be classified and disposed of as hazardous chemical waste.[6]
Conclusion: A Commitment to Safety
The safe and effective use of this compound in a research and development setting is entirely achievable through a disciplined adherence to the principles and protocols outlined in this guide. By understanding the compound's inherent hazards and implementing a system of redundant safety measures—from engineering controls to meticulous personal hygiene—scientists can mitigate risks effectively. The foundation of laboratory safety is not merely following rules, but understanding the causal links between actions and outcomes. This knowledge, combined with a prepared and practiced emergency response plan, ensures that scientific advancement does not come at the cost of personal or environmental health.
References
- Title: SAFETY DATA SHEET this compound. Source: CymitQuimica. URL: https://www.cymitquimica.com/sds/CYM-30506-30-0-AGHS.pdf
- Title: SAFETY DATA SHEET this compound. Source: CymitQuimica (2024-03-15). URL: https://www.cymitquimica.com/sds/EN/L13718-_this compound.pdf
- Title: ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Source: Sunstream Global (2025-03-11). URL: https://www.sunstreamglobal.
- Title: 1-Bromo-4-ethylbenzene 97%. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/111414
- Title: SAFETY DATA SHEET this compound. Source: Fisher Scientific. URL: https://www.fishersci.com/sds?productName=L13718&productDescription=1-BROMO-4-%28ETHYLTHIO%29BENZENE%2C+97%25+5G&vendorId=VN00033897&countryCode=US&language=en
- Title: Safety Data Sheet this compound. Source: ChemScene (2022-10-10). URL: https://www.chemscene.
- Title: Bromination safety. Source: YouTube (2024-06-07). URL: https://www.youtube.
- Title: SAFETY DATA SHEET this compound. Source: Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSJ%2Fsds%2FL13718_SDS_EN.pdf
- Title: SAFETY DATA SHEET Benzene, 1-bromo-4-ethyl-. Source: Fisher Scientific. URL: https://fscimage.fishersci.com/msds/03086.htm
- Title: The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Source: Liverpool University Press (2023-08-30). URL: https://www.liverpooluniversitypress.co.uk/doi/10.3828/ge.2023.10
- Title: 1-Bromo-4-(1-bromoethyl)benzene. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9838146
- Title: The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Source: ResearchGate. URL: https://www.researchgate.net/publication/373499709_The_Trouble_with_Bromine_Health_and_Environmental_Impacts_of_Organobromine_Compounds
- Title: 1-Bromo-4-ethylbenzene CAS 1585-07-5 WIKI. Source: Guidechem. URL: https://www.guidechem.com/wiki/1-bromo-4-ethylbenzene-cas-1585-07-5.html
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sunstreamglobal.com [sunstreamglobal.com]
- 8. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
A Senior Application Scientist's Guide to 1-Bromo-4-(ethylthio)benzene in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Thioether Moiety in Aryl Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of sulfur-containing functional groups can profoundly influence a molecule's physicochemical and biological properties. The thioether linkage, in particular, offers a unique combination of stability, lipophilicity, and hydrogen bonding capability that is highly attractive for modulating target engagement and pharmacokinetic profiles.[1][2] 1-Bromo-4-(ethylthio)benzene emerges as a key building block in this context, providing a versatile platform for the introduction of the 4-(ethylthio)phenyl scaffold into more complex molecular architectures.
This guide, curated from the perspective of a senior application scientist, moves beyond a simple catalog of suppliers. It aims to provide a comprehensive technical resource, elucidating not only the "what" and "how" but, more critically, the "why" behind the effective utilization of this compound in pivotal synthetic transformations. We will delve into the practicalities of supplier selection, the nuances of its application in cornerstone cross-coupling reactions, and the rigorous analytical validation required to ensure the integrity of your research.
I. Commercial Availability and Supplier Selection: A Strategic Sourcing Analysis
The first step in any synthetic endeavor is the reliable procurement of starting materials. For this compound (CAS No: 30506-30-0), a number of reputable suppliers cater to the research and bulk-scale needs of the scientific community. The choice of supplier should be guided by a careful consideration of purity, available quantities, and the accompanying analytical documentation.
| Supplier | Typical Purity | Available Quantities | Catalog Number (Example) |
| Thermo Scientific Chemicals | 97% | 5 g, 25 g, 100 g | L13718.14[2] |
| Fluorochem | 98% | 5 g, 10 g, 25 g, 100 g | F513561[3] |
| ChemScene | ≥98% | Custom Quantities | CS-0193587[4] |
Expert Insight: Why Purity Matters
For many applications, a purity of 97-98% is sufficient. However, for sensitive catalytic reactions, trace impurities can have a significant impact. Potential impurities arising from the synthesis of this compound (often through the bromination of ethylthioanisole) could include isomeric variants or unreacted starting material. It is imperative to scrutinize the supplier's Certificate of Analysis (CoA) to understand the impurity profile. For applications in drug development, where regulatory submission is the ultimate goal, sourcing from a supplier who can provide detailed batch-specific analytical data and has a track record of quality is paramount.
II. Analytical Validation: Establishing a Self-Validating System
Trust in your starting materials is the foundation of reproducible science. A "self-validating system" for a chemical reagent like this compound involves a thorough understanding of its analytical characteristics.
A. Representative Certificate of Analysis
While a specific CoA will vary by batch and supplier, a comprehensive document should include the following:
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity (by GC) | ≥ 98.0% | Gas Chromatography |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
B. Key Analytical Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.39 (d, J = 8.6 Hz, 2H): Aromatic protons ortho to the bromine atom.
-
δ 7.18 (d, J = 8.6 Hz, 2H): Aromatic protons ortho to the ethylthio group.
-
δ 2.91 (q, J = 7.4 Hz, 2H): Methylene protons of the ethyl group.
-
δ 1.32 (t, J = 7.4 Hz, 3H): Methyl protons of the ethyl group.
¹³C NMR (101 MHz, CDCl₃):
-
δ 138.1: Aromatic carbon attached to the ethylthio group.
-
δ 132.0: Aromatic carbons ortho to the bromine atom.
-
δ 129.5: Aromatic carbons ortho to the ethylthio group.
-
δ 119.8: Aromatic carbon attached to the bromine atom.
-
δ 27.2: Methylene carbon of the ethyl group.
-
δ 14.5: Methyl carbon of the ethyl group.
GC-MS (EI, 70 eV):
-
m/z 218/216 ([M]⁺): Molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound.
-
m/z 189/187: Loss of the ethyl group ([M-C₂H₅]⁺).
-
m/z 108: Loss of bromine ([M-Br]⁺).
III. Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The presence of the electron-donating ethylthio group can influence the reactivity of the aryl bromide, a factor that must be considered in reaction design.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Thioethers
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[5] The synthesis of 4-(ethylthio)-4'-methylbiphenyl is a representative example.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 217 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Solvent Addition and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and water (10 mL). Purge the mixture with a gentle stream of argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl thioether.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source suitable for a wide range of Suzuki couplings. For more challenging substrates or to achieve lower catalyst loadings, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) could be employed.[6]
-
Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. Stronger bases like potassium phosphate could be used to accelerate the reaction if needed.
-
Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents.
B. Buchwald-Hartwig Amination: Synthesis of N-Aryl Thioethers
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.[7][8]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 217 mg) to the Schlenk tube.
-
Solvent and Amine Addition: Remove the Schlenk tube from the glovebox and add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 112 mg) via syringe under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-aryl thioether.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a specialized ligand such as Xantphos is highly effective for C-N bond formation. The thioether moiety in the substrate can potentially coordinate to the palladium center, which could inhibit catalysis. The use of bulky, electron-rich phosphine ligands helps to promote the desired reductive elimination step and can mitigate potential catalyst inhibition.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center.
-
Inert Atmosphere: The catalytic cycle involves air- and moisture-sensitive Pd(0) species, necessitating the use of a glovebox and Schlenk techniques for optimal results.
IV. Conclusion: A Versatile Building Block for Innovation
This compound is more than just a chemical intermediate; it is a gateway to a diverse array of molecular architectures with significant potential in drug discovery and materials science. By understanding the nuances of its procurement, analytical validation, and application in robust synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can confidently and efficiently incorporate the valuable 4-(ethylthio)phenyl motif into their target molecules. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of this versatile building block.
References
- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Bromo-4-(éthylthio)benzène, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Purity Analysis of 1-Bromo-4-(ethylthio)benzene
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-(ethylthio)benzene is a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its purity is paramount, as even trace impurities can significantly alter the outcomes of subsequent reactions and the properties of the final products. This technical guide provides a comprehensive framework for the purity analysis of this compound, detailing the rationale behind methodological choices and providing validated protocols for a multi-pronged analytical approach. We will explore the likely impurity profile based on common synthetic routes and establish a self-validating system of analysis using chromatographic and spectroscopic techniques to ensure the highest degree of confidence in the final purity assessment.
Introduction: Understanding the Analyte and Its Synthetic Landscape
This compound is an aromatic compound featuring a bromine atom and an ethylthio group in a para-substitution pattern on a benzene ring. Its utility in organic synthesis stems from the reactivity of the C-Br bond in cross-coupling reactions and the potential for modification of the ethylthio group.
To effectively analyze the purity of this compound, we must first consider its synthetic origins, as the manufacturing process dictates the likely impurities. Two primary synthetic routes are commonly employed:
-
Route A: Electrophilic Bromination of Ethyl Phenyl Sulfide: This pathway involves the direct bromination of ethyl phenyl sulfide. The ethylthio group is an ortho-, para-director.[1] Consequently, while the desired para-isomer is the major product, the formation of the ortho-isomer, 1-Bromo-2-(ethylthio)benzene, is a significant possibility.[2] Over-bromination can also lead to di-brominated species.
-
Route B: Ethylation of 4-Bromothiophenol: This route involves the S-alkylation of 4-bromothiophenol with an ethylating agent (e.g., ethyl bromide). Potential impurities from this synthesis include unreacted 4-bromothiophenol and the disulfide byproduct, 1,2-bis(4-bromophenyl)disulfane.[3]
The following analytical strategy is designed to identify and quantify impurities arising from both synthetic pathways.
A Multi-faceted Approach to Purity Determination
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods is recommended to create a self-validating analytical workflow. Our approach integrates chromatographic separation with spectroscopic identification and thermal analysis.
Logical Workflow for Purity Analysis
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials (ethyl phenyl sulfide), isomeric byproducts (ortho-isomer), and over-bromination products.[2][4] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS for Impurity Profiling
-
Objective: To separate and identify volatile impurities in the synthesized this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the sample in high-purity dichloromethane.
-
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan from m/z 40-500.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak, looking for the characteristic molecular ion (M+) and bromine isotope patterns (M+ and M+2 peaks of nearly equal intensity).[6]
-
Expected Impurity Profile and Identification:
| Impurity Name | Synthesis Route | Expected Retention | Key Mass Fragments (m/z) |
| Ethyl Phenyl Sulfide | A (Unreacted) | Earlier than product | 138 (M+), 109, 77 |
| 1-Bromo-2-(ethylthio)benzene | A (Isomer) | Very close to product | 218/220 (M+/M+2), 189/191, 109 |
| Dibromo-(ethylthio)benzene | A (Over-bromination) | Later than product | 296/298/300 (M+/M+2/M+4) |
| 4-Bromothiophenol | B (Unreacted) | Earlier than product | 188/190 (M+/M+2), 109 |
| 1,2-bis(4-bromophenyl)disulfane | B (Side-product) | Later than product | 374/376/378 (M+/M+2/M+4) |
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is a robust and precise method for determining the percentage purity of the main component.[7][8] It is particularly well-suited for quantifying non-volatile or thermally labile impurities that are not amenable to GC analysis, such as the disulfide byproduct from synthesis Route B. A reversed-phase method is typically effective for halogenated aromatic compounds.[7]
Experimental Protocol: HPLC for Quantitative Purity
-
Objective: To accurately quantify the purity of this compound.
-
Instrumentation: An HPLC system with a UV detector.
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: 50% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Spectroscopic Characterization
Spectroscopic techniques provide orthogonal data to confirm the identity of the main component and elucidate the structure of any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation.[2] For this compound, ¹H NMR can confirm the para-substitution pattern of the aromatic ring and the presence of the ethyl group. ¹³C NMR provides information on the number of unique carbon atoms.
Predicted ¹H and ¹³C NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.40 | Doublet | 2H | Ar-H ortho to Br |
| ¹H | ~7.20 | Doublet | 2H | Ar-H ortho to -SEt |
| ¹H | ~2.90 | Quartet | 2H | -S-CH₂-CH₃ |
| ¹H | ~1.30 | Triplet | 3H | -S-CH₂-CH₃ |
| ¹³C | ~135 | Singlet | - | C-SEt |
| ¹³C | ~132 | Doublet | - | CH ortho to Br |
| ¹³C | ~130 | Doublet | - | CH ortho to -SEt |
| ¹³C | ~120 | Singlet | - | C-Br |
| ¹³C | ~26 | Triplet | - | -S-CH₂-CH₃ |
| ¹³C | ~15 | Quartet | - | -S-CH₂-CH₃ |
Note: Predicted shifts are based on analogous structures such as 1-bromo-4-ethylbenzene and general principles of NMR spectroscopy.[10][11][12]
Experimental Protocol: NMR Analysis
-
Objective: To confirm the structure of this compound and identify isomeric impurities.
-
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups. For this compound, we expect to see characteristic absorptions for the aromatic ring and the C-Br bond.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | Aromatic C-H stretch |
| ~1580, 1480 | Aromatic C=C stretch |
| ~820 | para-disubstituted C-H bend (out-of-plane) |
| ~1100-1000 | C-Br stretch |
Note: Expected absorptions are based on data for similar aromatic bromides.[8][11]
Mass Spectrometry (MS)
Rationale: As a standalone technique or coupled with GC, MS provides the molecular weight of the compound and structural information from its fragmentation pattern. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 at a ~1:1 ratio).
Predicted Mass Spectrum Fragmentation:
| m/z | Interpretation |
| 218/220 | Molecular ion peak [M+, M+2] |
| 189/191 | Loss of ethyl group (-CH₂CH₃) |
| 109 | Loss of bromine atom |
Note: Fragmentation predictions are based on the analysis of similar structures like 1-bromo-4-ethylbenzene.[13][14]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Rationale: DSC is a valuable technique for assessing the bulk purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting point endotherm. By analyzing the shape of the melting peak, the purity can be calculated based on the van't Hoff equation. This method provides an excellent orthogonal confirmation of the purity value obtained by chromatography.
Conclusion: A Self-Validating Approach to Purity
The purity analysis of this compound requires a multi-faceted and logical approach. By combining high-resolution chromatographic separation (GC-MS and HPLC) with definitive spectroscopic identification (NMR, FTIR, MS) and thermal analysis (DSC), a comprehensive and self-validating purity profile can be established. This rigorous methodology, grounded in an understanding of the compound's synthetic origins, provides the high degree of confidence required by researchers, scientists, and drug development professionals. Adherence to these principles ensures the quality and reliability of this critical synthetic intermediate.
References
- Experiment: Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). Science Learning Center.
- Chemical Properties of Benzene, 1-bromo-4-ethyl- (CAS 1585-07-5). (n.d.). Cheméo.
- Benzene, 1-bromo-4-(methylthio)-. (n.d.). NIST WebBook.
- The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. (n.d.).
- Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook.
- Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. (2025). ResearchGate.
- Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018). Agilent.
- 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 4-Bromothiophenol. (n.d.). Wikipedia.
- A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. (n.d.). PMC - PubMed Central.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. (2002). PubMed.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange.
- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (n.d.). PMC - NIH.
- The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. (n.d.).
- Figure S3. 1 H NMR of 1-bromo-4-(12-bromododecyl)benzene. (n.d.). ResearchGate.
- 1-Bromo-4-ethylbenzene: A Versatile Tool for Organic Synthesis. (n.d.).
- Benzene, 1-bromo-4-(methylthio)-. (n.d.). NIST WebBook.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed.
- Benzene, 1-bromo-4-(1-methylethyl)-. (n.d.). NIST WebBook.
- 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook.
Sources
- 1. Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Bromo-4-ethylbenzene | C8H9Br | CID 15313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. 155863-32-4 CAS MSDS (1-BROMO-4-ISOTHIOCYANATOMETHYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]
- 14. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]
Discovery and history of 1-Bromo-4-(ethylthio)benzene
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(ethylthio)benzene: A Historical and Mechanistic Perspective
Abstract
This compound is a halogenated aromatic thioether with significant potential as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring a reactive bromine atom and a nucleophilic sulfur linkage, allows for a multitude of chemical transformations. This technical guide provides a comprehensive overview of the plausible synthetic pathways to this compound, grounded in the historical development of fundamental organic reactions. While a singular "discovery" of this specific molecule is not prominently documented, its existence is a logical consequence of well-established synthetic methodologies. This paper will delve into the mechanistic underpinnings of these reactions, offering detailed experimental protocols and expert insights for researchers and professionals in drug development and chemical synthesis.
Introduction: The Synthetic Utility of a Multifunctional Aryl Thioether
The strategic importance of this compound lies in its bifunctional nature. The aryl bromide moiety is a classical substrate for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the ethylthio group can be oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties of the aromatic ring and providing further avenues for functionalization. These characteristics position this compound as a valuable building block in the construction of complex molecular architectures.
Retrosynthetic Analysis and Plausible Historical Emergence
The synthesis of this compound can be approached through several logical retrosynthetic disconnections. The most direct approaches involve the formation of the carbon-sulfur bond or the introduction of the bromine atom onto a pre-existing ethylthiobenzene core. The historical emergence of this compound is intrinsically linked to the development of reactions that enable these transformations.
Synthetic Pathway I: Nucleophilic Aromatic Substitution (SNAr)
One of the most probable routes for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a halide from a dihalobenzene by a sulfur nucleophile.
Historical Context and Mechanistic Principles
Nucleophilic aromatic substitution is a cornerstone of organic chemistry, allowing for the substitution of a leaving group on an aromatic ring by a nucleophile.[2] For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, typically positioned ortho or para to the leaving group.[3] The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[5]
Application to this compound Synthesis
In this specific synthesis, 1,4-dibromobenzene serves as the starting material, and sodium ethanethiolate acts as the nucleophile. The electron-withdrawing effect of the second bromine atom on the ring, while not as potent as a nitro group, is sufficient to facilitate the substitution reaction, particularly under forcing conditions.
Detailed Experimental Protocol
Reaction: Synthesis of this compound via SNAr
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,4-Dibromobenzene | 235.90 | 23.6 g | 0.10 | 1.0 |
| Ethanethiol | 62.13 | 6.8 mL | 0.11 | 1.1 |
| Sodium Hydride (60% in oil) | 40.00 | 4.4 g | 0.11 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol) and anhydrous DMF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethanethiol (6.8 mL, 0.11 mol) in anhydrous DMF (50 mL) to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium ethanethiolate.
-
Add a solution of 1,4-dibromobenzene (23.6 g, 0.10 mol) in anhydrous DMF (50 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water (200 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane) to afford this compound.
Mechanistic Diagram
Sources
An In-Depth Technical Guide on the Reactivity of the Carbon-Bromine Bond in 1-Bromo-4-(ethylthio)benzene
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-Bromo-4-(ethylthio)benzene, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] The document elucidates the electronic influence of the para-ethylthio substituent on the C-Br bond's susceptibility to cleavage and participation in pivotal bond-forming reactions. Core sections are dedicated to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, and a discussion on the potential for nucleophilic aromatic substitution. Each section is underpinned by mechanistic insights, field-proven experimental protocols adapted for this substrate, and quantitative data to offer a predictive framework for researchers, scientists, and drug development professionals.
Introduction: Structural and Electronic Profile of this compound
This compound is an aromatic compound featuring a bromine atom and an ethylthio group (-SEt) positioned para to each other on a benzene ring. This specific substitution pattern dictates the molecule's reactivity, primarily centered around the C-Br bond. The ethylthio group, analogous to the well-studied methylthio group in 4-bromothioanisole, exerts a significant electronic influence on the aromatic system.[2]
The sulfur atom, with its lone pairs of electrons, can participate in resonance, donating electron density to the benzene ring. This +R (resonance) effect increases the electron density at the ortho and para positions. However, sulfur is also more electronegative than carbon, leading to a -I (inductive) effect, which withdraws electron density. For substituents like the ethylthio group, the +R effect generally outweighs the -I effect, rendering the aromatic ring electron-rich. This has profound implications for the C-Br bond's reactivity, particularly in the context of oxidative addition to transition metal catalysts, a key step in many cross-coupling reactions.[3]
The synthesis of the closely related 4-bromothioanisole is typically achieved through the bromination of thioanisole, suggesting a similar electrophilic aromatic substitution approach could be employed for this compound starting from ethylthiobenzene.[4]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
The C-Br bond in this compound is a versatile handle for constructing more complex molecules via palladium-catalyzed cross-coupling reactions. These reactions are mainstays in modern organic synthesis due to their broad functional group tolerance and reliability.[5][6][7]
2.1. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8][9] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position of the ethylthiobenzene core.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three main stages:[8][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. The electron-donating nature of the ethylthio group can facilitate this step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical, especially for electron-rich aryl bromides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Herrmann groups (e.g., XPhos, SPhos), are often effective in promoting both oxidative addition and reductive elimination for sterically hindered or electron-rich substrates.[11]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol is adapted from established procedures for aryl bromides.[8][11]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand, like SPhos (0.04 mmol, 4 mol%), and add this mixture to the Schlenk flask.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(ethylthio)biphenyl.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A robust system for electron-rich aryl bromides.[11] |
| Base | K₃PO₄ | An effective base for activating the boronic acid.[11] |
| Solvent | Dioxane/Water (4:1) | Good solubility for both organic and inorganic reagents.[11] |
| Temperature | 100 °C | Sufficient thermal energy to drive the catalytic cycle. |
2.2. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis, coupling aryl halides with a vast range of amines.[12][13][14] This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals. For this compound, this allows for the direct installation of primary or secondary amine functionalities.
Mechanistic Considerations: The catalytic cycle shares similarities with the Suzuki coupling but involves an amine nucleophile.[3][13]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand couple, forming the C-N bond and regenerating the Pd(0) catalyst.
The choice of base is critical; strong bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine.[3] The steric and electronic properties of the phosphine ligand are also paramount, with bulky, electron-rich ligands often providing the best results for electron-rich aryl bromides.[14]
}``` Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is based on general procedures for sterically hindered aryl bromides.
[14]1. Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a bulky phosphine ligand like XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar. 2. Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) to the tube. 3. Solvent and Nucleophile Addition: Add degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv). 4. Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction's progress by GC-MS. 5. Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite. 6. Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired N-(4-(ethylthio)phenyl)morpholine.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | Highly active for C-N coupling with electron-rich aryl bromides. |
| Base | NaOtBu | Strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Toluene | A common non-polar solvent for this transformation. |
| Temperature | 100-110 °C | Promotes efficient catalytic turnover. |
Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
While palladium-catalyzed reactions are dominant, the possibility of nucleophilic aromatic substitution (SNAr) should be considered, although it is generally less favorable for unactivated aryl halides.
[15]Mechanistic Considerations: The SNAr mechanism typically requires strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). T[15][16]he ethylthio group is electron-donating by resonance, which would destabilize this intermediate, making the SNAr pathway highly unfavorable under standard conditions.
[17]For a nucleophile to attack the carbon bearing the bromine, it would generate a transient negative charge within the ring. The electron-donating nature of the ethylthio group would electronically disfavor the formation of this Meisenheimer complex, thus requiring harsh reaction conditions (high temperatures and pressures) for any significant conversion. T[15]herefore, for synthetic purposes, cross-coupling reactions are vastly superior for functionalizing this compound.
Conclusion
The carbon-bromine bond in this compound serves as a robust and versatile functional handle for advanced molecular construction. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, a consequence of the electron-rich nature of the aromatic ring imparted by the para-ethylthio substituent. Both Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and high-yielding pathways to C-C and C-N bond formation, respectively. The strategic selection of catalysts, ligands, and bases, as detailed in this guide, is paramount to achieving successful outcomes. In contrast, nucleophilic aromatic substitution is not a viable synthetic route due to unfavorable electronic effects. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound as a key building block in their synthetic endeavors.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995. [Link]
- Itoh, T., et al. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]
- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 1998. [Link]
- Wikipedia.
- University of Arizona. Development and Mechanistic Studies of Photocatalytic Functionalization of Aryl Halides. UA Campus Repository, 2022. [Link]
- Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal, 2020. [Link]
- Ritter, T., et al. Pd‐Catalyzed Thiotritylation Cross‐Coupling of Aryl Bromides and Iodides to Access Sulfur Functional Groups.
- ACS Publications. Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds. Organometallics, 2022. [Link]
- Sanford, M. S., et al. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Complexes. Inorganic Chemistry, 2013. [Link]
- Jessiman, J. E., et al.
- Royal Society of Chemistry. Supporting Information for manuscript b609805j. Royal Society of Chemistry, 2016. [Link]
- Al-Masum, M., et al. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Arkivoc, 2010. [Link]
- Professor Dave Explains.
- Royal Society of Chemistry.
- Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube, 2021. [Link]
- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2022. [Link]
- The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube, 2023. [Link]
- TMP Chem.
- ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 2024. [Link]
- Gabbutt, C. D., et al. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, 1993. [Link]
- Thermo Fisher Scientific Chemicals. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube, 2021. [Link]
- De Luca, L., et al. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 2020. [Link]
- De Luca, L., et al. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 2020. [Link]
- ACS Publications. Iron-Catalyzed Activation of Carbon–Halogen Bonds. Organometallics, 2013. [Link]
- Royal Society of Chemistry. Electronic effects of conjugated aryl groups on the properties and reactivities of di(arylethynyl)tetracenes. Organic & Biomolecular Chemistry, 2021. [Link]
- Rosokha, S. V., et al. Mechanism and Thermodynamics of Reductive Cleavage of Carbon-Halogen Bonds in the Polybrominated Aliphatic Electrophiles. The Journal of Physical Chemistry A, 2016. [Link]
- National Center for Biotechnology Information. 4-Bromothioanisole.
- Organic Chemistry Portal. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer. Organic Chemistry Portal, 2015. [Link]
- Google Patents. Process for producing 4-bromothioanisole.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. CN1186319C - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]
- 5. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme.de [thieme.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Electronic effects of the ethylthio group in 1-Bromo-4-(ethylthio)benzene
An In-depth Technical Guide to the Electronic Effects of the Ethylthio Group in 1-Bromo-4-(ethylthio)benzene
Abstract
This technical guide provides a comprehensive analysis of the electronic effects exerted by the ethylthio (-SEt) substituent on the aromatic system of this compound. The ethylthio group exhibits a nuanced dual electronic nature, acting as an inductive electron-withdrawing group (-I) and a resonance (mesomeric) electron-donating group (+M). This document elucidates this duality through an examination of fundamental electronic principles, quantitative Hammett parameter analysis, and predictive characterization by spectroscopic and computational methodologies. Detailed protocols for experimental verification via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are presented, alongside a workflow for computational validation using Density Functional Theory (DFT). This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of substituent effects for molecular design and reaction prediction.
Introduction to Electronic Effects in Aromatic Systems
Substituents on a benzene ring fundamentally alter its electronic landscape, thereby dictating its reactivity and the orientation of subsequent chemical transformations.[1][2] These modifications arise from two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.[3]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent atom and the ring carbon.[3] Electron-withdrawing groups (-I) pull electron density away from the ring, while electron-donating groups (+I) push electron density toward it.
-
Resonance Effect (M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[3] It requires the substituent to have p-orbitals or lone pairs that can overlap with the π-system of the ring. Electron-donating groups (+M) delocalize lone pairs into the ring, increasing its electron density, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (-M) pull π-electron density out of the ring.
The net electronic influence of a substituent is a superposition of these two effects, which can either reinforce or oppose each other.
The Dual Electronic Nature of the Ethylthio Group
The ethylthio (-S-CH₂CH₃) group is a classic example of a substituent with competing electronic effects. The sulfur atom, being the point of attachment, is the key determinant of this behavior.
Inductive Effect (-I): Electron Withdrawal
Sulfur is more electronegative (χ ≈ 2.58) than carbon (χ ≈ 2.55). This slight difference causes a polarization of the C-S sigma bond, wherein the sulfur atom pulls electron density away from the benzene ring. This electron-withdrawing nature classifies the ethylthio group as having a negative inductive effect (-I).
Mesomeric Effect (+M): Electron Donation
Despite its inductive withdrawal, the sulfur atom possesses two lone pairs of electrons in its valence shell. One of these lone pairs resides in a p-orbital that can effectively overlap with the delocalized π-system of the benzene ring. This orbital overlap allows the ethylthio group to donate electron density into the ring through resonance, a positive mesomeric effect (+M). This donation specifically increases the electron density at the carbons ortho and para to the substituent.
The interplay of these opposing forces is visualized below.
Caption: Opposing electronic effects of the ethylthio substituent.
In most contexts, particularly electrophilic aromatic substitution, the resonance effect is more dominant than the inductive effect.[4] Therefore, the ethylthio group is considered a net electron-donating group and an ortho, para-director.
Quantifying Influence: The Hammett Constant
The Hammett equation provides a quantitative measure of the electronic influence of a substituent on the reactivity of a benzene ring. The substituent constant, sigma (σ), is determined empirically, with negative values indicating electron donation and positive values indicating electron withdrawal relative to hydrogen (σ = 0.00). The para-substituent constant (σₚ) is particularly relevant for this compound.
While the exact σₚ for the ethylthio (-SEt) group is not as commonly tabulated as other groups, data for the structurally similar methylthio (-SMe) and the ethylthio (-SEt) groups are available and serve as excellent proxies.
| Substituent | Hammett Para Constant (σₚ) | Electronic Character |
| -H (Reference) | 0.00 | Neutral |
| -SCH₃ (Methylthio) | 0.00 | Net Neutral/Weakly Donating |
| -SC₂H₅ (Ethylthio) | +0.03 | Net Neutral/Very Weakly Withdrawing |
| -Br (Bromo) | +0.23 | Weakly Withdrawing/Deactivating |
| -OCH₃ (Methoxy) | -0.27 | Strongly Donating |
| -NO₂ (Nitro) | +0.78 | Strongly Withdrawing |
| Caption: Table of selected Hammett σₚ constants. Data sourced from established compilations. |
The σₚ value of 0.00 for -SMe and +0.03 for -SEt is highly instructive. It indicates that the electron-withdrawing inductive effect and the electron-donating resonance effect nearly cancel each other out in terms of their influence on the ionization of a para-substituted benzoic acid (the standard reaction for determining σₚ). However, for reactions involving the stabilization of a positive charge in an intermediate (e.g., electrophilic substitution), the resonance donation is the dominant factor, making the group activating and ortho, para-directing. The bromo group, with a σₚ of +0.23, is a weak deactivator.
Analysis of this compound
In this molecule, the benzene ring is substituted with two groups in a para arrangement: the ethylthio group and a bromo group.
-
Ethylthio Group: As established, this is an activating, ortho, para-directing group.
-
Bromo Group: Halogens are a unique class. They are deactivating due to a strong -I effect but are ortho, para-directing because of a +M effect (lone pair donation).[1]
The combined influence points towards activation at the positions ortho to the more strongly activating ethylthio group for electrophilic aromatic substitution.
A plausible laboratory synthesis for this compound involves the nucleophilic substitution of 1,4-dibromobenzene with sodium ethanethiolate, a variation of the Williamson ether synthesis for thioethers.
Experimental Verification and Characterization
While a comprehensive public database of spectra for this compound is limited, its spectral characteristics can be accurately predicted based on established principles of substituent effects on NMR and IR spectroscopy.
Caption: General workflow for spectroscopic characterization.
Protocol: ¹H & ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS reference.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal. Place a single drop of the neat liquid onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic vibrational modes.
Predicted Spectroscopic Data
The following table summarizes the predicted key spectroscopic data for this compound.
| Technique | Feature | Predicted Value | Rationale |
| ¹H NMR | Aromatic H (ortho to -SEt) | δ ≈ 7.2-7.3 ppm (d) | Shielded by the +M effect of sulfur. |
| Aromatic H (ortho to -Br) | δ ≈ 7.4-7.5 ppm (d) | Deshielded by the -I effect of bromine. | |
| Methylene (-SCH₂ CH₃) | δ ≈ 2.9 ppm (q) | Adjacent to electronegative sulfur. | |
| Methyl (-SCH₂CH₃ ) | δ ≈ 1.3 ppm (t) | Standard aliphatic region. | |
| ¹³C NMR | C-Br | δ ≈ 120-122 ppm | Direct attachment to halogen. |
| C-H (ortho to -Br) | δ ≈ 132-133 ppm | Influenced by bromine's -I effect. | |
| C-H (ortho to -SEt) | δ ≈ 128-130 ppm | Influenced by sulfur's +M effect. | |
| C-SEt | δ ≈ 137-139 ppm | Deshielded ipso-carbon. | |
| FTIR | C-H (Aromatic) Stretch | 3100-3000 cm⁻¹ | Characteristic of sp² C-H bonds. |
| C-H (Aliphatic) Stretch | 3000-2850 cm⁻¹ | Characteristic of sp³ C-H bonds in the ethyl group. | |
| C=C (Aromatic) Stretch | 1600-1450 cm⁻¹ | Benzene ring skeletal vibrations. | |
| C-Br Stretch | 600-500 cm⁻¹ | Characteristic of aryl bromides. | |
| Caption: Predicted spectroscopic data for this compound. |
Computational Chemistry Insights
Protocol: Density Functional Theory (DFT) Calculation
Computational modeling can provide a visual and quantitative corroboration of the electronic effects.
-
Structure Building: Construct the 3D model of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is using DFT with the B3LYP functional and a 6-31G(d) basis set.
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine electronic properties, including molecular orbital energies (HOMO, LUMO) and the electron density distribution.
-
Visualization: Generate a Molecular Electrostatic Potential (MEP) map from the calculated electron density.
Molecular Electrostatic Potential (MEP) Maps
An MEP map visualizes the electrostatic potential across the electron density surface of a molecule. Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.
For this compound, the MEP map is predicted to show:
-
High negative potential (red) around the sulfur atom, corresponding to its lone pairs.
-
Moderate negative potential (orange/yellow) distributed across the aromatic ring, particularly at the positions ortho to the ethylthio group, visually confirming the +M electron-donating effect.
-
Slightly positive potential (blue/green) near the hydrogen atoms of the ethyl group and the aromatic ring.
This visualization provides powerful, intuitive support for the electronic arguments derived from theory and experimental data.
Conclusion
The ethylthio group in this compound presents a sophisticated case of competing electronic influences. Its electron-withdrawing inductive effect (-I) is largely overshadowed by its electron-donating mesomeric effect (+M). This makes the -SEt group a net ortho, para-director and an activator for electrophilic aromatic substitution. Quantitative analysis via Hammett constants reveals a near-neutral effect on benzoic acid ionization, highlighting the fine balance of its electronic push-pull nature. This understanding, verifiable through predictive spectroscopy and computational modeling, is crucial for professionals who rely on tuning electronic properties for the rational design of novel molecules in pharmaceuticals and materials science.
References
A complete list of references compiled from the supporting research will be provided.
Sources
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-4-(ethylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thioether Moiety in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is a go-to method for constructing biaryl scaffolds—a motif central to numerous pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a substrate of particular interest: 1-Bromo-4-(ethylthio)benzene. The ethylthio group introduces a sulfur-containing functional handle that is both a common feature in biologically active molecules and a potential site for further synthetic elaboration. However, the presence of sulfur can also present unique challenges in palladium catalysis, including the potential for catalyst poisoning. These application notes provide a comprehensive framework for successfully employing this compound in Suzuki coupling reactions, moving from the fundamental reaction mechanism to detailed, field-tested protocols and troubleshooting strategies.
Core Principles: Deconstructing the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle and results in the formation of a Pd(II) complex.[5][6][7] The reactivity order for the halide is generally I > Br > OTf >> Cl.[8][9]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This step is critically dependent on the presence of a base.[7][8]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[6][7]
The Indispensable Role of the Base
The base is not a mere spectator; it plays a multifaceted and crucial role in the catalytic cycle.[1] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[1][10][11] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[1] The choice of base can significantly influence reaction rates and yields, and is often dependent on the specific substrates and solvent system.[1][12]
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Experimental Protocols: A Practical Guide
The following protocols provide a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Synthesis of 4-(Ethylthio)-1,1'-biphenyl Derivatives
This protocol is a standard and reliable method for a broad range of arylboronic acids.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or a more advanced ligand like SPhos (4 mol%)[13]
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol). Add this catalyst mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[9][14]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe. The use of a small amount of water often aids in dissolving the base and facilitating the transmetalation step.[14]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(ethylthio)biaryl derivative.
Diagram 2: Experimental Workflow for Suzuki Coupling
A generalized step-by-step workflow for performing the Suzuki coupling reaction.
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, ligand, base, and solvent can dramatically impact the yield of the desired product. The following table provides a comparative summary of reaction conditions for the coupling of this compound with phenylboronic acid, illustrating the effect of different parameters.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 18 | 78 |
| 3 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 6 | 94 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 92 |
Data compiled for illustrative purposes. Yields are highly dependent on the specific reaction setup and purity of reagents.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below is a systematic guide to troubleshooting common problems encountered in the Suzuki coupling of this compound.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.[9][14]2. Insufficiently strong or soluble base.[14]3. Poor quality boronic acid (protodeboronation).[9] | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst under a strict inert atmosphere.2. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).[14] Finely powder the base before use.3. Use fresh boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[15][16] |
| Formation of Homocoupled Biaryl (from boronic acid) | Presence of oxygen in the reaction mixture.[14] | Improve degassing procedures for all solvents and reagents.[14] |
| Debromination of Starting Material | 1. Certain bases or impurities can promote this side reaction.[14]2. Catalyst deactivation leading to side pathways. | 1. Screen different bases (e.g., switch from a carbonate to a phosphate).[14]2. Use more robust ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to stabilize the catalyst.[13] |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Insufficient base. | 1. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).[14]2. Use a larger excess of the base (e.g., 2.5-3.0 equivalents).[14] |
Diagram 3: Troubleshooting Decision Tree
A logical decision tree for diagnosing and resolving common issues in Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful synthetic tool for accessing a diverse range of thioether-containing biaryl compounds. Success hinges on a clear understanding of the catalytic cycle and the critical role of each reaction component. By employing rigorously inert conditions, selecting an appropriate catalyst-ligand system, and optimizing the base and solvent, researchers can reliably achieve high yields. The protocols and troubleshooting guide presented here offer a solid foundation for the effective application of this important transformation in research and development settings.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(11), 2814-2816. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- ResearchGate. (2010). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
- Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7330–7331. [Link]
- National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
- National Institutes of Health. (2016).
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- ResearchGate. (2017). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]
- National Institutes of Health. (2025). 4-(Ethylthio)-4'-propyl-1,1'-biphenyl. PubChem. [Link]
- National Institutes of Health. (2025). 4-Ethyl-4'-(methylthio)-1,1'-biphenyl. PubChem. [Link]
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
- Arabian Journal of Chemistry. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 硼酸及其衍生物 [sigmaaldrich.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-4-(ethylthio)benzene
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of C-N Bond Formation with Sulfur-Containing Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[4][5][6] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development, largely replacing harsher, more traditional methods.[1]
However, the presence of certain functional groups can present significant challenges to the efficiency of the Buchwald-Hartwig amination. Sulfur-containing substrates, such as the title compound 1-bromo-4-(ethylthio)benzene, are particularly noteworthy in this regard. The thioether moiety can act as a potential ligand for the palladium catalyst, leading to catalyst inhibition or deactivation and consequently, diminished reaction yields. This phenomenon, often referred to as catalyst poisoning, necessitates careful consideration and optimization of reaction parameters to achieve successful C-N bond formation.
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic nuances of the reaction, with a particular focus on mitigating the challenges posed by the sulfur-containing substrate. Detailed, field-proven protocols are presented, alongside a troubleshooting guide to address common issues encountered in the laboratory.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle and the Role of Ligands
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][7][8] The key steps are as follows:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (this compound) to the Pd(0) complex. This is often the rate-determining step of the cycle.[9]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product from the palladium center, which regenerates the active Pd(0) catalyst and completes the cycle.[2][7][8]
The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates.[10] Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[1][11] For substrates containing potentially coordinating groups like the thioether in this compound, the ligand plays an even more vital role in stabilizing the palladium catalyst and preventing off-cycle decomposition pathways. The use of sterically hindered biarylphosphine ligands, such as those developed by the Buchwald group, has proven to be particularly effective in these cases.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine. It is crucial that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine | ≥98% | Commercially Available |
| Palladium Precatalyst (e.g., XPhos Pd G3) | Commercially Available | |
| Ligand (e.g., XPhos) | ≥98% | Commercially Available |
| Base (e.g., Sodium tert-butoxide) | ≥98% | Commercially Available |
| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Celite® | Commercially Available | |
| Anhydrous Sodium Sulfate | Commercially Available |
Equipment
-
Oven-dried glassware (reaction tube or flask, condenser)
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with manifold
-
Syringes and needles
-
Septa
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup and Procedure
-
Inert Atmosphere: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol, 1.4 equiv) to a dry reaction vessel equipped with a magnetic stir bar.[13]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel via syringe.[13]
-
Degassing (if not in a glovebox): Seal the vessel and perform three cycles of vacuum-backfill with the inert gas to ensure the removal of all oxygen.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.[13]
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[10][13]
-
Washing: Transfer the filtrate to a separatory funnel and wash with water and then with brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[10]
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common issues, their potential causes, and suggested solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (due to oxygen or moisture).- Catalyst poisoning by the thioether.- Insufficiently strong base.- Low reaction temperature. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.- Increase catalyst and/or ligand loading.- Screen different bulky phosphine ligands (e.g., SPhos, RuPhos).- Use a stronger base (e.g., LHMDS).- Increase the reaction temperature. |
| Formation of Side Products | - Hydrodehalogenation of the starting material.- Homocoupling of the aryl bromide. | - Use a less sterically hindered ligand.- Lower the reaction temperature.- Ensure the base is added portion-wise. |
| Difficulty in Purification | - Residual palladium catalyst.- Co-elution of ligand or ligand oxide with the product. | - Filter the crude reaction mixture through a pad of silica gel or a specialized scavenger resin before chromatography.- Optimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase). |
Conclusion
The Buchwald-Hartwig amination of this compound, while presenting unique challenges due to the presence of a sulfur-containing functional group, is a highly feasible and valuable transformation. By understanding the mechanistic principles, carefully selecting the appropriate catalyst system, and adhering to rigorous experimental techniques, researchers can successfully synthesize a wide array of N-aryl thioethers. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and reliable synthesis of these important molecular scaffolds.
References
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Name-Reaction.com. (n.d.).
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Kashani, S. K., et al. (2022).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]
- Reddit. (2018).
- NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- Royal Society of Chemistry. (2015).
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- Organic-Reaction.com. (n.d.).
- ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- Wordpress. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- PMC. (n.d.).
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. entegris.com [entegris.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-(ethylthio)benzene
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 1-bromo-4-(ethylthio)benzene. Recognizing the significance of the aryl thioether motif in pharmaceutical and materials science, this document serves as a practical resource for researchers, chemists, and drug development professionals. We delve into the foundational principles of palladium catalysis and present field-proven, step-by-step protocols for three pivotal transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Each section includes mechanistic insights, optimized reaction conditions, data presentation, and expert commentary on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Importance of Aryl Thioethers
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision. The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative power of these methods.[1]
The substrate of focus, this compound, is a valuable building block. The 4-(ethylthio)phenyl moiety is a key structural unit in various biologically active molecules. The sulfur atom can engage in crucial hydrogen bonding and offers a site for metabolic transformations, making it a desirable feature in drug design. Thiophene, a related sulfur-containing heterocycle, is a well-known bioisostere for phenyl rings and is present in numerous FDA-approved drugs, highlighting the importance of organosulfur compounds in medicinal chemistry.[2][3] This guide provides the essential tools to functionalize this core structure, opening avenues for the synthesis of novel compounds in drug discovery and materials science.
Foundational Principles of Palladium-Catalyzed Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The efficiency of this cycle is highly dependent on the palladium source, the choice of ligand, the base, and the solvent.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[6]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Expert Insight: The Role of the Ethylthio Group
A critical consideration for this substrate is the presence of the sulfur atom in the ethylthio group. Sulfur compounds can sometimes act as poisons to palladium catalysts by strongly coordinating to the metal center and inhibiting its activity.[7][8][9][10] However, thioethers are generally less problematic than thiols.[11] For successful coupling, it is crucial to select a robust catalyst system (palladium precursor and ligand) that is resistant to poisoning and can effectively compete with the substrate's sulfur atom for coordination. Bulky, electron-rich phosphine ligands are often effective in this regard as they form stable, active complexes with palladium.[12]
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[5][6] It is widely used for synthesizing biaryl structures due to its mild conditions and high functional group tolerance.[5]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. Not a Poison Anymore? - GalChimia [galchimia.com]
- 9. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06696D [pubs.rsc.org]
Application Notes & Protocols: 1-Bromo-4-(ethylthio)benzene as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 1-Bromo-4-(ethylthio)benzene, a bifunctional aromatic compound, and its applications in modern pharmaceutical synthesis. The document elucidates its utility as a versatile building block, focusing on its reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explain the causal-mechanistic reasoning behind procedural choices, and discuss the strategic role of the ethylthio moiety in drug design. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of this compound
This compound is a strategically important starting material in organic synthesis, characterized by two key functional groups: an aryl bromide and a thioether.
-
The Aryl Bromide Handle: The bromine atom serves as a highly reliable and reactive "handle" for forming new carbon-carbon (C-C) and carbon-heteroatom bonds. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, which have become indispensable tools in pharmaceutical development for their broad functional group tolerance and predictable reactivity.[1][2][3]
-
The Ethylthio Modulator: The ethylthio (-S-Et) group is more than a passive spectator. This moiety significantly influences the physicochemical properties of the parent molecule and its derivatives. Thioethers are known to be a common structural motif in many pharmaceutical compounds.[4][5] The presence of the sulfur atom can enhance lipophilicity, impact metabolic stability, and participate in crucial interactions with biological targets.[6][7] Furthermore, the thioether is susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone, a pathway that can be leveraged in prodrug strategies or to fine-tune a compound's pharmacokinetic profile.[6]
This combination of a reactive site for molecular elaboration and a functionality that modulates biological properties makes this compound a valuable scaffold for building libraries of drug-like molecules.
Core Application: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and substituted aryl structures.[2] The reaction of this compound with various organoboron reagents provides a direct and efficient route to a diverse array of substituted thioanisole derivatives.
Reaction Principle and Mechanistic Insight
The catalytic cycle, a well-established pathway, is initiated by the active Pd(0) species.[2][8][9]
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step for aryl bromides.[9]
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO3) activates the boronic acid partner, forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide ligand.[2][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which continues the cycle.[2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: 1-Bromo-4-(ethylthio)benzene in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifunctional Building Block for Material Innovation
1-Bromo-4-(ethylthio)benzene (CAS No. 30506-30-0) is an aromatic organosulfur compound that presents a unique and powerful combination of reactive functionalities for the materials scientist.[1][2] Its structure, featuring a reactive aryl bromide and a functional ethylthioether group on a central benzene ring, positions it as a highly versatile precursor for a range of advanced materials. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.[3] Concurrently, the ethylthioether moiety imparts critical properties, influencing solubility, thermal stability, and the electronic characteristics of the final material.
This guide provides an in-depth exploration of the applications of this compound in materials science, focusing on its role as a monomer in the synthesis of high-performance polymers and as a foundational building block for novel organic electronic materials. We will detail the scientific rationale behind its use and provide exemplary, field-informed protocols for its practical application in the research laboratory.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 30506-30-0 | [1][4][5] |
| Molecular Formula | C₈H₉BrS | [2][4][5] |
| Molecular Weight | 217.13 g/mol | [1] |
| IUPAC Name | 1-bromo-4-(ethylsulfanyl)benzene | [4][5] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Purity | Typically ≥96-97% | [1][4] |
| Refractive Index (20°C) | 1.6045 - 1.6095 | [4] |
| InChI Key | CTFHVAKXUMMGOC-UHFFFAOYSA-N | [4][5] |
| SMILES | CCSC1=CC=C(Br)C=C1 | [4][5] |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. As with many aryl halides and thioethers, it may cause skin and eye irritation.[6] Store in a cool, dry place away from oxidizing agents. Consult the material safety data sheet (MSDS) from your supplier for comprehensive safety information.
Core Application I: Synthesis of Poly(phenylene thioether)-Type Polymers
Scientific Rationale: Poly(phenylene sulfide) (PPS) and related thioether polymers are renowned as high-performance engineering plastics, valued for their exceptional thermal stability, chemical resistance, and inherent flame retardancy.[7] Traditional synthesis routes often involve the reaction of 1,4-dihalobenzenes with sodium sulfide.[8] this compound offers a unique monomeric structure for creating novel poly(phenylene thioether) derivatives through modern synthetic methods like palladium- or nickel-catalyzed cross-coupling reactions.
The aryl bromide provides a reactive site for polymerization, while the pre-existing thioether linkage is incorporated directly into the polymer backbone. This approach allows for greater control over the polymer structure compared to traditional nucleophilic aromatic substitution methods. By copolymerizing this monomer with other functionalized aryl halides or bis(boronic esters), materials with tailored electronic, optical, or mechanical properties can be precisely engineered.
Protocol 1: Synthesis of a Thioether-Containing Polymer via Suzuki Polycondensation
This protocol describes a representative Suzuki-Miyaura polycondensation reaction to synthesize an alternating copolymer using this compound and a suitable comonomer, 1,4-benzenediboronic acid. This method is a cornerstone for forming carbon-carbon bonds in polymer synthesis.[9][10][11]
Materials:
-
This compound (≥97%)
-
1,4-Benzenediboronic acid (≥98%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: In a glovebox or under a positive pressure of argon, add this compound (1.00 eq), 1,4-benzenediboronic acid (1.00 eq), and anhydrous potassium carbonate (4.00 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the flask.
-
Solvent Addition: Add a 4:1 mixture of anhydrous toluene and DMF via cannula. The total solvent volume should be sufficient to achieve a monomer concentration of approximately 0.2 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Polymerization Reaction: Heat the mixture to 90-100 °C under a positive argon atmosphere and stir vigorously. Monitor the reaction progress by observing the increase in viscosity of the solution. The reaction is typically run for 48-72 hours.
-
Polymer Precipitation & Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the viscous solution with a small amount of toluene if necessary.
-
Slowly pour the polymer solution into a large beaker of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Collect the polymer by vacuum filtration.
-
Wash the collected solid extensively with water to remove inorganic salts, followed by methanol to remove residual monomers and oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight.
Expected Outcome & Validation: The procedure should yield a solid, off-white to light-brown polymer. The success of the polymerization can be validated by standard polymer characterization techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and NMR spectroscopy to confirm the polymer structure. Thermal properties can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Workflow: Suzuki Polycondensation
Sources
- 1. This compound | CAS:30506-30-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 2. Benzene, 1-bromo-4-(ethylthio)- | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. L13718.14 [thermofisher.com]
- 5. L13718.14 [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly (phenylene sulfide): synthesis from 1, 4-dibromobenzene and sodium sulfide - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. Buy 1-Bromo-4-ethylbenzene | 1585-07-5 [smolecule.com]
- 10. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers | Semantic Scholar [semanticscholar.org]
- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 1-Bromo-4-(ethylthio)benzene in the Genesis of Novel Heterocyclic Scaffolds
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development, detailing the application of 1-bromo-4-(ethylthio)benzene as a versatile and strategic building block in the synthesis of novel heterocyclic compounds. We delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the reaction mechanisms and optimization strategies. This document is structured to empower scientists with the practical knowledge required to leverage this readily available starting material for the construction of complex molecular architectures, particularly sulfur-containing heterocycles, which are of significant interest in medicinal and materials science.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional reagent of considerable synthetic potential. The presence of a bromo substituent on the aromatic ring provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1] Simultaneously, the ethylthio group offers a pathway for the construction of sulfur-containing heterocycles through various cyclization strategies. This duality makes it an attractive starting material for generating molecular diversity and accessing novel chemical space. The electron-donating nature of the ethylthio group can also influence the reactivity of the aryl bromide, a factor that must be considered when designing synthetic routes.
This guide will explore the primary synthetic transformations of this compound, focusing on providing detailed, field-proven protocols for key reactions. We will dissect the rationale behind the choice of catalysts, ligands, bases, and solvents, ensuring that each protocol is a self-validating system for achieving high yields and purity.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in expanding the molecular framework and introducing diverse functionalities.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[2] The reaction of this compound with various boronic acids or esters provides access to a wide range of substituted 4-(ethylthio)biphenyls, which can be precursors to more complex heterocyclic systems or compounds of interest in their own right.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ. The choice of phosphine ligand is critical. For an electron-rich aryl bromide like our substrate, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions like debromination.[3]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[4]
Experimental Protocol: Synthesis of 4-(Ethylthio)-4'-methoxybiphenyl
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous, degassed 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | >90 (Typical) |
| 1-Bromo-4-(sec-butyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 95[3] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O | 80 | 98[2] |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[5] This reaction allows for the coupling of this compound with a variety of primary and secondary amines, including heterocyclic amines, to form N-aryl derivatives.
Causality of Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. For coupling with primary amines, bulky, electron-rich ligands like XPhos or BippyPhos are often effective in promoting the reductive elimination step and preventing β-hydride elimination.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[7]
-
Solvent: Anhydrous, aprotic polar solvents like toluene or 1,4-dioxane are typically used.[7]
Experimental Protocol: Synthesis of N-(4-(Ethylthio)phenyl)morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL).
-
Finally, add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Part 2: Synthesis of Sulfur-Containing Heterocycles
The ethylthio group in this compound is a key functional handle for the construction of sulfur-containing heterocycles. This can be achieved through either intramolecular cyclization of appropriately functionalized derivatives or through intermolecular reactions.
Synthesis of Benzothiophenes
Benzothiophenes are an important class of heterocycles with diverse biological activities.[8] A common strategy for their synthesis involves the cyclization of a precursor containing a thioether and a suitable ortho-functional group. Starting from this compound, a multi-step sequence can be envisioned to construct the necessary precursor for an intramolecular cyclization.
Synthetic Strategy: Sonogashira Coupling followed by Electrophilic Cyclization
A plausible route involves an initial Sonogashira coupling of this compound with a terminal alkyne to introduce the necessary carbon framework. The resulting alkynyl thioether can then undergo an electrophilic cyclization to form the benzothiophene ring.[9]
Workflow Diagram: Benzothiophene Synthesis
Caption: Proposed synthetic route to benzothiophenes from this compound.
Protocol 2.1a: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and trimethylsilylacetylene (1.5 mmol, 1.5 equiv.) in a mixture of THF (10 mL) and triethylamine (5 mL).
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield 1-(ethylthio)-4-((trimethylsilyl)ethynyl)benzene.
Protocol 2.1b: Deprotection and Electrophilic Cyclization
Materials:
-
1-(Ethylthio)-4-((trimethylsilyl)ethynyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Iodine (I₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the silyl-protected alkyne (1.0 mmol) in methanol (10 mL) and add K₂CO₃ (1.5 mmol). Stir at room temperature for 2 hours.
-
Remove the methanol under reduced pressure and extract the product with diethyl ether. Dry and concentrate to obtain the terminal alkyne.
-
Dissolve the terminal alkyne (1.0 mmol) in DCM (10 mL).
-
Add a solution of iodine (1.2 mmol) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford the 2-iodo-5-(ethylthio)benzo[b]thiophene.
Synthesis of Thianthrenes
Thianthrenes are a class of sulfur-containing heterocycles with a unique butterfly-shaped structure.[10] While a direct self-coupling of this compound to form a thianthrene is not a standard transformation, a plausible route involves the conversion to a 2-halothiophenol derivative followed by an Ullmann condensation.[10]
Synthetic Strategy: Ortho-lithiation/Bromination and Ullmann Condensation
This strategy would first involve the selective introduction of a bromine atom ortho to the ethylthio group, followed by conversion of the original bromo group to a thiol. The resulting 2-bromothiophenol derivative can then undergo a copper-catalyzed Ullmann condensation to form the thianthrene core.
Protocol 2.2: Ullmann Condensation for Thianthrene Synthesis (Conceptual)
Materials:
-
A suitable 2-bromo-thiophenol derivative (derived from this compound)
-
Copper powder
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-bromo-thiophenol derivative (1.0 mmol) and activated copper powder (2.0 mmol).
-
Add a high-boiling point polar aprotic solvent, such as DMF (10 mL).[10]
-
Heat the reaction mixture to 150-210 °C with vigorous stirring.[10]
-
Monitor the reaction by TLC. The reaction may require several hours to days for completion.
-
After cooling, dilute the mixture with a suitable organic solvent and filter to remove the copper salts.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the thianthrene derivative.
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its dual reactivity allows for both the expansion of molecular frameworks through robust palladium-catalyzed cross-coupling reactions and the construction of sulfur-containing heterocycles via strategic cyclization pathways. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full synthetic potential of this compound. By understanding the underlying principles governing these transformations, scientists can rationally design and execute the synthesis of novel molecules with potential applications in drug discovery and materials science.
References
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
- Wikipedia. (2023). Ullmann reaction. [Link]
- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry. [Link]
- Modern Aspects of the Smiles Rearrangement. The University of Manchester. [Link]
- The First Example of Synthesis of Tetracyano Derivatives of Thianthrene and Phenoxathiin with Use of Thioacetamide.
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
- SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMIN
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.
- Wikipedia. (2023). Phenothiazine. [Link]
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Heck reaction – Knowledge and References. Taylor & Francis Online. [Link]
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Bisanthra-thianthrene: synthesis, structure and oxidation properties. Semantic Scholar. [Link]
- Thianthrene as a source of the 1,2-benzene dianion.
- Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups. Royal Society of Chemistry. [Link]
- Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substr
- PubChem. (n.d.). Benzene, 1-bromo-4-(1-bromo-1-methylethyl)-. [Link]
- PubChem. (n.d.). 1-Bromo-4-ethylbenzene. [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles.
Sources
- 1. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Bromo-4-ethylbenzene | C8H9Br | CID 15313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. jetir.org [jetir.org]
- 7. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocol: Sonogashira Coupling of 1-Bromo-4-(ethylthio)benzene
Introduction: Synthesizing Novel Thioether-Containing Arylalkynes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction is renowned for its operational simplicity and tolerance of a wide array of functional groups, proceeding under mild conditions.[2][3] These attributes have cemented its role in the synthesis of complex molecules, from natural products and pharmaceuticals to advanced organic materials like conjugated polymers.[4][5]
This guide provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of 1-Bromo-4-(ethylthio)benzene. The resulting 1-(alkynyl)-4-(ethylthio)benzene scaffolds are of significant interest to researchers in drug development and materials science. The thioether moiety can modulate electronic properties, improve metabolic stability, and provide a handle for further functionalization, making these structures valuable building blocks for novel therapeutic agents and functional materials.
The Scientific Rationale: Understanding the "Why"
A successful protocol is built on a foundation of mechanistic understanding. The choices of catalyst, ligand, base, and solvent are not arbitrary; they are dictated by the kinetics and thermodynamics of the catalytic cycle and the specific reactivity of the substrates.
The Dual Catalytic Cycle: A Synergistic Partnership
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4][6]
-
The Palladium Cycle: The primary cross-coupling machinery is driven by a palladium(0) catalyst.
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl bromides compared to aryl iodides.[1][7]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the activation of the terminal alkyne.
Caption: The dual catalytic cycle of the Sonogashira coupling.
The Copper-Free Alternative: Mitigating Side Reactions
While effective, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[8][9] This is particularly problematic when using valuable or complex alkynes. To circumvent this, copper-free Sonogashira protocols have been developed.[10][11] In these systems, a strong amine base is typically used to generate the acetylide, which can then interact directly with the palladium center, albeit often requiring more forcing conditions or highly active catalyst systems.[8][12]
Key Parameter Selection for this compound
-
Substrate Reactivity: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.[7][13] As an aryl bromide, this compound is less reactive than its iodide counterpart. The oxidative addition step is slower and requires more energy. Therefore, gentle heating or the use of a more active catalyst system is often necessary.[14]
-
Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, systems employing bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or palladacycles are known to exhibit higher activity for aryl bromides, often allowing the reaction to proceed at lower temperatures.[8][15]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential to neutralize the HBr byproduct and facilitate the formation of the acetylide.[1][16] The choice of solvent (e.g., THF, DMF, Toluene) is critical for ensuring all components remain dissolved throughout the reaction.[17] Anhydrous and deoxygenated conditions are crucial to prevent catalyst decomposition and side reactions.[3][17]
Experimental Design
This section outlines the necessary materials, equipment, and preparatory steps for performing the Sonogashira coupling.
Materials and Equipment
| Category | Item | Purpose |
| Reactants | This compound | Aryl bromide substrate |
| Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne) | Coupling partner | |
| Catalysts | Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Palladium precatalyst |
| Copper(I) Iodide (CuI) | Co-catalyst (for Protocol A) | |
| Base & Solvents | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and/or solvent |
| Tetrahydrofuran (THF), Anhydrous | Reaction solvent | |
| Diethyl ether (Et₂O), Hexanes, Ethyl Acetate | Solvents for work-up and chromatography | |
| Glassware | Schlenk flask or oven-dried round-bottom flask with septum | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation | |
| Condenser | For reactions requiring heat | |
| Syringes and needles | For transfer of anhydrous/degassed liquids | |
| Equipment | Inert gas line (Nitrogen or Argon) with manifold | To maintain an inert atmosphere |
| Rotary evaporator | Solvent removal | |
| Consumables | Silica gel, Celite® | For purification |
Reagent Preparation and Handling
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can cause decomposition into inactive palladium black.[17] It is critical to perform the reaction under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.
-
Solvent Degassing: Solvents should be rendered anhydrous and deoxygenated prior to use. This is typically achieved by sparging with an inert gas (e.g., argon) for 15-30 minutes or by using a freeze-pump-thaw technique.
Detailed Experimental Protocols
Two robust protocols are presented below. Protocol A represents the classic Pd/Cu co-catalyzed method, while Protocol B offers a copper-free alternative.
Protocol A: Classic Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is adapted from standard literature procedures for aryl bromides.[3][16]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and Copper(I) Iodide (0.04 mmol, 4 mol%).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and Triethylamine (3.0 mmol, 3.0 eq.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise to the stirring mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-65 °C if necessary (for less reactive alkynes). Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 3-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove insoluble salts and catalyst residues, washing the pad with additional diethyl ether.[18]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure arylalkyne product.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is advantageous for preventing alkyne homocoupling and is based on conditions developed for aryl bromides.[8][19]
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask, dissolve (AllylPdCl)₂ (0.015 mmol, 1.5 mol%) and a bulky phosphine ligand like P(t-Bu)₃ (0.06 mmol, 6 mol%) in anhydrous, degassed THF (2 mL). Stir for 15 minutes at room temperature to form the active Pd(0) catalyst.
-
Reaction Setup: To a separate oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.). Evacuate and backfill with inert gas.
-
Reagent Addition: Add anhydrous, degassed THF (3 mL), the terminal alkyne (1.1 mmol, 1.1 eq.), and a strong base such as Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.).[19]
-
Initiation: Transfer the pre-formed catalyst solution from step 1 into the reaction flask via syringe.
-
Reaction Monitoring & Work-up: Stir at room temperature or heat to 50-65 °C as needed. Monitor the reaction and perform the work-up and purification as described in Protocol A (steps 5-7).
Data and Expected Outcomes
Representative Reactions and Expected Yields
The following table outlines expected yields for the coupling of this compound with various terminal alkynes under optimized conditions, based on literature data for structurally similar substrates.[3]
| Entry | Terminal Alkyne | Product Name | Expected Yield (%) |
| 1 | Phenylacetylene | 1-(Ethylthio)-4-(phenylethynyl)benzene | 80-95 |
| 2 | 1-Hexyne | 1-((4-(Ethylthio)phenyl)ethynyl)hexane | 75-90 |
| 3 | Trimethylsilylacetylene | (4-(Ethylthio)phenyl)ethynyl)trimethylsilane | 85-98 |
| 4 | Propargyl alcohol | 3-(4-(Ethylthio)phenyl)prop-2-yn-1-ol | 70-85 |
Experimental Workflow Visualization
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and provides systematic solutions.[7][17]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: Palladium(0) oxidized to palladium black.[17]2. Insufficiently Anhydrous/Degassed Conditions.3. Low Reactivity: Aryl bromide requires more forcing conditions. | 1. Use fresh catalyst. Ensure a rigorously inert atmosphere throughout.2. Use properly dried solvents and degas thoroughly before use.3. Increase reaction temperature (e.g., to 65 °C). Consider a more active ligand (e.g., P(t-Bu)₃). |
| Significant Homocoupling | 1. Presence of Oxygen.2. High concentration of copper co-catalyst. | 1. Improve inert atmosphere technique.2. Reduce the amount of CuI. Add the alkyne slowly via syringe pump. If the problem persists, switch to a copper-free protocol (Protocol B).[9][17] |
| Reaction Stalls | 1. Base consumed or of poor quality.2. Catalyst deactivation over time. | 1. Use freshly distilled amine base. Add an additional equivalent of base.2. Add a small additional portion of the palladium catalyst. |
| Multiple Byproducts | 1. Reaction temperature is too high, causing decomposition.2. Impurities in starting materials. | 1. Lower the reaction temperature and allow for a longer reaction time.2. Purify starting materials (distillation for liquids, recrystallization for solids) before use.[17] |
References
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Gelero, M.; et al. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.
- Sonogashira Coupling - BYJU'S.
- Kövér, E.; et al. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics.
- Liang, Y.; et al. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry.
- Shaheen, S.; et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Sonogashira coupling in natural product synthesis - ResearchGate.
- Sonogashira Coupling - Organic Chemistry Portal.
- Zang, H.; et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Zang, H.; et al. Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions - ResearchGate.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate.
- Copper-free Sonogashira coupling - The chemical reaction database.
- Lipshutz, B. H.; et al. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters.
- Chinchilla, R.; et al. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry.
- Sonogashira troubleshooting help needed - Reddit.
- Sonogashira Coupling - NROChemistry.
- What is the best procedure for Sonogashira coupling? - ResearchGate.
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(ethylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Heck Reaction with Sulfur-Containing Aryl Halides
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[3][4] The reaction typically proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination.[5][6]
This guide provides a detailed examination of the Heck reaction conditions specifically tailored for 1-Bromo-4-(ethylthio)benzene. The presence of a sulfur-containing functional group, the ethylthio ether, introduces a critical consideration: the potential for catalyst poisoning. Sulfur compounds are known to interact with and deactivate palladium catalysts, which can significantly hinder reaction efficiency.[7][8][9] Therefore, the selection of appropriate catalytic systems and reaction parameters is paramount to achieving high yields and selectivity. These notes will delve into the rationale behind choosing specific catalysts, ligands, bases, and solvents to overcome the challenges posed by the thioether moiety and to provide robust protocols for successful implementation in a research and development setting.
The Challenge of Sulfur: Catalyst Inhibition and Mitigation Strategies
The lone pairs of electrons on the sulfur atom in the ethylthio group of this compound can strongly coordinate to the palladium center. This interaction can lead to the formation of stable palladium-sulfur complexes, effectively removing the active catalyst from the catalytic cycle and leading to catalyst deactivation or "poisoning."[7][8] This necessitates a careful selection of reaction components to minimize this detrimental effect.
Key strategies to mitigate sulfur poisoning include:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can be advantageous. These ligands can stabilize the palladium center and sterically hinder the coordination of the sulfur atom.[10][11]
-
Catalyst Choice: While standard catalysts like Pd(OAc)₂ and Pd(PPh₃)₄ are commonly used, more robust catalyst systems, including palladacycles or pre-formed palladium complexes with specialized ligands, may offer enhanced stability and resistance to sulfur poisoning.[4][10]
-
Reaction Conditions: Optimization of temperature, reaction time, and reagent concentrations can also play a crucial role in favoring the desired catalytic turnover over catalyst deactivation.
Recommended Reaction Conditions for this compound
The following table summarizes recommended starting conditions for the Heck reaction of this compound with common alkene coupling partners such as styrenes and acrylates. These parameters are based on general principles of the Heck reaction and considerations for sulfur-containing substrates. Optimization will likely be necessary for specific substrate combinations.
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5] Pd₂(dba)₃ is a stable Pd(0) source. Higher catalyst loading may be required to counteract potential poisoning. |
| Ligand | P(o-tolyl)₃ (2-10 mol%), P(t-Bu)₃ (2-10 mol%), or an N-heterocyclic carbene (NHC) ligand | Bulky, electron-rich phosphine ligands like P(o-tolyl)₃ and P(t-Bu)₃ can accelerate oxidative addition and stabilize the catalytic species.[10][12] NHCs are also known for their high stability and effectiveness in challenging coupling reactions.[13] |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N (1.5-2.5 equivalents) | An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective and can be easily removed during workup.[1][14] Triethylamine (Et₃N) is a common organic base. The base is required to neutralize the hydrogen halide formed during the reaction.[3] |
| Solvent | DMF, NMP, or Dioxane (anhydrous) | High-boiling polar aprotic solvents like DMF and NMP are excellent for solubilizing the reactants and catalyst, and for facilitating the reaction at elevated temperatures.[4][15] |
| Alkene Partner | Styrene or Ethyl Acrylate (1.1-1.5 equivalents) | A slight excess of the alkene is typically used to ensure complete consumption of the aryl bromide.[16] |
| Temperature | 100-140 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl bromides or when catalyst inhibition is a concern.[11][17] |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst can be sensitive to oxygen, so performing the reaction under an inert atmosphere is crucial to prevent catalyst degradation.[6] |
Experimental Protocols
Protocol 1: Heck Coupling of this compound with Styrene
This protocol details a general procedure for the coupling of this compound with styrene, a common model reaction.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Reaction Execution: Immerse the flask in a preheated oil bath set to 120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (E)-1-(ethylthio)-4-styrylbenzene.
Protocol 2: Heck Coupling of this compound with Ethyl Acrylate
This protocol outlines the coupling with an electron-deficient alkene, ethyl acrylate.
Materials:
-
This compound
-
Ethyl Acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dioxane
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tolyl)₃ (0.02 mmol, 2 mol%).
-
Add anhydrous dioxane (4 mL), followed by ethyl acrylate (1.5 mmol, 1.5 equiv) and triethylamine (2.0 mmol, 2.0 equiv).
-
Seal the tube securely.
-
Reaction Execution: Place the sealed tube in a preheated heating block or oil bath at 110 °C and stir for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting aryl bromide.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the desired (E)-ethyl 3-(4-(ethylthio)phenyl)acrylate.
Visualization of the Catalytic Process
The catalytic cycle of the Heck reaction is a fundamental concept for understanding and optimizing the reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Workflow for Experimental Execution
A systematic approach is crucial for reproducible results in catalytic reactions.
Caption: General experimental workflow for the Heck reaction.
References
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Wikipedia. (2024). Heck reaction. [Link]
- Colquhoun, V. P., et al. (2012). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. European Journal of Inorganic Chemistry, 2012(21), 3427-3434. [Link]
- Chemistry Notes. (2022).
- Sathee Jee. (n.d.). Chemistry Heck Reaction. [Link]
- NIH. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. [Link]
- NIH. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. [Link]
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- Transactions of the Faraday Society (RSC Publishing). (n.d.). Interaction of sulphur compounds with palladium. [Link]
- NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
- ResearchGate. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. [Link]
- PubMed. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. [Link]
- Diva-portal.org. (2008). Heck Reactions with Aryl Chlorides. [Link]
- Chinese Chemical Society. (n.d.).
- ACS Publications. (2014).
- MDPI. (n.d.).
- SpringerLink. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions. [Link]
- ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanochemres.org [nanochemres.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Application Notes & Protocols for the Synthesis of 4-(Ethylthio)phenylmagnesium Bromide
A Guide for Researchers in Synthetic Chemistry and Drug Development
This document provides a comprehensive guide to the successful formation of the Grignard reagent, 4-(ethylthio)phenylmagnesium bromide, from 1-Bromo-4-(ethylthio)benzene. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals who require a reliable method for synthesizing this valuable organometallic intermediate.
Introduction: The Utility and Nuances of Thioether-Containing Grignard Reagents
Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] Their utility stems from the reversal of polarity (umpolung) at the carbon center, transforming an electrophilic carbon in an organohalide into a highly nucleophilic one in the organomagnesium species.[4][5] The target molecule for this guide, 4-(ethylthio)phenylmagnesium bromide, is of particular interest as it allows for the introduction of a sulfur-containing aromatic moiety, a common structural motif in pharmaceuticals and materials science.
While the thioether group is generally considered compatible with Grignard formation, its presence necessitates careful control of reaction conditions to prevent potential side reactions.[6] This guide provides a robust protocol that balances reactivity with stability, ensuring a high yield of the desired Grignard reagent.
Mechanism and Key Considerations
The formation of a Grignard reagent proceeds via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[4][7] The magnesium donates an electron to the antibonding orbital of the carbon-bromine bond of this compound, leading to the formation of a radical anion that fragments to form an aryl radical and a magnesium bromide radical. These species then recombine on the magnesium surface to yield the final Grignard reagent.[7]
Several factors are critical for the successful synthesis of 4-(ethylthio)phenylmagnesium bromide:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic sources, such as water or alcohols, to quench the reagent and form the corresponding arene (1-ethylthiobenzene in this case).[4][8][9] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[10][11] They are aprotic and effectively solvate the magnesium center of the Grignard reagent, stabilizing the organometallic complex.[2][4] For aryl bromides, THF is often preferred as it can facilitate the reaction of less reactive halides.[10]
-
Magnesium Activation: A layer of magnesium oxide often coats the surface of the magnesium turnings, preventing the reaction from starting.[11] Activation of the magnesium is crucial and can be achieved by several methods, including mechanical stirring, chemical treatment with iodine or 1,2-dibromoethane, or sonication.[1][12][13]
-
Initiation: The initiation of the reaction is often the most challenging step. It is characterized by the appearance of a cloudy or brownish color and a gentle reflux of the solvent due to the exothermic nature of the reaction.[14][15]
Experimental Protocol: Synthesis of 4-(Ethylthio)phenylmagnesium Bromide
This protocol details the formation of 4-(ethylthio)phenylmagnesium bromide in anhydrous tetrahydrofuran (THF).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% purity | (e.g., Sigma-Aldrich) | Ensure it is free of acidic impurities. |
| Magnesium Turnings | >99.5% purity | (e.g., Sigma-Aldrich) | |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | (e.g., Sigma-Aldrich) | Should be freshly distilled from a suitable drying agent or used from a solvent purification system. |
| Iodine | Crystal, reagent grade | (e.g., Sigma-Aldrich) | For activation of magnesium. |
| Argon or Nitrogen Gas | High purity | - | For maintaining an inert atmosphere. |
| Three-neck round-bottom flask | - | - | Oven-dried. |
| Reflux condenser | - | - | Oven-dried. |
| Pressure-equalizing dropping funnel | - | - | Oven-dried. |
| Magnetic stirrer and stir bar | - | - | |
| Schlenk line or inert atmosphere setup | - | - |
Step-by-Step Procedure
1. Glassware and Apparatus Setup: a. All glassware (three-neck flask, reflux condenser, dropping funnel) and the magnetic stir bar should be placed in an oven at >120 °C for at least 4 hours (preferably overnight) to ensure they are completely dry.[1] b. Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry argon or nitrogen.[9] This prevents atmospheric moisture from adsorbing onto the glass surfaces. c. Equip the top of the reflux condenser with a gas inlet connected to the inert gas line (with a bubbler outlet).
2. Magnesium Activation and Reaction Setup: a. Place the magnesium turnings (1.2 equivalents) into the cooled three-neck flask. b. Add a single crystal of iodine.[12][16] The iodine serves to chemically etch the magnesium oxide layer from the surface of the turnings. c. Seal the flask and briefly heat the bottom with a heat gun under a flow of inert gas until the iodine sublimes and deposits a faint purple vapor on the magnesium turnings. Allow to cool.
3. Grignard Reagent Formation: a. In the pressure-equalizing dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF to make a final concentration of approximately 0.5 M. b. Add about 10% of the this compound solution from the dropping funnel to the flask containing the activated magnesium turnings. c. Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish-brown solution, often accompanied by spontaneous, gentle boiling of the THF.[12][14] If the reaction does not start, gentle warming with a heat gun or placing the flask in an ultrasonic bath may be necessary.[12] d. Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady, gentle reflux.[16] An external cooling bath (e.g., a water bath) should be kept on hand to control a vigorous reaction. e. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[16] The completion of the reaction is indicated by the consumption of most of the magnesium metal.
Visual Workflow for Grignard Reagent Synthesis
Caption: Workflow for the preparation of 4-(ethylthio)phenylmagnesium bromide.
Quantification of the Grignard Reagent: Titration
It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions, as the yield is never quantitative. Several titration methods are available. A reliable method involves titration with iodine in the presence of lithium chloride.[17]
Titration Protocol (Iodine Method)
1. Preparation of Titration Solution: a. In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂) in a solution of anhydrous lithium chloride (LiCl) in dry THF. A typical concentration is around 0.5 M I₂.[17]
2. Titration Procedure: a. To a dry vial containing a magnetic stir bar and under an inert atmosphere, add a known volume of the I₂/LiCl solution. b. Cool the solution to 0 °C in an ice bath. c. Slowly add the prepared Grignard solution via a syringe, dropwise, to the stirred iodine solution. d. The endpoint is reached when the dark brown/red color of the iodine just disappears, resulting in a colorless or pale yellow solution.[17] e. The titration should be performed at least in duplicate to ensure accuracy.
Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)
Note: 1 mole of the Grignard reagent reacts with 1 mole of I₂.
Other common titration methods include using a colorimetric indicator like 1,10-phenanthroline with a secondary alcohol titrant (e.g., sec-butanol or (-)-menthol).[18][19][20]
Handling, Storage, and Safety
-
Handling: Grignard reagents are highly reactive, air- and moisture-sensitive compounds.[8][21] They must be handled exclusively under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.[9][21] Transfers should be performed using dry, gas-tight syringes or cannulas.
-
Storage: For short-term storage (up to a few days), the Grignard reagent solution can be stored at room temperature in the reaction flask, sealed, and maintained under a positive pressure of inert gas.[8][22] It is advisable to decant or cannula filter the solution away from any unreacted magnesium before storage to prevent further reaction.[22] Storing at low temperatures can sometimes cause precipitation of the reagent.[22]
-
Safety: Grignard reagents can be pyrophoric, especially if the solvent evaporates. The reaction is exothermic and can become vigorous if the addition of the alkyl halide is too rapid.[9][15] Always work in a chemical fume hood, wear appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves), and have an appropriate fire extinguisher (Class D for reactive metals) nearby.[9][21]
Quenching and Disposal
Unused Grignard reagent must be quenched safely. This is typically done by slowly adding the reagent solution to a stirred, non-polar solvent (like toluene) and then slowly adding a proton source like isopropanol or ethanol to safely neutralize it.[8] This should be done in a well-ventilated fume hood.
References
- Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
- Grignard Reaction Mechanism. (n.d.). BYJU'S.
- Which functional groups are incompatible with a Grignard, meaning they cannot be on the same molecule? (2023, September 10). Brainly.com.
- Grignard reagent. (2019, April 1). Sciencemadness Wiki.
- Formation Of Grignard Reagent Mechanism | Organic Chemistry. (2020, July 24). YouTube.
- How to measure the concentration of any grignard reagent (RMgX) in situ?. (2012, October 23). ResearchGate.
- Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate.
- Titration Grignard and BuLi. (n.d.). Scribd.
- Functional Group Compatibility Definition. (n.d.). Fiveable.
- Titrating Organometallic Reagents is Easier Than You Think. (2015, January 12). Chemtips.
- Preparation of an aromatic Grignard reagent. (2018, March 27). Chemistry Stack Exchange.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Pennsylvania.
- What is the criteria to decide reactivity of functional groups with grignard reagent? Which functional groups react immediately with grignard reagent?. (2020, May 28). Quora.
- Grignard Reagents. (n.d.). ChemTalk.
- Video: Grignard Reagent Preparation and Grignard Reaction. (2017, February 22). JoVE.
- Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (2025, February 18). ACS Omega.
- Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (2025, February 10). American Chemical Society.
- Handbook of Grignard Reagents. (n.d.). Google Books.
- The Grignard Reaction. (n.d.). University of Wisconsin-Madison.
- Grignard reagent. (n.d.). Wikipedia.
- Overnight Storage of Freshly Prepared Grignard. (2021, June 21). Reddit.
- Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry.
- Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX). (n.d.). OrgoSolver.
- What products are formed when Grignard's reagent reacts with alcohols and thiols?. (2017, June 16). Quora.
- Grignard Reaction. (n.d.). University of California, Irvine.
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY.
- Side Reactions in a Grignard Synthesis. (2025, August 6). ResearchGate.
- Synthesis of Phenylmagnesium bromide. (2008, August 27). Sciencemadness.org.
- Preparation of phenylmagnesium bromide. (n.d.). PrepChem.com.
- Phenylmagnesium bromide. (n.d.). Wikipedia.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. brainly.com [brainly.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 9. dchas.org [dchas.org]
- 10. leah4sci.com [leah4sci.com]
- 11. byjus.com [byjus.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. prepchem.com [prepchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
Lithiation of 1-Bromo-4-(ethylthio)benzene and subsequent reactions
Application Notes & Protocols
Topic: Strategic Synthesis via Lithiation of 1-Bromo-4-(ethylthio)benzene: A Guide to the Generation and Subsequent Derivatization of 4-(Ethylthio)phenyllithium
Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the efficient generation of 4-(ethylthio)phenyllithium via a lithium-halogen exchange reaction. We delve into the mechanistic underpinnings, critical safety protocols for handling pyrophoric organolithium reagents, and detailed, field-tested protocols for subsequent reactions with common electrophiles. The methodologies described herein are designed to be robust and reproducible, offering a reliable pathway for the synthesis of valuable substituted aromatic intermediates.
Scientific Principles and Strategic Considerations
The transformation of an aryl halide into a nucleophilic organolithium species is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1][2] The primary method employed for substrates like this compound is the lithium-halogen exchange.
1.1. The Mechanism of Lithium-Halogen Exchange
This reaction proceeds through a nucleophilic attack of the organolithium reagent (typically n-butyllithium, n-BuLi) on the bromine atom of the aryl bromide.[3][4][5] This forms a transient "ate" complex, which then collapses to yield the more stable aryllithium species and the corresponding alkyl bromide byproduct.[3][6]
The equilibrium for this reaction is highly favorable when an alkyllithium is used to generate an aryllithium, due to the greater stability of the aryllithium carbanion, where the negative charge resides in a higher s-character sp² orbital.[3] The reaction is exceptionally rapid, even at cryogenic temperatures (e.g., -78 °C), which is crucial for preventing side reactions.[7][8]
Caption: General Experimental Workflow.
3.1. Protocol 1: Generation of 4-(Ethylthio)phenyllithium and Carboxylation
This protocol describes the formation of 4-(ethylthio)phenyllithium and its subsequent reaction with carbon dioxide (from dry ice) to synthesize 2-(4-(ethylthio)phenyl)acetic acid.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 219.14 | 2.19 g | 10.0 | 1.0 |
| Anhydrous THF | 72.11 | 50 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Dry Ice (CO₂) | 44.01 | ~20 g | Excess | - |
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Through the septum, add this compound (10.0 mmol) and dissolve it in anhydrous THF (50 mL).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. [8]4. Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (1.1 equiv) dropwise via syringe over 10-15 minutes. A color change may be observed. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
-
Quenching: In a separate, dry beaker, crush a small amount of dry ice into a coarse powder. Carefully and quickly, transfer the aryllithium solution at -78 °C onto the crushed dry ice via a pre-cooled cannula. Vigorous gas evolution will occur.
-
Warming & Work-up: Allow the mixture to slowly warm to room temperature. Once all the CO₂ has sublimated, add 50 mL of water. Acidify the aqueous layer to pH ~2 with 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-(ethylthio)phenyl)acetic acid, which can be further purified by recrystallization or column chromatography.
3.2. Protocol 2: Synthesis of 4-(Ethylthio)benzaldehyde via Formylation
This protocol describes the reaction of 4-(ethylthio)phenyllithium with N,N-dimethylformamide (DMF) to synthesize 4-(ethylthio)benzaldehyde. [9] Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 219.14 | 2.19 g | 10.0 | 1.0 |
| Anhydrous THF | 72.11 | 50 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Anhydrous DMF | 73.09 | 1.15 mL | 15.0 | 1.5 |
Step-by-Step Procedure:
-
Lithiation: Generate the 4-(ethylthio)phenyllithium solution (10.0 mmol) in THF at -78 °C as described in Protocol 1, steps 1-4.
-
Quenching: To the stirred aryllithium solution at -78 °C, add anhydrous DMF (1.5 equiv) dropwise via syringe. A color change and formation of a precipitate may occur.
-
Warming: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. [10]5. Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 4-(ethylthio)benzaldehyde can be purified by silica gel column chromatography.
3.3. Protocol 3: Safe Quenching of Unused Organolithium Reagents
This protocol is for the safe disposal of small quantities of unused organolithium reagents. [11][10]
-
Dilution: In a fume hood, dilute the unused organolithium reagent significantly with an inert, high-boiling solvent like heptane or toluene. [10]2. Preparation: In a separate flask under an inert atmosphere, prepare a solution of isopropanol in heptane. Place this flask in an ice-water bath to control the temperature.
-
Slow Addition: Slowly add the diluted organolithium solution to the stirred isopropanol solution via a dropping funnel. [11][10]The reaction is exothermic; maintain a slow addition rate to prevent overheating.
-
Sequential Quench: After the addition is complete and the exotherm has subsided, slowly add methanol, followed by the slow addition of water to ensure all reactive materials are destroyed. [11][10]5. Disposal: Neutralize the resulting solution with a dilute acid (e.g., citric acid) before disposing of it as hazardous waste according to institutional guidelines. [10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive n-BuLi reagent.<[8]br>2. Presence of moisture or protic impurities.<[8]br>3. Inadequate cooling (-78 °C not reached). | 1. Use a fresh bottle of n-BuLi or titrate the existing solution.2. Rigorously flame-dry all glassware immediately before use. Use freshly distilled anhydrous solvents.3. Ensure the dry ice/acetone bath is properly prepared and maintained throughout the addition. |
| Formation of Butylbenzene Side Product | Reaction of aryllithium with n-butyl bromide byproduct. | Maintain a low reaction temperature (-78 °C) and use the generated aryllithium immediately. Avoid letting the reaction warm up before quenching. |
| Formation of Biphenyl Side Product | Coupling reaction between the aryllithium and unreacted aryl bromide. | Ensure slow, controlled addition of n-BuLi to maintain a low concentration of the organolithium reagent until all the aryl bromide has reacted. A slight excess (1.1 equiv) of n-BuLi helps drive the initial lithiation to completion. |
References
- nbutyl lithium safety. (2024). YouTube.
- STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Arkansas.
- SAFETY DATA SHEET: n-Butyllithium, 2.5M in hexanes. Fisher Scientific.
- n-Butyllithium 2.5M solution in hexanes - Safety Data Sheet. Apollo Scientific.
- n-Butyllithium - Safety Data Sheet. ChemicalBook. (2025).
- Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
- Preliminary studies of the mechanism of metal-halogen exchange. Journal of the American Chemical Society.
- Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). Princeton University.
- Troubles with Lithium-Halogen exchange reaction. (2019). Science Madness Discussion Board.
- The Lithium–Halogen Exchange Reaction in Process Chemistry. (2011). ResearchGate.
- n-Butyllithium. Wikipedia.
- Mechanism of aromatic lithiation reactions--Importance of steric factors. (1981). Indian Academy of Sciences.
- n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. (2023). MDPI.
- Organolithium reagents – Knowledge and References. Taylor & Francis Online.
- Technical Support Center: Quenching Procedures for Organometallic Reactions. BenchChem.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). NIH National Center for Biotechnology Information.
- Organolithium reagent. Wikipedia.
- Exploring the Synthesis and Applications of 4-(Methylthio)benzaldehyde. BOC Sciences.
- Synthesis of [[2-[(4-hydroxyphenyl)thio]ethyl]thio]acetic acid. PrepChem.com.
- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). YouTube.
- Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Erowid.
- 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. (2008). Sciencemadness.org.
- Ortho versus α-Metalation of Ethyl Phenyl Sulfide by n-Butyllithium/N,N,N',N'-Tetramethylethylenediamine. (2025). ResearchGate.
- Phenyllithium. Wikipedia.
- Phenyllithium. LookChem.
- Reactions of difunctional electrophiles with functionalized aryllithium compounds. (2015). PubMed.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
- Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. ResearchGate.
- Technical Support Center: Lithiation of 1-Bromo-4-(sec-butyl)benzene. BenchChem.
- 2-(4-(Phenylthio)Phenyl)Acetic Acid. Chem-Impex.
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2018). MDPI.
- Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry Department.
- 4-(Ethylthio)benzaldehyde. PubChem, National Institutes of Health.
- Product Catalog. Hyma Synthesis Pvt. Ltd.
- Aggregation and Reactivity of Phenyllithium Solutions. University of Wisconsin–Madison.
- The unexpected effects of added ligands on the addition of phenyllithium to E-cinnamaldehyde in THF. (2010). Arkivoc.
- Method of making phenyllithium. (1969). Google Patents.
- How to Synthesize Phenyllithium?. (2023). Guidechem.
Sources
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(Ethylthio)benzaldehyde | C9H10OS | CID 7006654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Notes and Protocols for the Derivatization of 1-Bromo-4-(ethylthio)benzene in Medicinal Chemistry
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 1-Bromo-4-(ethylthio)benzene. This versatile building block is of significant interest in medicinal chemistry due to the strategic positioning of its reactive handles: a bromo group amenable to cross-coupling reactions and a thioether moiety that can be readily oxidized. These functionalities allow for the systematic exploration of chemical space and the generation of diverse compound libraries for lead discovery and optimization. This guide will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and offer insights into the strategic application of this scaffold in drug design.
Introduction: The Strategic Value of the this compound Scaffold
The this compound scaffold is a valuable starting material in medicinal chemistry programs. The presence of two distinct and orthogonally reactive functional groups—an aryl bromide and an ethylthioether—provides a powerful platform for molecular diversification.
-
Aryl Bromide: The C-Br bond serves as a key anchor point for the introduction of molecular complexity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the synthesis of biaryl, arylamine, and arylether motifs commonly found in pharmacologically active molecules.
-
Ethylthioether: The sulfur atom in the ethylthioether group offers another dimension for chemical modification. It can be selectively oxidized to the corresponding sulfoxide and sulfone.[3] These oxidized derivatives introduce polarity and hydrogen bond accepting capabilities, which can significantly impact a molecule's physicochemical properties, such as solubility, metabolic stability, and target engagement. The thioether and its oxidized forms are isosteres of other common functional groups, providing a means to fine-tune biological activity.[4]
The combination of these two functionalities in a single, readily available molecule makes this compound an attractive starting point for the synthesis of novel chemical entities with potential therapeutic applications.
Core Derivatization Strategies and Protocols
This section outlines detailed protocols for the most impactful derivatization reactions of this compound. The rationale behind the choice of reagents and conditions is explained to ensure robust and reproducible outcomes.
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for modifying the aryl bromide of this compound.
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in many approved drugs.[2] This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of 4-(ethylthio)-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to create a stirrable slurry.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-(ethylthio)-1,1'-biphenyl.
Data Presentation:
| Parameter | Value |
| Reactants | This compound, Phenylboronic acid |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 90 °C |
| Typical Yield | 85-95% |
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[6] This reaction is of great importance in medicinal chemistry as the aniline and related N-aryl motifs are present in a vast number of bioactive compounds. The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[7][8]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 4-(4-(ethylthio)phenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Note: A Validated Protocol for the Synthesis of 4-(Ethylthio)-4'-propyl-1,1'-biphenyl via Suzuki-Miyaura Coupling
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(Ethylthio)-4'-propyl-1,1'-biphenyl from 1-Bromo-4-(ethylthio)benzene. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and a self-validating framework for reproducible results. We detail the reaction mechanism, provide a step-by-step workflow, and discuss key parameters for optimization and success.
Introduction: The Significance of Biaryl Scaffolds
Biphenyls and their derivatives are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced organic materials.[1][3][4] Their unique stereochemical and electronic properties make them privileged scaffolds in drug discovery. The target molecule, 4-(Ethylthio)-4'-propyl-1,1'-biphenyl, combines the thioether functionality, common in medicinal chemistry, with the versatile biphenyl core.
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and flexible method for constructing C(sp²)–C(sp²) bonds.[2] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[2] This protocol leverages these advantages to provide a reliable pathway to the target biphenyl derivative starting from the readily available this compound.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that seamlessly orchestrates three key transformations: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This step forms a Palladium(II) intermediate. The choice of phosphine ligands is critical here, as bulky, electron-rich ligands stabilize the Pd(0) species and facilitate this otherwise challenging insertion.
-
Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species (4-propylphenylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group (the 4-propylphenyl moiety) to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.[1][5]
-
Reductive Elimination: This is the final, irreversible step where the two organic fragments on the palladium center couple to form the new carbon-carbon bond of the biphenyl product. This process regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Below is a diagram illustrating this catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Methods
Reagents and Equipment
-
Reactants: this compound, 4-propylphenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous
-
Solvents: Toluene, Ethanol, Ethyl Acetate, Hexane (all anhydrous or HPLC grade)
-
Other: Deionized water, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄), Celite®
-
Equipment: Schlenk flask, reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), rotary evaporator, separatory funnel, glassware for chromatography.
Quantitative Data
The following table outlines the reactant quantities for a typical laboratory-scale synthesis.
| Component | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 219.14 | 1.0 | 219 mg | 1.0 |
| 4-Propylphenylboronic acid | 163.99 | 1.2 | 197 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | 2.5 |
| Toluene | - | - | 8 mL | - |
| Ethanol | - | - | 2 mL | - |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding the inert atmosphere, is crucial for achieving high yields and reproducibility.
Step 1: Reaction Setup (Inert Atmosphere)
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[6] Maintaining an inert atmosphere throughout the setup and reaction is the single most critical factor for success.
-
Procedure:
-
Place an oven-dried Schlenk flask containing a magnetic stir bar under vacuum and heat gently with a heat gun to remove adsorbed moisture. Allow it to cool to room temperature.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
Under a positive pressure of inert gas, add this compound (219 mg, 1.0 mmol), 4-propylphenylboronic acid (197 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask.
-
Step 2: Solvent Addition and Degassing
-
Rationale: Solvents can contain dissolved oxygen, which must be removed to protect the catalyst. A mixed solvent system (Toluene/Ethanol/Water) is often used to ensure all reactants, including the inorganic base, are sufficiently soluble.[6]
-
Procedure:
-
Add the solvent mixture of Toluene (8 mL) and Ethanol (2 mL) to the flask via syringe.
-
Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes while stirring. Alternatively, use three cycles of freeze-pump-thaw for more rigorous degassing.
-
Step 3: Reaction Execution and Monitoring
-
Rationale: The reaction is heated to increase the rate of the catalytic turnover. Progress is monitored to determine the point of completion and avoid potential side reactions from prolonged heating.
-
Procedure:
-
Attach a reflux condenser to the Schlenk flask, ensuring a continued flow of inert gas through the top.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 5% Ethyl Acetate in Hexane. The reaction is typically complete within 6-12 hours.
-
Step 4: Work-up and Extraction
-
Rationale: This sequence separates the organic product from the inorganic salts, catalyst residues, and polar solvents.
-
Procedure:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Step 5: Purification
-
Rationale: Flash column chromatography is a standard and effective method for removing residual catalyst and any non-polar impurities, yielding the pure biphenyl product.
-
Procedure:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate, to isolate the product.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 4-(Ethylthio)-4'-propyl-1,1'-biphenyl as a solid or oil.
-
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis of the target biphenyl derivative.
Results and Discussion
Following this protocol, the expected yield for 4-(Ethylthio)-4'-propyl-1,1'-biphenyl is typically in the range of 80-95%. The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting:
-
Low Yield: The most common cause is insufficient exclusion of oxygen. Ensure all glassware is scrupulously dried and the system is maintained under a positive pressure of inert gas.[6] Check the quality of the palladium catalyst, as older batches may have reduced activity.
-
Homocoupling Side Product: Formation of biphenyl from the boronic acid coupling with itself can occur. This is often minimized by ensuring the system is oxygen-free and using the correct stoichiometry.[6]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- ChemOrgChem (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- Named Reactions in Organic Chemistry (2021). Suzuki Cross Coupling Reaction. YouTube. [Link]
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1-Bromo-4-(ethylthio)benzene in Organic Synthesis
Introduction: The Versatility of a Sulfur-Containing Aryl Halide Building Block
1-Bromo-4-(ethylthio)benzene is a bifunctional aromatic compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring a reactive bromine atom on a benzene ring and an ethylthio (-SEt) group, offers a unique combination of functionalities for constructing complex molecular architectures. The bromine atom is a prime handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the thioether moiety can influence the electronic properties of the aromatic ring and can be a key pharmacophore in drug discovery or a site for further chemical modification, such as oxidation to sulfoxides and sulfones.
This document provides detailed application notes and experimental protocols for the use of this compound in several cornerstone cross-coupling reactions. These methodologies are essential for researchers, scientists, and drug development professionals seeking to incorporate the 4-(ethylthio)phenyl motif into their target molecules.
Physicochemical Properties and Safety Information
A clear understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 30506-30-0 | [1] |
| Molecular Formula | C₈H₉BrS | [1] |
| Molecular Weight | 217.12 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | ~135-137 °C at 10 mmHg | |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).[2]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in contemporary organic synthesis, allowing for the precise and efficient formation of new chemical bonds. This compound is an excellent substrate for these transformations, with the C-Br bond serving as the reactive site for oxidative addition to a palladium(0) catalyst. The ethylthio group, being a mild electron-donating group, can influence the rate of this key step and subsequent steps in the catalytic cycle.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Thioethers
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, coupling an organohalide with an organoboron compound. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. When applied to this compound, it provides a direct route to biaryl compounds containing a thioether linkage, which are scaffolds of interest in medicinal chemistry and materials science.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-rich aryl bromide like this compound, a palladium catalyst paired with an electron-rich and sterically demanding phosphine ligand (e.g., SPhos, XPhos) can facilitate the oxidative addition and reductive elimination steps. A moderately strong inorganic base like potassium carbonate or potassium phosphate is typically used to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Disclaimer: The following protocol is adapted from established procedures for structurally similar aryl bromides, such as 1-bromo-4-(tert-butyl)benzene, due to a lack of specific peer-reviewed literature for this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and then evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(ethylthio)biphenyl.
Data Presentation: Representative Reaction Conditions
| Parameter | Condition A | Condition B |
| Aryl Halide | This compound | This compound |
| Boronic Acid | Phenylboronic acid | 4-Methoxyphenylboronic acid |
| Catalyst (mol%) | Pd(OAc)₂ (2%) | Pd(PPh₃)₄ (3%) |
| Ligand (mol%) | SPhos (4%) | - |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/EtOH/H₂O |
| Temperature (°C) | 100 | 90 |
| Time (h) | 12-18 | 12-24 |
| Expected Yield | High | High |
Visualization of the Suzuki-Miyaura Workflow
Sources
Scale-up synthesis of a target molecule using 1-Bromo-4-(ethylthio)benzene
Application Note & Protocol Guide
Topic: Scale-Up Synthesis of Target Molecules Using 1-Bromo-4-(ethylthio)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal building block in modern synthetic chemistry, valued for its dual functionality: a reactive aryl bromide handle amenable to a wide range of cross-coupling reactions and a stable ethylthio moiety that can be retained or further functionalized. This guide provides an in-depth technical overview and detailed protocols for the scale-up synthesis of two major classes of compounds derived from this precursor: biaryl systems via Suzuki-Miyaura coupling and N-aryl amines via Buchwald-Hartwig amination. By focusing on the causality behind experimental choices, process optimization, and troubleshooting, this document serves as a practical resource for chemists transitioning from laboratory-scale discovery to kilogram-scale production.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical and materials science, the synthesis of complex aromatic structures is a cornerstone of innovation. Aryl halides are foundational precursors for constructing these frameworks, with aryl bromides offering a perfect balance of reactivity and stability for industrial applications.[1][2] this compound emerges as a particularly useful intermediate. The bromine atom serves as a reliable linchpin for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis.[3] Simultaneously, the para-substituted ethylthio group imparts specific physicochemical properties and provides a potential site for later-stage functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which are common motifs in bioactive molecules.
This application note moves beyond theoretical concepts to provide robust, scalable protocols for two of the most powerful transformations in the synthetic chemist's arsenal: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.[4][5][6]
Physicochemical Properties & Safe Handling
Successful scale-up begins with a thorough understanding of the starting material's properties and safety profile.
| Property | Value |
| CAS Number | 37952-01-3 |
| Molecular Formula | C₈H₉BrS |
| Molecular Weight | 217.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~125-127 °C at 10 mmHg |
| Density | ~1.43 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents (THF, Dioxane, Toluene, DMF) |
Safety & Handling:
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Core Synthetic Pathways: A Strategic Workflow
The primary utility of this compound in scale-up synthesis is its participation in palladium-catalyzed cross-coupling reactions. The following workflow illustrates the two main protocols detailed in this guide.
Caption: Core synthetic routes from this compound.
Protocol I: Scale-Up Synthesis of a Biaryl via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it a workhorse in industrial synthesis.[7][8] Its high functional group tolerance and the generally non-toxic nature of its boron-based byproducts are significant advantages for large-scale production.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is crucial for troubleshooting and optimization.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Key Parameters for Scale-Up
-
Catalyst & Ligand Selection: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) are often required. Using air-stable Pd precatalysts is strongly recommended for reproducibility on a large scale. [9]* Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are most common. These bases are hygroscopic and pyrophoric, requiring careful handling under inert conditions, especially at kilogram scales.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary. The presence of water can deactivate the catalyst and hydrolyze the base. Using high-purity, dry solvents is critical. * Oxygen Sensitivity: The active catalytic species is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction and work-up is more critical than in many Suzuki couplings.
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the starting material, which can be minimized by careful control of temperature and reaction time.
Detailed Experimental Protocol: Synthesis of 4-(Ethylthio)-N-morpholinoaniline (100g Scale)
Materials:
-
This compound (100.0 g, 0.46 mol, 1.0 equiv)
-
Morpholine (44.2 g, 0.506 mol, 1.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (53.2 g, 0.552 mol, 1.2 equiv)
-
RuPhos Pd G3 (Palladium precatalyst) (1.92 g, 2.3 mmol, 0.005 equiv)
-
Anhydrous Toluene (1 L)
Procedure:
-
Reactor Setup: In a dry 3L jacketed glass reactor under a strict nitrogen atmosphere, add the RuPhos Pd G3 precatalyst and the sodium tert-butoxide. Caution: NaOtBu is a fine powder and can be pyrophoric; handle with extreme care.
-
Reagent Addition: Add the anhydrous toluene (1 L), followed by the morpholine, and finally the this compound. The order of addition can be crucial; adding the aryl bromide last is often preferred.
-
Heating & Reaction: Begin moderate stirring and heat the reactor jacket to 80-85 °C. Monitor the reaction progress by HPLC or GC. The reaction is typically complete in 4-8 hours.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (250 mL). Caution: Quenching can be exothermic.
-
Work-up:
-
Stir the biphasic mixture for 30 minutes.
-
Separate the layers and wash the organic phase with water (2 x 250 mL) and then brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation & Purification:
-
Filter the drying agent.
-
Concentrate the toluene solution under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by silica gel chromatography if necessary for high purity applications.
-
Expected Yield: 95-108 g (87-95%) of the desired product.
Troubleshooting & Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Ensure proper inerting of the reactor. Use a fresh, high-quality catalyst. Increase temperature in 5-10 °C increments. |
| Incomplete Conversion | Insufficient catalyst loading; Insufficient base; Short reaction time. | Increase catalyst loading slightly (e.g., from 0.5% to 0.75%). Extend reaction time. Ensure the base is not degraded and is fully dissolved/suspended. |
| Formation of Homo-coupled Byproduct (Suzuki) | Poor quality boronic acid; High temperature. | Use high-purity boronic acid. Consider running the reaction at a lower temperature for a longer duration. |
| Formation of Hydrodehalogenated Byproduct | Presence of water/protons; Catalyst degradation pathway. | Use anhydrous solvents and reagents. Screen different ligands, as some are more prone to this side reaction. |
| High Residual Palladium in Product | Inefficient purification. | Employ a dedicated palladium scavenger post-reaction. Optimize crystallization conditions to reject metal impurities. Perform multiple washes during work-up. |
Conclusion
This compound is a versatile and reliable starting material for the scale-up synthesis of complex molecules. By leveraging robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, chemists can efficiently construct valuable C-C and C-N bonds. Success at scale hinges on a deep understanding of the reaction mechanisms, careful control of key parameters—particularly catalyst integrity, inert atmosphere, and temperature—and the implementation of rigorous work-up and purification protocols. The detailed procedures and troubleshooting guidance provided herein offer a solid foundation for developing safe, efficient, and reproducible large-scale synthetic routes.
References
- Organic Process Research & Development. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]
- Angewandte Chemie International Edition.
- Organic Process Research & Development. A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. [Link]
- ResearchGate. Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. [Link]
- Wikipedia.
- Google Patents. Process for producing thioanisole.
- PubMed. Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. [Link]
- The Journal of Organic Chemistry.
- ResearchGate.
- ResearchGate. Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)
- Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Royal Society of Chemistry.
- Google Patents.
- ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]
- Organic Chemistry Portal.
- ResearchGate. Synthetic applications a, Reaction (50 g scale) with 4-bromo-1,1... [Link]
- MDPI. Advances in Cross-Coupling Reactions. [Link]
- ResearchGate.
- YouTube. Radical Bromination of Ethylbenzene in Organic Chemistry. [Link]
- Chemical Reviews. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
- Beilstein Journal of Organic Chemistry. Search Results for Suzuki coupling. [Link]
- ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalytic Functionalization of 1-Bromo-4-(ethylthio)benzene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic functionalization of 1-Bromo-4-(ethylthio)benzene. This key aryl halide building block, featuring an electron-donating thioether moiety, is pivotal in the synthesis of complex molecules for pharmaceuticals and materials science. These application notes detail the principles, mechanistic insights, and step-by-step protocols for several palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann-type reactions. The guide emphasizes experimental design, optimization strategies, and troubleshooting to enable robust and reproducible synthetic outcomes.
Introduction: The Strategic Importance of this compound
This compound is a valuable bifunctional building block in modern organic synthesis. The presence of a reactive carbon-bromine (C-Br) bond allows for a multitude of cross-coupling reactions, while the ethylthio group (–SCH₂CH₃) modulates the electronic properties of the aromatic ring and offers a potential site for further modification (e.g., oxidation to sulfoxide or sulfone). The thioether is an important pharmacophore found in numerous approved drugs, contributing to lipophilicity, metabolic stability, and target engagement.
The electron-donating nature of the ethylthio group makes the C-Br bond more electron-rich, which can present unique challenges and opportunities in catalytic functionalization, particularly affecting the rate-determining oxidative addition step in many palladium-catalyzed cycles. This guide provides the necessary expertise to navigate these subtleties and successfully employ this substrate in various synthetic transformations.
Overview of Catalytic Functionalization Strategies
The C(sp²)-Br bond of this compound is a versatile handle for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The most powerful and widely used methods involve transition metal catalysis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-(Ethylthio)-4'-methylbiphenyl
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound | 1.0 equiv. |
| Boronic Acid | 4-Methylphenylboronic acid | 1.2 equiv. |
| Catalyst | Pd(dppf)Cl₂ | 2 mol%. dppf is a robust ligand for many Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0-3.0 equiv. Cesium carbonate is often more effective for challenging substrates. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A biphasic system is common and effective. [1] |
| Temperature | 90-100 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Time | 12-24 hours | Monitor by TLC or GC-MS. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol).
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously overnight.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.
3.2. Sonogashira Coupling
This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. It is a powerful tool for synthesizing arylalkynes, which are precursors to many complex structures. [2] Principle and Mechanistic Insight: The Sonogashira reaction typically uses a dual catalytic system: a palladium(0) species and a copper(I) co-catalyst. [2]* Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0), followed by reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex.
-
Copper-Free Variants: Modern methods often use specific ligands and bases that allow the reaction to proceed without the copper co-catalyst, which can be advantageous for sensitive substrates. [3][4][5] Experimental Protocol: Synthesis of 1-(Ethylthio)-4-(phenylethynyl)benzene
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound | 1.0 equiv. |
| Alkyne | Phenylacetylene | 1.5 equiv. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2-5 mol%. |
| Co-catalyst | Copper(I) Iodide (CuI) | 1-3 mol%. Essential for the classic Sonogashira. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0-3.0 equiv. Acts as both base and often as a solvent. |
| Solvent | THF or DMF | Anhydrous conditions are preferred. |
| Temperature | Room Temp. to 60 °C | Generally milder than Suzuki couplings. |
Step-by-Step Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.02 mmol) in anhydrous THF (10 mL).
-
Add phenylacetylene (1.5 mmol) followed by triethylamine (3.0 mmol).
-
Stir the reaction at 40 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove salts, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylalkyne.
3.3. Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. [6][7] Principle and Mechanistic Insight: The catalytic cycle involves oxidative addition, alkene coordination and migratory insertion, and β-hydride elimination. [8][9]The base is crucial for regenerating the Pd(0) catalyst from the palladium-hydride species formed after β-hydride elimination. [9] Experimental Protocol: Synthesis of (E)-1-(4-(Ethylthio)phenyl)-2-phenylethene
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound | 1.0 equiv. |
| Alkene | Styrene | 1.2-1.5 equiv. |
| Catalyst | Pd(OAc)₂ | 2-5 mol%. A common and effective Pd(II) precatalyst. |
| Ligand | P(o-tolyl)₃ or PPh₃ | 4-10 mol%. |
| Base | Triethylamine (TEA) or Na₂CO₃ | 1.5-2.0 equiv. |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are typical. [10] |
| Temperature | 100-140 °C | High temperatures are often required. [10] |
Step-by-Step Procedure:
-
Charge an oven-dried sealed tube with this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Na₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL) and styrene (1.2 mmol) via syringe.
-
Seal the tube and heat in an oil bath at 120 °C for 16 hours.
-
Cool to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the stilbene derivative.
Palladium-Catalyzed C-N Bond Formation
4.1. Buchwald-Hartwig Amination
This reaction is a premier method for constructing aryl-amine and aryl-amide bonds. [11][12]It has largely replaced harsher classical methods like the Ullmann condensation for N-arylation.
Principle and Mechanistic Insight: The reaction follows a Pd(0)/Pd(II) cycle similar to C-C couplings but with key differences. [12]* Ligand Choice is Critical: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or Josiphos-type ligands) are essential. They promote the challenging reductive elimination step that forms the C-N bond and stabilize the monoligated Pd(0) species, which is often the most active catalyst.
-
Base Selection: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The base deprotonates the amine (or a palladium-amine complex) to form the more nucleophilic amide.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(4-(Ethylthio)phenyl)aniline
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound | 1.0 equiv. |
| Amine | Aniline | 1.2 equiv. |
| Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% Pd. |
| Ligand | XPhos or RuPhos | 2-4 mol%. Bulky, electron-rich ligands are required. |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 equiv. Must be handled in a glovebox due to moisture sensitivity. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous. |
| Temperature | 80-110 °C |
Step-by-Step Procedure:
-
Inside a glovebox: Add NaOtBu (1.4 mmol) to an oven-dried vial.
-
Add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol).
-
Add this compound (1.0 mmol).
-
Add anhydrous toluene (5 mL), followed by aniline (1.2 mmol).
-
Seal the vial, remove from the glovebox, and heat in an oil bath at 100 °C for 12-24 hours.
-
Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Copper-Catalyzed C-O, C-N, and C-S Bond Formation
5.1. Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-O, C-N, and C-S bonds with aryl halides. [13][14]While often superseded by palladium catalysis, it remains useful, especially for specific substrates like phenols or when palladium-intolerant functional groups are present.
Principle and Mechanistic Insight: The mechanism is less universally defined than palladium cycles but is thought to involve oxidative addition of the aryl halide to a Cu(I) species. [14]* Harsh Conditions: Traditional Ullmann reactions often require high temperatures (>150 °C) and stoichiometric amounts of copper powder. [13][15]* Modern Improvements: The use of soluble Cu(I) salts (e.g., CuI), ligands (e.g., 1,10-phenanthroline, L-proline, diamines), and strong bases has allowed for milder reaction conditions and catalytic amounts of copper. [16] Experimental Protocol: Synthesis of 1-(Ethylthio)-4-phenoxybenzene (Ullmann Ether Synthesis)
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound | 1.0 equiv. |
| Nucleophile | Phenol | 1.5 equiv. |
| Catalyst | Copper(I) Iodide (CuI) | 5-10 mol%. |
| Ligand | L-Proline or 1,10-Phenanthroline | 10-20 mol%. Ligands accelerate the reaction significantly. |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 equiv. Deprotonates the phenol to the more nucleophilic phenoxide. |
| Solvent | DMSO or DMF | High-boiling polar aprotic solvent. |
| Temperature | 110-150 °C |
Step-by-Step Procedure:
-
To a sealable reaction tube, add CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add this compound (1.0 mmol) and phenol (1.5 mmol).
-
Add anhydrous DMSO (4 mL).
-
Seal the tube and heat in an oil bath at 130 °C for 24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with 1 M NaOH to remove excess phenol, then with brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Troubleshooting and Key Considerations
-
Low Yield:
-
Catalyst Deactivation: Ensure rigorous inert atmosphere and use of degassed, anhydrous solvents. The thioether moiety can sometimes act as a ligand, potentially inhibiting the catalyst. Using a higher catalyst loading or a more robust ligand may help.
-
Ineffective Base: For Suzuki and Buchwald-Hartwig reactions, the choice and quality of the base are paramount. Ensure bases like NaOtBu are fresh and handled under inert conditions.
-
-
Side Reactions:
-
Protodebromination (Hydrodehalogenation): The replacement of bromine with hydrogen. This can occur if a source of hydride is present or via side pathways in the catalytic cycle. Can be minimized by ensuring anhydrous conditions and efficient coupling.
-
Homocoupling: Formation of biaryl from two molecules of the starting aryl bromide (e.g., 4,4'-bis(ethylthio)biphenyl). Often observed with highly active catalysts or at high temperatures.
-
-
Substrate Reactivity: The electron-donating –SEt group can slow the oxidative addition step. For sluggish reactions, consider using a more electron-rich ligand, a higher temperature, or moving to a more reactive aryl iodide if synthetically feasible.
References
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Zhidkov, I. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- Zhang, J., et al. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters.
- Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Wikipedia. (n.d.). Ullmann reaction.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Miller, T. F., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
- Kunfi, A., et al. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Springer.
- Jameson, N. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh.
- The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Hassan, J., et al. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. ACS Publications.
- Evindar, G., & Batey, R. A. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Buchwald-Hartwig Amination of 1-Bromo-4-(ethylthio)benzene
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Buchwald-Hartwig amination, particularly with challenging substrates like 1-Bromo-4-(ethylthio)benzene. The presence of a sulfur-containing functional group introduces unique challenges and potential side reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to empower you to overcome these obstacles and achieve successful C-N bond formation.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common issues encountered during the Buchwald-Hartwig amination of this compound in a practical question-and-answer format.
Q1: My reaction is sluggish, or I'm observing no product formation. What are the likely causes?
Low or no conversion is a frequent challenge and can often be traced back to several key factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is paramount. For substrates containing sulfur, which can act as a catalyst poison, sterically hindered and electron-rich ligands are often necessary to promote efficient catalysis.[1]
-
Recommended Ligands: Consider bulky biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos. These ligands are designed to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[2]
-
Palladium Pre-catalyst: Utilizing pre-formed palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
-
Base Selection: The choice of base is critical and can significantly influence the reaction's success.[3]
-
Strong Bases: While strong bases like sodium tert-butoxide (NaOtBu) often accelerate the reaction, they can also promote side reactions, especially with sensitive functional groups.[4]
-
Weaker Bases: If you observe substrate decomposition or side product formation, switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, although it might require longer reaction times or higher temperatures.[3]
-
-
Solvent Effects: The reaction solvent plays a crucial role in the solubility of reagents and the stability of catalytic intermediates.[5]
Q2: I'm observing a significant amount of a byproduct that appears to be benzene with an ethylthio group, but without the amine. What is this, and how can I prevent it?
This byproduct is likely 4-ethylthiobenzene, resulting from a common side reaction known as hydrodehalogenation .[7][8] In this process, the bromo group is replaced by a hydrogen atom.
Mechanism of Hydrodehalogenation: This side reaction can occur through β-hydride elimination from a palladium-amido intermediate, which then leads to the formation of a palladium-hydride species.[7][9] This hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated product.
Troubleshooting Hydrodehalogenation:
-
Ligand Selection: Employing bulky, electron-rich ligands can disfavor the formation of the three-coordinate intermediate that is prone to β-hydride elimination.[7]
-
Base Optimization: Using the minimum effective amount of a strong base can sometimes reduce this side reaction.[1]
-
Temperature and Time: Prolonged reaction times at elevated temperatures can increase the likelihood of hydrodehalogenation.[1] Monitor the reaction progress and aim to stop it once the desired product is formed.
Q3: My mass spectrometry analysis shows a peak corresponding to the homocoupling of my starting material. How can I minimize this side reaction?
The formation of 4,4'-bis(ethylthio)biphenyl is a result of an aryl-aryl homocoupling side reaction. This can become significant under certain conditions.
Minimizing Aryl-Aryl Homocoupling:
-
Control of Reaction Stoichiometry: Ensure that the amine coupling partner is present in a slight excess to favor the desired cross-coupling reaction.
-
Catalyst and Ligand Loading: While counterintuitive, in some cases, slightly increasing the catalyst and ligand loading can favor the desired reaction pathway over homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction, although it may also slow down the desired amination.
Q4: I'm concerned about the potential for the sulfur atom in my substrate to interfere with the palladium catalyst. Is this a valid concern?
Yes, sulfur-containing compounds can act as catalyst poisons by strongly coordinating to the palladium center and inhibiting its catalytic activity.[10] The lone pair of electrons on the sulfur atom can compete with the desired reactants for coordination to the palladium.
Strategies to Mitigate Sulfur Poisoning:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial. These ligands can create a sterically hindered environment around the palladium atom, which can disfavor the coordination of the sulfur atom.
-
Careful Control of Reaction Conditions: Optimizing the temperature and reaction time can be important. Sometimes, running the reaction at a slightly higher temperature can help to overcome the inhibitory effects of sulfur coordination.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the Buchwald-Hartwig amination of this compound. Optimization will likely be necessary for your specific amine coupling partner.
Protocol 1: General Procedure with a Strong Base
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the chosen phosphine ligand (e.g., RuPhos, 2 mol%), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 1 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure with a Weaker Base for Sensitive Substrates
-
Follow the setup procedure as in Protocol 1, but substitute sodium tert-butoxide with cesium carbonate (2.0 equiv).
-
A higher reaction temperature (e.g., 100-120 °C) may be required to achieve a reasonable reaction rate.
-
The reaction time may also need to be extended. Monitor progress carefully.
-
Workup and purification follow the same procedure as Protocol 1.
Visualizing the Catalytic Cycle and Side Reactions
To better understand the processes at play, the following diagrams illustrate the main catalytic cycle and the key side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination and key side reactions.
Data Summary: Ligand and Base Screening
The following table summarizes hypothetical results from a screening study to optimize the reaction of this compound with a generic secondary amine. This illustrates the impact of ligand and base selection on product yield and the formation of the hydrodehalogenated byproduct.
| Entry | Ligand (mol%) | Base (equiv) | Temp (°C) | Time (h) | Product Yield (%) | Hydrodehalogenation (%) |
| 1 | P(o-tolyl)₃ (4) | NaOtBu (1.4) | 100 | 24 | <5 | >30 |
| 2 | RuPhos (2) | NaOtBu (1.4) | 100 | 12 | 85 | 10 |
| 3 | XPhos (2) | NaOtBu (1.4) | 100 | 12 | 88 | 8 |
| 4 | RuPhos (2) | Cs₂CO₃ (2.0) | 110 | 24 | 75 | <5 |
| 5 | XPhos (2) | K₃PO₄ (2.0) | 110 | 24 | 72 | <5 |
Note: This data is illustrative. Actual results will vary depending on the specific amine and reaction conditions.
Concluding Remarks
The Buchwald-Hartwig amination of this compound is a powerful transformation that requires careful consideration of the reaction parameters to overcome the challenges posed by the sulfur-containing substrate. By understanding the potential side reactions and systematically optimizing the choice of ligand, base, and solvent, researchers can achieve high yields of the desired N-aryl products. This guide serves as a comprehensive resource to aid in that endeavor, providing both the theoretical background and practical advice necessary for success in the laboratory.
References
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link][5][11]
- Wikipedia. (2023).
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- PubMed. (2014).
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link][9]
- Reddit. (2018).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][15]
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link][16]
- ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link][2]
- Prezi. (2024). Effect of the ligand and selectivity on Buchwald-Hartwig reactions. [Link][18]
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link][19]
- WordPress. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Bromo-4-(ethylthio)benzene
Welcome to the technical support center for the purification of 1-bromo-4-(ethylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical properties?
This compound (CAS No. 30506-30-0) is an aryl sulfide commonly used as a building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Understanding its physical properties is crucial for selecting an appropriate purification strategy.
| Property | Value | Reference |
| CAS Number | 30506-30-0 | [1][2] |
| Molecular Formula | C₈H₉BrS | [2] |
| Molecular Weight | 217.13 g/mol | [2] |
| Appearance | Typically a colorless to light yellow liquid or low-melting solid | [3] |
| Purity (Typical) | ≥97% | [4] |
Q2: What is the most common synthetic route, and what impurities should I expect?
The most common and direct method for synthesizing this compound is the Sₙ2-type alkylation of 4-bromothiophenol with an ethylating agent, such as ethyl bromide or ethyl iodide. This reaction is analogous to the Williamson ether synthesis.[5][6]
The primary impurities originating from this synthesis are:
-
Unreacted 4-bromothiophenol: The starting thiol is the most common impurity.
-
4,4'-Dibromodiphenyl disulfide: This results from the oxidative coupling of two molecules of the starting thiol, a very common side reaction for thiols, which are sensitive to air, especially under basic conditions.[7][8]
-
Unreacted Ethylating Agent: Usually volatile and removed during solvent evaporation.
-
Base/Salts: Inorganic salts (e.g., K₂CO₃, NaH) used to deprotonate the thiol are typically removed during an aqueous workup.[9]
Troubleshooting and Purification Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q3: My initial workup is complete, but my crude product still contains the starting 4-bromothiophenol. How can I remove it efficiently before chromatography?
Answer: This is the most common purification challenge. The key difference to exploit is the acidity of the thiol group on 4-bromothiophenol (pKa ~6-7) compared to the neutral thioether product.[7] An acid-base liquid-liquid extraction is highly effective.
Causality: By washing the crude organic solution with an aqueous base (e.g., 5% NaOH or Na₂CO₃), the acidic 4-bromothiophenol is deprotonated to form the water-soluble sodium 4-bromothiophenolate salt. This salt partitions into the aqueous layer, while the neutral this compound product remains in the organic layer.[10][11]
Experimental Protocol: Pre-Chromatography Extractive Workup
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide (NaOH) solution. Invert the funnel gently to avoid emulsion formation.[12] Drain the aqueous layer. Repeat this wash 1-2 times.
-
Neutralization Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
This procedure should yield a crude product significantly enriched in the desired thioether, making subsequent purification steps more effective.
Q4: I've performed a basic wash, but my TLC/NMR still shows a significant non-polar impurity. What is it and how do I remove it?
Answer: This impurity is almost certainly 4,4'-dibromodiphenyl disulfide .
Causality: Thiols are readily oxidized to disulfides, especially in the presence of air (oxygen) and a basic medium, which are the conditions of the synthesis.[8] Two molecules of 4-bromothiophenolate can couple to form the disulfide. This impurity is neutral, non-polar, and has a higher molecular weight, meaning it will not be removed by the basic wash and will have an Rf value on TLC close to your product.
Solution: Flash column chromatography is the most effective method for separating the desired thioether from the disulfide byproduct.[13] Due to their similar polarities, careful optimization of the solvent system is required.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.3.[13] The disulfide will typically have a slightly higher Rf (be less polar) than the thioether.
-
Column Packing: Pack a silica gel column with the initial, low-polarity eluent. For most applications, a slurry packing method is reliable.
-
Sample Loading: Dissolve the crude product from the extractive workup in a minimal amount of the column eluent or a stronger solvent like DCM. For better resolution, it is highly recommended to pre-adsorb the crude material onto a small amount of silica gel ("dry loading").[14][15]
-
Elution: Run the column using a gradient elution. Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). A slow, shallow gradient is key to achieving good separation between the product and the disulfide.
Table 1: Example Gradient Elution for Flash Chromatography
| Step | Solvent System (Hexanes:Ethyl Acetate) | Column Volumes (CV) | Purpose |
| 1 | 100:0 | 2 CV | Elute very non-polar impurities. |
| 2 | 99:1 | 5 CV | Elute the disulfide byproduct. |
| 3 | 98:2 to 95:5 | 10-15 CV | Elute the target product, this compound. |
| 4 | 80:20 | 2 CV | Flush any remaining polar impurities from the column. |
Note: This is an illustrative example. The optimal gradient must be determined based on TLC analysis of your specific crude mixture.
Q5: My purified product is a persistent oil, but I expected a solid. What should I do?
Answer: This is a common issue when trace impurities or residual solvent disrupt the crystal lattice formation.
Causality & Solutions:
-
Residual Solvent: Ensure the product is thoroughly dried under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can help remove stubborn solvents like DMF or DMSO.
-
Minor Impurities: Even after chromatography, minor impurities can inhibit crystallization. Try one of the following techniques:
-
Trituration: Add a non-polar solvent in which the product is poorly soluble (like cold hexanes or pentane).[16] Stir or sonicate the mixture. The product should solidify while the impurities remain dissolved.
-
Recrystallization: If the product is a low-melting solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) can yield pure crystals. The key is to dissolve the compound in a minimum of hot solvent and allow it to cool slowly.[17]
-
Seeding: If you have a pure crystal, adding it to the cooled, supersaturated solution can induce crystallization.[17]
-
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying this compound from a typical reaction mixture.
Caption: Decision workflow for purifying this compound.
References
- OKCHEM. (n.d.). Exploring 4-Bromothiophenol: Properties, Applications, and Manufacturing Insights.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Wikipedia. (n.d.). Thiophenol.
- Reddit. (2020). Removal of Smelly Thiol via Extraction? r/OrganicChemistry.
- Professor Davis. (2017, June 14).
- U&V HOLDING THAILAND. (n.d.). This compound, 97%.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- MH Chem. (2022, July 8).
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- King Group. (n.d.). Successful Flash Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Laufer, R. J. (1969). U.S. Patent No. 3,461,168. Washington, DC: U.S. Patent and Trademark Office.
- St. John, W. D., & Raley, C. F. (1967). U.S. Patent No. 3,358,045. Washington, DC: U.S. Patent and Trademark Office.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- IACS. (2025, December 18). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress.
- Globe Thesis. (2023, April 8). Synthesis Of Aryl Sulfides From Thiophenol Response Research.
- The Organic Chemistry Tutor. (2025, February 25). Synthesis of thiols and thioether [Video]. YouTube. [Link]
- Unknown. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. PDF.
- Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher.
- Tosoh Corporation. (1989). Method for producing 4,4'-dibromobiphenyl (EP0319915A2). European Patent Office.
- Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher.
- Wikipedia. (n.d.). 4-Bromothiophenol.
- Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting.
- Laufer, R. J. (1967). U.S. Patent No. 3,296,311. Washington, DC: U.S. Patent and Trademark Office.
- NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST Chemistry WebBook.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. uandvholding.gramick.dev [uandvholding.gramick.dev]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 7. nbinno.com [nbinno.com]
- 8. Thiophenol - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Purification [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 1-Bromo-4-(ethylthio)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 1-Bromo-4-(ethylthio)benzene in palladium-catalyzed cross-coupling reactions. Our focus is to diagnose and resolve the common and often frustrating side reaction of dehalogenation, which leads to the formation of ethylthiobenzene, thereby reducing the yield of your desired product.
The presence of the ethylthio group introduces a specific challenge: sulfur-containing compounds can act as poisons to palladium catalysts.[1] This guide will address both the general mechanisms of dehalogenation and the specific considerations for this substrate.
Troubleshooting Guide: Minimizing Dehalogenation of this compound
If you are observing a significant amount of ethylthiobenzene byproduct in your reaction, this guide provides a systematic approach to diagnose and rectify the issue.
Issue: Significant Formation of Dehalogenated Byproduct (Ethylthiobenzene)
The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species, which competes with the desired cross-coupling pathway.[2][3] This Pd-H intermediate can undergo reductive elimination with the aryl group to produce the undesired Ar-H byproduct.[3] The key to preventing this is to select conditions that favor the desired C-C bond formation over the C-H bond formation.
1. Catalyst and Ligand System: The First Line of Defense
The choice of ligand is the most critical factor in controlling selectivity and mitigating catalyst poisoning by the thioether moiety.[1][3]
Probable Cause:
-
Ligand-Promoted Dehalogenation: Standard, less bulky ligands like triphenylphosphine (PPh₃) may not sufficiently accelerate the reductive elimination of the desired product, allowing the competing dehalogenation pathway to dominate.[3]
-
Catalyst Poisoning: The sulfur atom in the ethylthio group can coordinate strongly to the palladium center, deactivating the catalyst and leading to stalled reactions or the promotion of side reactions.[1]
Recommended Solutions:
-
Switch to Bulky, Electron-Rich Ligands: Employ modern biaryl phosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or P(t-Bu)₃.[1][3] These ligands are highly effective for several reasons:
-
They accelerate the rate of reductive elimination for the desired product, which outcompetes the dehalogenation pathway.[3]
-
Their steric bulk helps to create a coordinatively unsaturated palladium center that is crucial for catalytic activity.
-
They have shown greater resistance to poisoning by sulfur-containing substrates.[1]
-
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of robust ligands that can stabilize the palladium catalyst and are often resistant to sulfur poisoning.[1]
-
Use Well-Defined Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use modern pre-catalysts (e.g., XPhos Pd G2/G3/G4). These ensure efficient and reliable generation of the active catalyst.[3][4]
2. Base Selection: Avoiding Hydride Sources
The base is essential for the transmetalation step but can also be a primary source of the problematic Pd-H species.[2][5]
Probable Cause:
-
Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOt-Bu) or sodium ethoxide (NaOEt) are known to promote dehalogenation, potentially by acting as a hydride source.[2][6]
-
Amine Bases: Certain amine bases can also contribute to the formation of palladium-hydride species.[2]
Recommended Solutions:
-
Use Weaker Inorganic Bases: Switch to milder inorganic bases, which are less likely to act as hydride donors. The most commonly recommended bases for suppressing dehalogenation are:
-
Ensure Anhydrous Conditions: If using an anhydrous base like K₃PO₄, ensure the rest of your system is rigorously dry to prevent water from becoming an unintended reactant.[8]
3. Solvent Choice: The Reaction Environment
The solvent can influence reaction kinetics and, in some cases, act as a hydride source.[2][4]
Probable Cause:
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) can directly react with the palladium complex to form Pd-H species, especially in the presence of a base.[2][4]
-
Reducible Solvents: Polar aprotic solvents like DMF can sometimes be a source of hydrides under certain conditions.[2][9]
Recommended Solutions:
-
Use Aprotic, Non-polar Solvents: The preferred solvents for minimizing dehalogenation are typically toluene, 1,4-dioxane, or THF.[2][7] These are less likely to participate in the formation of hydride intermediates.
-
Control Water Content: While many Suzuki reactions use aqueous mixtures to dissolve the inorganic base, excessive water can be detrimental.[7][10] If using a biphasic system (e.g., Toluene/Water), carefully control the amount of water added.[7]
4. Reaction Conditions: Temperature and Time
Probable Cause:
-
High Temperatures: Elevated temperatures can increase the rate of dehalogenation, which may have a higher activation energy than the desired coupling.[2][3]
-
Prolonged Reaction Times: If the desired reaction is sluggish, longer reaction times provide more opportunity for the dehalogenation side reaction to occur.[2]
Recommended Solutions:
-
Lower the Reaction Temperature: Start reactions at a moderate temperature (e.g., 80 °C) and monitor for conversion. Avoid unnecessarily high temperatures.[2][3]
-
Optimize for Faster Kinetics: Instead of simply extending the reaction time, focus on improving the reaction rate by optimizing the catalyst, ligand, and base as described above. A more active catalyst system can achieve full conversion faster, leaving less time for side reactions.[7]
Summary of Recommended Parameter Adjustments
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Ligand | PPh₃, or other small phosphines | XPhos, SPhos, P(t-Bu)₃, or NHC ligands[1][3] | Promotes desired reductive elimination; resists sulfur poisoning. |
| Base | Strong alkoxides (NaOt-Bu, NaOEt)[2] | K₃PO₄, Cs₂CO₃, K₂CO₃[2][3][7] | Milder bases are less likely to be a source of hydrides. |
| Solvent | Alcohols, DMF[2][4][9] | Toluene, 1,4-Dioxane, THF[2][7] | Aprotic solvents are less likely to generate Pd-H species. |
| Temperature | High temperatures (>110 °C)[2] | Lowest effective temperature (e.g., 80-100 °C) | Dehalogenation is often favored at higher temperatures. |
| Atmosphere | Presence of Air/Oxygen | Rigorously degassed solvents; inert (Ar, N₂) atmosphere[4][11] | Oxygen deactivates the Pd(0) catalyst, leading to side reactions. |
Troubleshooting Workflow
The following diagram provides a systematic workflow for troubleshooting dehalogenation in your cross-coupling reaction.
Caption: A systematic workflow for troubleshooting dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling? A1: Dehalogenation is a side reaction where the halogen on the starting material is replaced with a hydrogen atom.[2] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][3] This can happen when the palladium complex reacts with a hydride source, such as certain bases, solvents (like alcohols), or residual water.[2] This Pd-H species can then intercept the Ar-Pd(II)-X intermediate in the catalytic cycle, leading to reductive elimination of the dehalogenated product (Ar-H).[2][12]
Q2: Why is this compound particularly challenging? A2: The thioether (-S-Et) group presents a specific challenge known as catalyst poisoning. The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium catalyst, forming inactive species and disrupting the catalytic cycle.[1] This can lead to low yields or complete reaction failure. Using robust, bulky ligands like those from the Buchwald family or NHCs can help shield the palladium center and are more resistant to sulfur poisoning.[1]
Q3: Can the quality of the boronic acid affect dehalogenation? A3: Yes, indirectly. While the aryl halide is the direct participant in dehalogenation, a slow transmetalation step with the organoboron reagent allows the Ar-Pd(II)-X intermediate to exist for a longer time, increasing the opportunity for the competing dehalogenation side reaction to occur.[7] Using high-purity boronic acid or more stable derivatives like boronic esters (e.g., pinacol esters) can ensure a fast and efficient transmetalation, which helps to favor the desired cross-coupling pathway.[4][13]
Q4: Is it necessary to rigorously degas the solvents? A4: Absolutely. Dissolved oxygen is detrimental to palladium-catalyzed cross-coupling reactions. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can halt the catalytic cycle and promote side reactions like homocoupling.[11] Always use freshly degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4][5]
Q5: How can I confirm that dehalogenation is the side reaction I'm observing? A5: You can identify the dehalogenated byproduct, ethylthiobenzene, using standard analytical techniques. In Thin Layer Chromatography (TLC), the dehalogenated product will typically appear as a new, less polar spot than the this compound starting material.[2] For definitive confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of ethylthiobenzene.[2]
Visualizing the Competing Pathways
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle and how the dehalogenation side reaction intercepts a key intermediate.
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.[7][12]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for coupling this compound while minimizing the risk of dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (or similar Buchwald pre-catalyst, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Oven-dried Schlenk flask or sealed vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To the oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7][14]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and degassed water via syringe. A common solvent ratio is 5:1 to 10:1 toluene:water.[7] The total solvent volume should provide a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[2] Vigorous stirring is crucial for biphasic reactions to ensure adequate mixing.[15]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[5] The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.[7][14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.[2][7]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- BenchChem. Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromothiophenol.
- BenchChem. strategies to minimize dehalogenation in Suzuki coupling of aryl bromides.
- BenchChem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
- BenchChem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
- BenchChem. how to avoid dehalogenation side reactions in Suzuki coupling.
- BenchChem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile.
- BenchChem. Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions.
- BenchChem. How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- Reddit. significant dehalogenation in stille coupling.
- NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
- Reddit. How to approach choosing reaction conditions for Suzuki?.
- BenchChem. impact of moisture on 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in Reactions of 1-Bromo-4-(ethylthio)benzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for controlling regioselectivity in chemical reactions involving 1-Bromo-4-(ethylthio)benzene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges encountered during your experiments, ensuring you can achieve your desired synthetic outcomes with higher precision and efficiency.
Introduction: The Challenge of Regioselectivity
This compound is a versatile building block in organic synthesis. However, the presence of two distinct substituents—a bromo group and an ethylthio group—on the benzene ring presents a significant challenge in controlling the regioselectivity of subsequent functionalization reactions. The interplay between the electronic directing effects and steric hindrance of these groups can lead to mixtures of isomers, complicating purification and reducing the overall yield of the desired product. This guide will provide you with the knowledge and practical strategies to navigate these challenges.
Understanding the Directing Effects
The regiochemical outcome of reactions on this compound is primarily governed by the directing effects of the bromo and ethylthio substituents.
-
Bromo Group: The bromo group is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho, para-director in electrophilic aromatic substitution reactions because of the resonance donation of its lone pairs.[1][2]
-
Ethylthio Group (-SEt): The ethylthio group is generally considered an activating, ortho, para-directing group. The sulfur atom can donate electron density to the aromatic ring through resonance, stabilizing the intermediates formed during electrophilic attack at the ortho and para positions.
In this compound, the two substituents are para to each other. This means that for reactions at the C-H bonds, the directing effects of both groups will influence the substitution pattern. For cross-coupling reactions at the C-Br bond, the nature of the catalyst and ligands becomes the dominant factor in controlling where the new substituent is introduced on a different coupling partner if that partner also has multiple reactive sites.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound and provides actionable solutions.
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an unsymmetrical arylboronic acid, but I am getting a mixture of regioisomers on the boronic acid coupling partner. How can I improve the selectivity?
Answer: Poor regioselectivity in this context is often a result of the catalyst system's inability to differentiate between the electronically and sterically distinct positions on your unsymmetrical boronic acid. The following steps can help you troubleshoot this issue:
1. Catalyst and Ligand Selection is Crucial: The choice of palladium catalyst and phosphine ligand is the most critical factor in controlling regioselectivity in Suzuki-Miyaura couplings.[2][3]
-
Sterically Hindered Ligands: For many cross-coupling reactions, bulky, electron-rich phosphine ligands can enhance selectivity by creating a more sterically demanding environment around the palladium center. This can favor coupling at the less sterically hindered position of the boronic acid.[4]
-
Ligand Screening: A systematic screening of ligands is highly recommended. Consider ligands from different classes, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4]
| Ligand Type | Examples | Potential Impact on Regioselectivity |
| Bulky Monodentate Phosphines | XPhos, SPhos, RuPhos | Can improve selectivity by increasing steric hindrance around the catalyst.[1] |
| Bidentate Phosphines | dppf, BINAP | Can influence the geometry of the palladium complex and affect selectivity.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can lead to highly active and selective catalysts.[4] |
2. Optimize Reaction Conditions: Fine-tuning the reaction parameters can have a significant impact on the isomeric ratio of your product.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product. However, this may come at the cost of a lower reaction rate.[3]
-
Solvent: The polarity of the solvent can influence the stability of reaction intermediates and thus affect the regiochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO).
-
Base: The choice of base can also play a role. Weaker bases may offer better selectivity in some cases. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4]
Experimental Protocol: Ligand Screening for Regioselective Suzuki Coupling
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add this compound (1.0 equiv.), the unsymmetrical arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a different phosphine ligand (4-5 mol%).
-
Reaction: Add the degassed solvent (e.g., dioxane/water mixture), seal the vials, and heat the reaction block to the desired temperature (e.g., 80-100 °C).
-
Analysis: After a set time (e.g., 12-24 hours), analyze the crude reaction mixture from each vial by GC-MS or LC-MS to determine the ratio of regioisomers.
Issue 2: Competing C-H Functionalization vs. Reaction at C-Br Bond
Question: I am attempting a direct C-H functionalization on this compound, but I am observing side products resulting from the reaction at the C-Br bond. How can I favor C-H activation?
Answer: This is a common challenge when a molecule contains both C-H bonds and a reactive C-Br bond. The key is to choose a catalytic system that is selective for C-H activation over oxidative addition into the C-Br bond.
-
Catalyst Choice: While palladium is often used for both C-H activation and cross-coupling, other transition metals like rhodium and iridium are known to be highly effective for C-H functionalization and may show lower reactivity towards the C-Br bond under specific conditions.
-
Directing Groups: The ethylthio group can act as a directing group in C-H activation, favoring functionalization at the ortho positions (C3 and C5). You can leverage this inherent directing ability.
-
Reaction Conditions: Carefully screen reaction conditions. Lower temperatures and specific additives can sometimes suppress the unwanted reaction at the C-Br bond.
Frequently Asked Questions (FAQs)
Q1: In an electrophilic aromatic substitution reaction on this compound, which position is most likely to be substituted?
A1: The ethylthio group is a stronger activating and ortho, para-directing group than the bromo group is a deactivating ortho, para-director. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the ethylthio group, which are C3 and C5. The bromo group also directs to these positions. Steric hindrance from the ethyl group of the ethylthio moiety is generally not significant enough to completely block these positions.
Q2: How can I achieve regioselective lithiation of this compound?
A2: Regioselective lithiation can be achieved through two main pathways:
-
Lithium-Halogen Exchange: Treating this compound with an alkyllithium reagent (e.g., n-BuLi) at low temperatures (typically -78 °C) will result in a highly regioselective lithium-halogen exchange, placing the lithium atom at the C1 position where the bromine was.[6]
-
Directed ortho-Metalation: The sulfur atom of the ethylthio group can act as a directing group for lithiation at the adjacent C3 and C5 positions. This typically requires a stronger base like s-BuLi in the presence of a coordinating agent like TMEDA. However, lithium-halogen exchange is generally much faster than directed ortho-metalation of a C-H bond.
Q3: For a Buchwald-Hartwig amination, will the reaction occur at the C-Br bond?
A3: Yes, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that specifically targets the carbon-halogen bond.[7][8] The reaction will occur at the C1 position, replacing the bromo group with a nitrogen-containing nucleophile. The ethylthio group is generally stable under these reaction conditions. For sterically hindered amines, using bulky, electron-rich phosphine ligands like XPhos or BrettPhos is recommended to achieve good yields.[8]
Q4: What is the role of steric hindrance in controlling regioselectivity for this molecule?
A4: Steric hindrance can play a significant role, especially in reactions involving the positions adjacent to the ethylthio group (C3 and C5). While the ethyl group itself is not exceptionally large, it can influence the approach of bulky reagents or catalysts.[9] In cases where electronic effects lead to similar reactivity at two positions, steric hindrance can become the deciding factor, favoring reaction at the less hindered site.
Visualizing Reaction Pathways
The following diagrams illustrate the key decision-making processes and reaction pathways discussed in this guide.
Caption: Decision workflow for regioselective functionalization.
Caption: Troubleshooting workflow for Suzuki coupling regioselectivity.
References
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
- Sharma, N., & Peddinti, R. K. (2018). Experimental and theoretical investigations of regioselective functionalization of 3-hydroxy bisindoles with thiols. Organic & Biomolecular Chemistry. [Link]
- Kim, J. H., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- Ma, J., et al. (2017).
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
- Hull, K. L., et al. (2015). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization.
- Wang, Y., et al. (2017). DFT studies on the directing group dependent arene–alkene cross-couplings. OUCI. [Link]
- Chiacchio, M. A., et al. (2014). Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues.
- Murphy, C. J., et al. (2015). Impact of steric hindrance on ethyl group rotation.
- Kujawa, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low conversion rates with 1-Bromo-4-(ethylthio)benzene
Here is a technical support center for troubleshooting low conversion rates with 1-Bromo-4-(ethylthio)benzene.
Welcome to the technical support hub for this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile aryl bromide. We will delve into the causality behind experimental challenges and provide field-proven, actionable solutions.
PART 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound that are critical for experimental success.
Q1: What are the key reactive features of this compound?
A1: this compound possesses two primary functional groups that dictate its reactivity:
-
Aryl Bromide : The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] It can also be used to form organometallic reagents, like Grignard reagents.[3] The reactivity order for aryl halides in many cross-coupling reactions is generally I > OTf > Br > Cl.[4]
-
Ethylthioether : The sulfur atom is a soft Lewis base. While generally stable, this thioether group can coordinate with and potentially inhibit or poison palladium catalysts, a common cause of low conversion rates.[5] This occurs because the sulfur's lone pair of electrons can bind to the palladium center, forming an off-cycle, inactive catalytic species.
Q2: How should I purify and store this compound to ensure high reactivity?
A2: The purity of your starting material is paramount. Impurities can interfere with catalyst activity.
-
Purification : If the purity is questionable, consider purification by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Storage : Store the compound in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent slow oxidation of the thioether to the corresponding sulfoxide or sulfone, which can alter its reactivity and solubility. While thiols are readily oxidized, thioethers are generally more stable.[6][7]
Q3: My reaction is failing completely (0% conversion). Where do I start?
A3: A complete lack of reactivity, often accompanied by the formation of a black precipitate ("palladium black"), points to catastrophic catalyst decomposition.[4] The first step is to rigorously verify your foundational reaction setup.
-
Inert Atmosphere : The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[4][8]
-
Reagent Quality : Use fresh, high-purity reagents. The palladium catalyst, ligands, and base are all critical. Pre-catalysts are often more reliable as they provide a more consistent source of the active Pd(0) species.[9][10]
-
Anhydrous Conditions : For many coupling reactions, especially those involving organometallic reagents like Grignard or boronic acids, moisture can be detrimental.[8][11] Use anhydrous solvents and flame-dry your glassware before use.
PART 2: Troubleshooting Guide for Low Conversion Rates
This section provides a systematic approach to diagnosing and solving low-yield issues in common cross-coupling reactions.
Systematic Troubleshooting Workflow
When encountering low conversion, a structured approach is more effective than random screening. The following workflow helps to logically diagnose the issue.
Caption: The desired catalytic cycle vs. the thioether inhibition pathway.
Issue 3: Stalled Sonogashira Coupling
Question: My Sonogashira reaction with a terminal alkyne starts but stalls at ~50% conversion. I am using a standard Pd/Cu catalyst system.
Answer: Stalled Sonogashira reactions are often due to catalyst deactivation or the formation of alkyne homocoupling byproducts (Glaser coupling), which consumes the alkyne.
-
Causality (The 'Why'):
-
Catalyst Decomposition : Sonogashira couplings can be sensitive to reaction conditions. The formation of palladium black indicates the catalyst has precipitated out of the solution. [4]This can be promoted by certain solvents or impurities. [12] 2. Glaser Homocoupling : The copper(I) co-catalyst, in the presence of oxygen, can catalyze the homocoupling of the terminal alkyne to form a diyne. This is an unproductive pathway that consumes your nucleophile. [4] 3. Slow Oxidative Addition : As with other couplings, the C-Br bond of this compound may be slow to react, especially at lower temperatures. [4][13]
-
-
Actionable Solutions (The 'How'):
-
Rigorous Degassing : This is non-negotiable for Sonogashira reactions to prevent Glaser coupling. Ensure the amine base and solvent are both thoroughly degassed before addition. [4] 2. Increase Temperature : Aryl bromides often require higher temperatures (e.g., 80-100 °C) for efficient oxidative addition compared to aryl iodides. [4][13] 3. Consider a Copper-Free System : To completely avoid Glaser coupling, copper-free Sonogashira protocols have been developed. These typically require a specific palladium catalyst/ligand system and a larger excess of the amine base. [4]
-
Issue 4: Difficulty Forming the Grignard Reagent
Question: I am trying to form the Grignard reagent from this compound and magnesium turnings, but the reaction won't initiate.
Answer: Grignard reagent formation is notoriously tricky to initiate. The primary obstacles are the passivating oxide layer on the magnesium and the absolute requirement for anhydrous conditions.
-
Causality (The 'Why'):
-
Magnesium Oxide Layer : Magnesium metal is always coated with a thin, unreactive layer of MgO. The reaction cannot start until this layer is broken to expose the fresh metal surface. [14] 2. Presence of Water : Grignard reagents are extremely strong bases and will be instantly quenched by even trace amounts of water from glassware, solvents, or the starting material. [3][15]This is the most common reason for failure.
-
-
Actionable Solutions (The 'How'):
-
Rigorous Anhydrous Technique : Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas. Use anhydrous grade ether or THF, preferably freshly distilled from a drying agent.
-
Magnesium Activation :
-
Mechanical : Before the reaction, crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose fresh surfaces.
-
Chemical : Add a small crystal of iodine (I₂). A persistent brown color indicates the reaction has not started. [14]Alternatively, add a few drops of 1,2-dibromoethane. Its reaction with magnesium is often vigorous and helps clean the surface. [14] 3. Initiation : Add only a small portion of your aryl bromide solution to the activated magnesium. Gentle warming with a heat gun may be required. A successful initiation is marked by the disappearance of the iodine color, bubble formation, and a gentle reflux. Once initiated, add the rest of the aryl bromide solution dropwise to maintain a steady reaction rate. [14]
-
-
PART 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This is a robust starting protocol that incorporates best practices for challenging substrates. Optimization may be required.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd G3 XPhos Precatalyst (1-3 mol%)
-
XPhos ligand (1-3 mol%, to match catalyst)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Preparation : To a flame-dried Schlenk flask, add the this compound, arylboronic acid, and K₃PO₄.
-
Inerting : Seal the flask and cycle between vacuum and backfilling with inert gas at least three times.
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the Pd G3 XPhos Precatalyst and additional XPhos ligand.
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction : Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. [16]The reaction is typically complete within 12-24 hours.
-
Workup : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [16]
-
References
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in 1-Bromo-1-propene Suzuki Reactions.
- ACS Nano.
- BenchChem. Overcoming low reactivity of aryl bromides in cross-coupling reactions.
- Reddit. Sonogashira troubleshooting help needed.
- National Institutes of Health (PMC).
- BenchChem.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?
- Reddit. Struggling to make a sonogashira coupling reaction happen.
- Chemistry LibreTexts. Sonogashira Coupling.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- MilliporeSigma. Cross-Coupling Reactions Guide.
- University of Wisconsin-Madison. The Grignard Reaction.
- Wikipedia.
- Journal of the American Chemical Society. Preparation of Recyclable and Versatile Porous Poly(aryl thioether)
- MDPI.
- PubMed.
- Master Organic Chemistry. Thiols And Thioethers.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- BenchChem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jmcct.com [jmcct.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Effect of base and solvent on 1-Bromo-4-(ethylthio)benzene reactivity
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-(ethylthio)benzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis. The presence of both a bromo group and an ethylthio substituent on the aromatic ring imparts a unique reactivity profile. The ethylthio group, being an electron-donating group (EDG) through resonance, can influence the rates and outcomes of various reactions at the C-Br bond. This guide will explore the critical roles of base and solvent selection in controlling the reactivity of this substrate in common synthetic transformations.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-S bond formation. The success of these transformations with this compound is highly dependent on the careful selection of the base and solvent.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the key considerations for base and solvent selection?
A1: The Suzuki-Miyaura reaction requires a base to facilitate the transmetalation step of the catalytic cycle.[1] For an electron-rich aryl bromide like this compound, a moderately strong base is typically sufficient.
-
Base Selection: A good starting point is to screen common bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2] K₃PO₄ is often effective for challenging couplings.[2] The strength and solubility of the base are crucial factors.
-
Solvent Selection: A mixture of a polar aprotic solvent and water is commonly used. Typical solvent systems include dioxane/water, THF/water, or DME/water. The water is necessary to dissolve the inorganic base. For challenging couplings, anhydrous polar aprotic solvents like DMF or NMP can be effective, particularly with soluble organic bases.
Q2: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish. How can I optimize the reaction conditions?
A2: The Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and solvent, especially with sterically hindered or electron-rich aryl halides.[3]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[4] Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.
-
Solvent Selection: Anhydrous, polar aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[3]
-
Ligand Selection: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[3] Consider ligands such as XPhos, SPhos, or RuPhos.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inefficient Oxidative Addition: The electron-donating ethylthio group can slow down the oxidative addition of the aryl bromide to the Pd(0) catalyst. | • Use a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).• Increase the reaction temperature cautiously.• Consider a more reactive palladium precatalyst.[5] |
| Base Inefficiency: The chosen base may not be strong enough or sufficiently soluble in the reaction medium. | • For Suzuki coupling, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2]• For Buchwald-Hartwig amination, ensure you are using a strong, non-nucleophilic base like NaOtBu.[4]• Ensure the base is finely powdered to maximize surface area. | |
| Formation of Side Products (e.g., Homocoupling, Reductive Dehalogenation) | High Reaction Temperature: Elevated temperatures can promote side reactions. | • Attempt the reaction at a lower temperature for a longer duration.[5] |
| Inappropriate Ligand: The ligand may not be effectively stabilizing the catalytic species. | • Screen different classes of phosphine ligands (e.g., biarylphosphines, ferrocenylphosphines). |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture at 90 °C with stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can proceed under specific conditions, particularly with strong nucleophiles or activated aromatic rings.[6][7] For this compound, the electron-donating nature of the ethylthio group makes SNAr reactions challenging.
Frequently Asked Questions (FAQs)
Q1: Is it possible to perform a nucleophilic aromatic substitution on this compound?
A1: Direct SNAr on this compound is generally difficult due to the electron-donating ethylthio group, which deactivates the ring towards nucleophilic attack.[8] SNAr reactions are favored by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions, which stabilize the negatively charged Meisenheimer intermediate.[9] Without such activation, extremely harsh conditions (high temperature and pressure) or the use of a very strong base to proceed via a benzyne mechanism would be required.[10]
Q2: How does solvent choice impact potential SNAr reactions?
A2: In the rare cases where SNAr is feasible, solvent choice is critical.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are preferred for SNAr reactions.[11] They effectively solvate the cation of the nucleophile, leaving the anion "naked" and more reactive.[12] This significantly accelerates the rate of nucleophilic attack.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol are generally poor choices for SNAr with anionic nucleophiles.[13] They solvate the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[13][14]
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction | Deactivated Aromatic Ring: The electron-donating ethylthio group strongly disfavors the formation of the Meisenheimer intermediate. | • Consider alternative synthetic routes, such as palladium-catalyzed cross-coupling, which are more suitable for this substrate.• If SNAr is the only option, extremely high temperatures and pressures may be required, which are often not practical in a laboratory setting. |
| Protic Solvent: Use of a protic solvent is deactivating the nucleophile. | • Switch to a polar aprotic solvent like DMSO or DMF.[11] |
Section 3: Formation of Organometallic Reagents
The formation of Grignard or organolithium reagents from this compound provides access to a potent carbon nucleophile for subsequent reactions with electrophiles.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for successfully forming the Grignard reagent from this compound?
A1: The formation of a Grignard reagent is a surface reaction that is highly sensitive to the purity of the reagents and the reaction environment.[15][16]
-
Solvent: Anhydrous ether solvents are essential.[15] Diethyl ether and tetrahydrofuran (THF) are the most common choices. These solvents solvate and stabilize the Grignard reagent as it forms.[16] It is imperative to use freshly dried solvents.[17]
-
Magnesium: The magnesium turnings must be activated to remove the passivating oxide layer.[18] This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as crushing the magnesium in situ.[18]
-
Anhydrous Conditions: All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen, which rapidly destroy the Grignard reagent.[15][17]
Q2: I am considering a lithium-halogen exchange to form the organolithium reagent. What base and solvent should I use?
A2: Lithium-halogen exchange is a rapid and efficient way to generate organolithium species.
-
Base: An alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is used in a stoichiometric amount. t-BuLi is more reactive and can be advantageous for less reactive aryl bromides.[19]
-
Solvent: Anhydrous ether solvents like diethyl ether or THF are standard. The reaction is usually performed at low temperatures (-78 °C) to prevent side reactions, such as ortho-lithiation.[19][20]
Troubleshooting Guide: Organometallic Reagent Formation
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction Fails to Initiate (Grignard) | Inactive Magnesium Surface: The passivating MgO layer is preventing the reaction. | • Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[18]• Gently crush some of the magnesium turnings with a dry glass rod.• Use Rieke magnesium, a highly reactive form of magnesium.[16] |
| Presence of Moisture: Trace amounts of water are quenching the reaction. | • Ensure all glassware is oven- or flame-dried immediately before use.• Use freshly distilled anhydrous solvents.[17] | |
| Low Yield of Desired Product After Quenching | Incomplete Formation of Organometallic Reagent: The initial reaction did not go to completion. | • For Grignard formation, ensure the magnesium is fully consumed.• For lithium-halogen exchange, ensure the addition of the alkyllithium is complete before adding the electrophile. |
| Side Reactions: The organometallic reagent is reacting with other components of the reaction mixture. | • Maintain a low temperature, especially for organolithium reagents, to prevent decomposition or side reactions.[19] |
References
- American Chemical Society. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.
- ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- Science.gov. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- American Chemical Society. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
- National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Massachusetts Institute of Technology. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- ResearchGate. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubMed Central. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides.
- Hindawi. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Cat. Nanomaterials Chemistry.
- Wikipedia. (n.d.). Grignard reagent.
- Defense Technical Information Center. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes.
- ACS Publications. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Organic Chemistry Portal. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Chemguide. (n.d.). reactions of aryl halides (halogenoarenes).
- University of California, Irvine. (n.d.). Grignard Reaction.
- University of Missouri–St. Louis. (n.d.). The Grignard Reaction.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023). Reactions of Aryl Halides.
- ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- Royal Society of Chemistry. (n.d.). Changed reactivity of the 1-bromo-4-nitrobenzene radical anion in a room temperature ionic liquid.
- ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2021). Aryl Halides.
- JKU ePUB. (n.d.). SYNTHESIS OF 1-BROMO-1-LITHIO- 1-ALKENES AND INVESTIGATIONS ON THE THEIR REACTIVITY.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Jasperse, Chem 350. (n.d.). Ch. 6 Summary of Reaction Types, Ch. 4-6, Test 2.
- Scribd. (n.d.). Aryl and Alkyl Halides Reactivity Guide.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. adichemistry.com [adichemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. ias.ac.in [ias.ac.in]
Managing impurities in the synthesis of 1-Bromo-4-(ethylthio)benzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing impurities during the synthesis of 1-Bromo-4-(ethylthio)benzene. This critical building block requires high purity for downstream applications, and this guide offers field-proven insights and validated protocols to identify and mitigate common impurities.
Part 1: Frequently Asked Questions (FAQs) - Proactive Impurity Management
This section addresses key questions regarding the synthetic strategy and proactive measures to minimize impurity formation from the outset.
Q1: What are the most common synthetic routes to this compound, and what are the primary impurity concerns for each?
A1: There are two primary, logical synthetic routes, each with a distinct impurity profile:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Coupling. This approach typically involves the reaction of a 4-bromophenyl precursor with a source of ethanethiolate. A common starting material would be 1,4-dibromobenzene or 4-bromothiophenol. The most prevalent methods for this transformation are the Williamson-type synthesis (a form of SNAr) or metal-catalyzed cross-coupling reactions (e.g., using palladium or copper catalysts).[1][2][3]
-
Impurity Concerns:
-
Unreacted Starting Materials: Residual 1,4-dibromobenzene or 4-bromothiophenol.
-
Disulfides: Diethyl disulfide from the oxidation of ethanethiol or the ethanethiolate.[1][4]
-
Homocoupling Products: In metal-catalyzed reactions, the formation of biphenyl derivatives from the coupling of two aryl halide molecules can occur.[1]
-
-
-
Route B: Electrophilic Aromatic Substitution followed by Thioether Formation. This two-step process would involve the bromination of ethylthiobenzene.
-
Impurity Concerns:
-
Isomeric Byproducts: The ethylthio group is an ortho, para-director. Therefore, the formation of 1-Bromo-2-(ethylthio)benzene (the ortho-isomer) is a significant possibility.
-
Over-bromination Products: The introduction of a second bromine atom to the ring can lead to dibrominated species.
-
Unreacted Starting Material: Residual ethylthiobenzene.
-
-
Q2: How can I minimize the formation of diethyl disulfide?
A2: Diethyl disulfide is formed by the oxidation of the thiol or thiolate.[1][4] To prevent this, it is crucial to maintain an oxygen-free environment.
-
Expert Insight: The sulfur atom in thiols and thiolates is highly susceptible to oxidation. Even trace amounts of oxygen can lead to the formation of a disulfide bond, which can complicate purification and reduce yield.
-
Preventative Measures:
Q3: My thioether product appears to be degrading. What could be the cause, and how can I prevent it?
A3: Thioethers are susceptible to over-oxidation, which converts the desired product into the corresponding sulfoxide and, subsequently, the sulfone.[1]
-
Causality: This is often an issue if any oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
-
Preventative Measures:
-
Control of Oxidants: If the synthetic route involves any reagents that could act as oxidizing agents, they should be used in stoichiometric amounts and added carefully.
-
Inert Atmosphere During Workup: Maintain an inert atmosphere not only during the reaction but also during the initial stages of the workup, especially if heating is required for solvent removal.
-
Q4: Are there any less odorous alternatives to using ethanethiol directly?
A4: Yes, the malodorous nature of low molecular weight thiols is a significant practical challenge.[6] Several thiol surrogates can be employed.
-
Expert Recommendation: Using a thiol equivalent that is less volatile and less odorous can significantly improve the laboratory environment and safety.
-
Alternative Reagents:
-
Xanthates: Potassium ethyl xanthogenate (EtOCS2K) can serve as an odorless and stable source of the ethylthio group in reactions with aryl halides.[7][8]
-
Protected Thiols: Using a protected thiol, such as an S-acetyl or S-silyl derivative, which can be deprotected in situ, is another effective strategy.[9]
-
Part 2: Troubleshooting Guide - Identifying and Resolving Impurity Issues
This guide provides specific troubleshooting advice in a question-and-answer format for issues encountered during the synthesis and analysis of crude this compound.
Q5: My ¹H NMR spectrum shows more than the expected two doublets in the aromatic region. What do these extra signals indicate?
A5: The presence of additional signals in the aromatic region strongly suggests isomeric impurities or unreacted starting materials. The desired para-substituted product should exhibit a clean, symmetrical AA'BB' system, which often appears as two distinct doublets.
-
Actionable Advice:
-
Look for Isomers: The most likely isomeric impurity is 1-Bromo-2-(ethylthio)benzene (the ortho-isomer), which will display a more complex multiplet pattern in the aromatic region.
-
Check for Starting Materials: Compare the spectrum to the known spectra of your starting materials (e.g., 1,4-dibromobenzene).
-
Consult GC-MS Data: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for separating and identifying components in the crude mixture. The mass-to-charge ratio of the parent ions can confirm the presence of isomers and other byproducts.
-
Q6: My GC-MS analysis shows a peak with a mass corresponding to diethyl disulfide. How do I remove it?
A6: Diethyl disulfide is a common and often volatile impurity.
-
Purification Protocol:
-
Aqueous Workup: A thorough wash with a dilute reducing agent solution, such as sodium bisulfite, can sometimes help by reducing the disulfide back to the more water-soluble thiol.
-
Column Chromatography: Flash chromatography on silica gel is generally effective. Diethyl disulfide is nonpolar and will typically elute before the desired product.
-
Vacuum Distillation: If the boiling point difference is sufficient, fractional distillation under reduced pressure can be an effective purification method.
-
Q7: The yield of my reaction is low, and I have a significant amount of a high-boiling point byproduct. What might this be?
A7: In metal-catalyzed reactions, a high-boiling point byproduct could be a homocoupled product. For example, if starting with 1,4-dibromobenzene, the formation of 4,4'-dibromobiphenyl is possible.
-
Troubleshooting the Reaction:
-
Catalyst Choice: The choice of ligand in a palladium-catalyzed reaction is crucial for minimizing homocoupling.[2] Experiment with different phosphine ligands.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor side reactions.
-
Reagent Purity: Ensure that all reagents and solvents are pure and anhydrous, as contaminants can interfere with the catalytic cycle.
-
Q8: I observe an unexpected precipitate during my reaction. What could it be?
A8: An unexpected precipitate could be a variety of substances, including insoluble salts or a product with low solubility in the reaction solvent.
-
Investigative Steps:
-
Solubility Test: Take a small sample of the precipitate and test its solubility in various common laboratory solvents.
-
Analysis: If possible, isolate and analyze the precipitate by techniques such as melting point, IR spectroscopy, or elemental analysis.
-
Consider Sulfonium Salts: If using an alkylating agent with a thioether, over-alkylation can lead to the formation of a sulfonium salt, which may precipitate from the reaction mixture.[5]
-
Part 3: Data Interpretation and Visualization
Table 1: Common Impurities and Their Analytical Signatures
| Impurity | Probable Cause | ¹H NMR Signature (Aromatic Region) | Mass Spectrometry (MS) |
| 1-Bromo-2-(ethylthio)benzene | Incomplete regioselectivity | Complex multiplet | M+ peak identical to product |
| 1,4-Dibromobenzene | Incomplete reaction | Singlet or narrow multiplet | M+ peak at m/z 236 (with characteristic Br isotope pattern) |
| 4-Bromothiophenol | Incomplete reaction | Two doublets (AA'BB' system) | M+ peak at m/z 189 (with characteristic Br isotope pattern) |
| Diethyl disulfide | Oxidation of thiol/thiolate | No aromatic signals | M+ peak at m/z 122 |
| 1-Bromo-4-(ethylsulfinyl)benzene | Over-oxidation of product | Two doublets (AA'BB' system), shifted downfield from product | M+ peak at m/z 233 (with characteristic Br isotope pattern) |
Experimental Workflow: Troubleshooting Impurity Issues
This workflow provides a logical decision-making process for identifying and resolving common impurity issues during the synthesis of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Managing Malodorous Byproducts in Thioether Synthesis.
- Nie, J., He, Z., Xie, S., Li, Y., He, R., Chen, L., & Luo, X. (2024). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents.
- Zhang, Z., et al. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. PMC - NIH. [Link]
- Taylor & Francis Online. (n.d.). Blue LEDs-induced synthesis of aryl-alkyl thioethers from diary disulfides and alkylboronic pinacol esters. [Link]
- Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
- ResearchGate. (2024).
- Google Patents. (n.d.).
- Wiley Online Library. (2023).
- Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Royal Society of Chemistry. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. [Link]
- BenchChem. (2025).
- Unibo. (n.d.).
- Semantic Scholar. (1980).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Palladium Catalyzed Nucleophilic Substitution of Aryl Halides by Thiolate Anions | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-4-(ethylthio)benzene Derivatives
Welcome to the technical support center for synthetic strategies involving 1-Bromo-4-(ethylthio)benzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges stemming from steric hindrance in their synthetic routes. Here, we provide in-depth, evidence-based troubleshooting advice and detailed protocols to help you navigate these common but often frustrating experimental hurdles.
Introduction: The Challenge of Steric Hindrance
This compound and its analogues are valuable building blocks in medicinal chemistry and materials science. However, the ethylthio group, while imparting useful electronic properties, also introduces significant steric bulk around the aryl bromide. This steric impediment can dramatically slow down or completely stall crucial bond-forming reactions, leading to low yields, side product formation, and project delays.
This guide will focus on three widely used reaction classes where steric hindrance is a primary obstacle:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): C-Nu bond formation on activated systems.
Our goal is to provide not just solutions, but a deeper understanding of the underlying principles, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools, but their success with sterically hindered substrates like this compound is highly dependent on the careful selection of catalysts, ligands, and reaction conditions.
FAQ 1: My Suzuki-Miyaura coupling is giving low yields. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are a frequent issue. The primary bottleneck is often the transmetalation step or a sluggish reductive elimination, both of which are encumbered by the bulky ethylthio group.
Problem Analysis:
The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. Steric hindrance can negatively impact each of these steps. A bulky ligand is necessary to promote the formation of a highly reactive monoligated Pd(0) species, which is crucial for efficient oxidative addition.[1] However, the wrong choice of a bulky ligand can paradoxically hinder the reaction or promote side reactions like protodeboronation.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Recommended Solutions:
-
Catalyst and Ligand Selection (Most Critical Factor): Standard ligands like PPh₃ are often ineffective.[4] The key is to use bulky, electron-rich phosphine ligands that accelerate both oxidative addition and reductive elimination.[5][6]
| Ligand | Catalyst Precursor | Typical Loading (mol%) | Key Advantages |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 | Excellent for a wide range of hindered substrates, often effective at room temperature.[5] |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 | Highly effective for hindered aryl chlorides and bromides. |
| RuPhos | Pd-G3-RuPhos | 1-2 | Robust pre-catalyst, good for heteroaromatic couplings. |
| PEPPSI-IPr | N/A (is the catalyst) | 1-3 | NHC-based catalyst, highly active and thermally stable.[8] |
-
Base and Solvent Optimization: The choice of base and solvent is interdependent and crucial for success.[4][9]
-
Bases: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for hindered couplings.[4][10][11] The base plays multiple roles, including facilitating the crucial transmetalation step.[12]
-
Solvents: Aprotic polar solvents are standard. Toluene, dioxane, and THF are common choices.[4] In some cases, the choice of solvent can even influence selectivity when multiple reactive sites are present.[13]
-
Detailed Protocol: Optimized Suzuki-Miyaura Coupling for Hindered Substrates
This protocol is a general starting point and may require further optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.
-
Catalyst Preparation: In a separate vial inside a glovebox, dissolve the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.2 mol%) in anhydrous, degassed toluene (or dioxane).
-
Reaction Assembly: Add the solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
FAQ 2: I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination. How can I minimize this?
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich or sterically hindered aryl halides.[14]
Problem Analysis:
This undesired pathway competes with the desired C-N bond formation. It can arise from β-hydride elimination from a palladium amide intermediate, especially when coupling with primary aliphatic amines.[14][15]
Caption: Competing pathways in Buchwald-Hartwig amination.
Recommended Solutions:
-
Ligand Choice: The use of sterically demanding ligands is crucial. These ligands favor the desired reductive elimination over the competing β-hydride elimination pathway.[15]
-
Recommended Ligands: Josiphos, BippyPhos, and the Buchwald biaryl phosphine ligands (e.g., XPhos, tBuXPhos) are excellent choices.[15]
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used. For sensitive substrates, a weaker base like K₂CO₃ can be attempted, though reaction rates may be lower.[16]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. Microwave irradiation can sometimes offer better control and reduced reaction times.[17]
-
Alternative Coupling Partners: In some cases, using nitroarenes as coupling partners followed by in-situ reduction can be an effective strategy to circumvent hydrodehalogenation.[18][19]
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (the bromine atom).[20][21][22] Steric hindrance from the ethylthio group can still impede the approach of the nucleophile.
FAQ 3: My SNAr reaction on an activated this compound derivative is sluggish. What can I do?
A slow SNAr reaction, even on an activated substrate, typically points to issues with solvent, temperature, or nucleophile delivery. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[23] Steric hindrance can raise the activation energy of this first, rate-determining step.[22]
Recommended Solutions:
-
Solvent Effects: The choice of solvent is paramount. Polar aprotic solvents are essential as they solvate the cation but leave the nucleophile relatively "bare" and more reactive.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[24]
-
| Solvent | Dielectric Constant (ε) | Relative Rate (approx.) |
| DMSO | 47 | ~2000 |
| DMF | 37 | ~1300 |
| Acetonitrile | 37.5 | ~50 |
| THF | 7.5 | ~5 |
| Toluene | 2.4 | 1 |
-
Increase Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Use a high-boiling solvent like DMSO or NMP to safely reach temperatures of 100-150 °C.
-
Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt (e.g., NaN₃, KCN) with poor solubility in organic solvents, a phase-transfer catalyst is highly effective.[24][25] The PTC transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[26]
Detailed Protocol: SNAr with Phase-Transfer Catalysis
-
Reaction Setup: In a round-bottom flask, combine the activated this compound derivative (1.0 equiv.), the nucleophilic salt (e.g., NaN₃, 3.0 equiv.), and the phase-transfer catalyst (e.g., TBAB, 0.1 equiv.).
-
Solvent Addition: Add a two-phase solvent system, such as toluene and water, or a single polar aprotic solvent like acetonitrile.
-
Heating and Monitoring: Heat the mixture with vigorous stirring to 80-100 °C. The vigorous stirring is essential to maximize the interfacial area between the phases. Monitor the reaction by TLC or GC.
-
Work-up: After cooling, separate the organic layer. Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Part 3: Advanced Strategies & Alternative Routes
When standard methods fail due to extreme steric hindrance, it may be necessary to rethink the entire synthetic strategy.
Rethinking Your Synthesis:
Caption: Reordering synthetic steps to avoid a hindered coupling.
-
Alternative Cross-Coupling Reactions: For certain substrates, Negishi (using an organozinc reagent) or Kumada (using a Grignard reagent) couplings might offer different reactivity profiles that could be advantageous.
-
Change the Order of Operations: Consider introducing the bulky ethylthio group at a later stage in the synthesis. For example, perform a Suzuki coupling on a less hindered substrate like 1,4-dibromobenzene, and then introduce the ethylthio group via a separate reaction (e.g., a copper-catalyzed thiolation or an SNAr reaction if the ring is suitably activated). This avoids performing the key C-C coupling step on the most sterically encumbered intermediate.
By systematically addressing the challenges of catalyst selection, reaction conditions, and overall synthetic strategy, the difficulties posed by steric hindrance in this compound derivatives can be successfully overcome.
References
- Vertex AI Search, The Role of Phosphine Ligands in Palladium Catalysis Explained. Accessed: January 10, 2026.
- Bard, A. J., & Zoski, C. G. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 45(8), 1365-1377. [Link]
- PubMed, An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Accessed: January 10, 2026. [Link]
- Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022).
- Novartis OAK, Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- SciSpace, Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accessed: January 10, 2026. [Link]
- Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 145(34), 18833-18844. [Link]
- WordPress, Reaction in Water/aqueous Surfactants/PTC. Accessed: January 10, 2026. [Link]
- St. Paul's Cathedral Mission College, NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Accessed: January 10, 2026. [Link]
- Organic Chemistry Portal, Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- ResearchGate, Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Accessed: January 10, 2026. [Link]
- Wikipedia, Nucleophilic aromatic substitution. Accessed: January 10, 2026. [Link]
- Chemistry Steps, Nucleophilic Aromatic Substitution. Accessed: January 10, 2026. [Link]
- IntechOpen, Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Accessed: January 10, 2026. [Link]
- National Institutes of Health, Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Accessed: January 10, 2026. [Link]
- National Institutes of Health, Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accessed: January 10, 2026. [Link]
- The Royal Society of Chemistry, Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Accessed: January 10, 2026. [Link]
- ResearchGate, (PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Accessed: January 10, 2026. [Link]
- SlidePlayer, Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Accessed: January 10, 2026. [Link]
- Dalal Institute, Phase Transfer Catalysis. Accessed: January 10, 2026. [Link]
- OpenStax, 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Accessed: January 10, 2026. [Link]
- RSC Publishing, Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in. Accessed: January 10, 2026. [Link]
- Wikipedia, Buchwald–Hartwig amination. Accessed: January 10, 2026. [Link]
- ACS Publications, Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Accessed: January 10, 2026. [Link]
- National Institutes of Health, Concerted Nucleophilic Aromatic Substitution Reactions. Accessed: January 10, 2026. [Link]
- ResearchGate, Role of a base in Suzuki-Miyaura reaction | Request PDF. Accessed: January 10, 2026. [Link]
- National Institutes of Health, Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accessed: January 10, 2026. [Link]
- ResearchGate, Effect of different bases on the Suzuki-Miyaura coupling a. Accessed: January 10, 2026. [Link]
- Chemistry LibreTexts, Buchwald-Hartwig Amination. Accessed: January 10, 2026. [Link]
- ResearchGate, Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... Accessed: January 10, 2026. [Link]
- National Institutes of Health, Organoborane coupling reactions (Suzuki coupling). Accessed: January 10, 2026. [Link]
- ResearchGate, Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water | Request PDF. Accessed: January 10, 2026. [Link]
- ChemRxiv, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. Accessed: January 10, 2026. [Link]
- ACS Publications, Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Accessed: January 10, 2026. [Link]
- ChemRxiv, Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. Accessed: January 10, 2026. [Link]
- ACS Publications, Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Accessed: January 10, 2026. [Link]
- ResearchGate, Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Accessed: January 10, 2026. [Link]
- YouTube, Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Accessed: January 10, 2026. [Link]
- YouTube, Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Accessed: January 10, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 19. researchgate.net [researchgate.net]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 24. spcmc.ac.in [spcmc.ac.in]
- 25. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 26. dalalinstitute.com [dalalinstitute.com]
- 27. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Stability of 1-Bromo-4-(ethylthio)benzene under different reaction conditions
Welcome to the technical support center for 1-Bromo-4-(ethylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile reagent. Our goal is to empower you with the knowledge to confidently and successfully utilize this compound in your synthetic endeavors.
Section 1: Compound Overview and General Stability
This compound (CAS No: 30506-30-0) is a bifunctional organic compound featuring an aryl bromide and a thioether moiety.[1] This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[2][3] The aryl bromide allows for a variety of cross-coupling reactions, while the ethylthio group can be a target for oxidation or other transformations.
Generally, this compound is a stable compound under standard laboratory conditions.[4] However, its stability can be compromised by certain reaction conditions, particularly elevated temperatures, strong oxidizing agents, and specific catalysts. Understanding these limitations is crucial for successful and reproducible experimental outcomes.
Key Stability Considerations:
-
Thermal Stability: While specific thermal analysis data is not extensively published, analogous brominated aromatic compounds are generally stable at moderate temperatures.[5] However, prolonged heating at high temperatures, especially in the presence of catalysts or reactive reagents, can lead to decomposition.
-
Oxidative Stability: The thioether linkage is susceptible to oxidation. Strong oxidizing agents can convert the sulfide to a sulfoxide and then to a sulfone. This reactivity should be considered when planning synthetic routes.
-
pH Stability: The compound is relatively stable across a range of pH values. However, strongly acidic or basic conditions, particularly at elevated temperatures, may promote hydrolysis or other side reactions.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise when using this compound in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Issue: Low yield or incomplete conversion in a cross-coupling reaction.
Potential Causes & Solutions:
-
Catalyst Deactivation: The sulfur atom in the thioether can sometimes coordinate to the palladium catalyst, leading to deactivation.
-
Expert Insight: While a potential concern, many modern palladium catalysts with bulky, electron-rich phosphine ligands are less susceptible to sulfur poisoning. The choice of ligand is critical for success.[6]
-
Troubleshooting Steps:
-
Ligand Selection: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or bulky biaryl phosphine ligands.[6][7] These ligands promote the desired catalytic cycle and minimize catalyst inhibition.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to compensate for any partial deactivation.
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote catalyst decomposition. A thorough temperature screen is recommended.
-
-
-
Base Selection: The choice of base is crucial for the efficiency of cross-coupling reactions.[7][8]
-
Expert Insight: For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate or cesium carbonate are often effective.[9] For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide are typically required.[6][7]
-
Troubleshooting Steps:
-
Base Strength: If using a weaker base like potassium carbonate and observing low conversion, consider switching to a stronger base such as cesium carbonate or potassium phosphate. For aminations, ensure the base is sufficiently strong to deprotonate the amine.
-
Solubility: Ensure the chosen base is adequately soluble in the reaction solvent. The use of a phase-transfer catalyst may be beneficial in biphasic systems.
-
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Parameter | Recommended Condition |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, or other suitable biaryl phosphine ligand |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene, Dioxane, or a mixture with water |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium precatalyst (1-3 mol%) and the ligand (2-6 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Oxidation of the Thioether Moiety
Issue: Uncontrolled or incomplete oxidation of the ethylthio group.
Potential Causes & Solutions:
-
Oxidizing Agent Selection: The choice of oxidizing agent will determine the oxidation state of the sulfur.
-
Expert Insight: For selective oxidation to the sulfoxide, milder oxidizing agents like sodium periodate or a stoichiometric amount of hydrogen peroxide are preferred. For oxidation to the sulfone, stronger oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) or an excess of hydrogen peroxide are typically used.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use approximately one equivalent for sulfoxide formation and at least two equivalents for sulfone formation.
-
Temperature Control: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to improve selectivity and minimize side reactions.
-
-
Workflow for Selective Oxidation
Caption: Selective oxidation pathways for this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][11][12] Avoid exposure to direct sunlight and incompatible materials such as strong oxidizing agents. Storage at refrigerated temperatures (0-8 °C) can further ensure long-term stability.[3]
Q2: Can the bromine atom be displaced by a nucleophile via an SNAr reaction?
A2: The bromine atom on the benzene ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions.[13] This is due to the strong carbon-bromine bond and the electron-rich nature of the aromatic ring. For C-N or C-O bond formation at this position, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are the methods of choice.[6][14]
Q3: Are there any known incompatibilities I should be aware of?
A3: Avoid strong oxidizing agents, as they can react with the thioether group. Also, be cautious with strong bases at high temperatures, which could potentially lead to side reactions. When used in palladium-catalyzed reactions, careful selection of ligands is important to avoid catalyst inhibition by the sulfur atom.
Q4: What are the expected decomposition products under harsh conditions?
A4: Under harsh thermal or oxidative conditions, decomposition can occur. Potential decomposition pathways could involve cleavage of the C-S bond, oxidation of the thioether, or degradation of the aromatic ring. In some cases of aryl thioether decomposition, products like benzoquinone have been observed.[15]
Potential Decomposition Pathways
Caption: Potential decomposition pathways under harsh conditions.
Section 4: Safety Information
Always handle this compound in a well-ventilated area, preferably in a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11][16] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[11][12] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][11]
References
- Metal-Free C(sp 3 )–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals - MDPI.
- Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - PMC - NIH.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- Supporting Information - The Royal Society of Chemistry.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage - ChemRxiv.
- Practical demethylation of aryl methyl ethers using an odorless thiol reagent - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
Sources
- 1. L13718.14 [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Analytical Strategies for 1-Bromo-4-(ethylthio)benzene Reactions
Welcome to the technical support center for the analysis of 1-Bromo-4-(ethylthio)benzene reactions. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, ensuring the purity of products derived from this molecule is paramount.[1] Undesired byproducts can impact yield, biological activity, and safety profiles, making their detection and identification a critical step in process development and quality control.
This guide provides field-proven insights, troubleshooting guides, and detailed protocols to address the specific analytical challenges researchers encounter. We will delve into the causality behind experimental choices, offering a framework for robust, self-validating analytical systems.
Section 1: Understanding Common Reactions and Their Byproduct Profiles
This compound is a versatile substrate, primarily utilized in cross-coupling and oxidation reactions. Understanding the potential side reactions is the first step toward effective analysis.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for creating new C-C and C-N bonds, respectively.[2][3] However, the catalytic cycles can be complex, leading to several common byproducts.
Potential Byproducts in Suzuki-Miyaura Coupling:
-
Homocoupling Products: Formation of 4,4'-bis(ethylthio)biphenyl (from the starting material) or the biphenyl derivative of the boronic acid partner. This often occurs due to side reactions within the catalytic cycle.[4]
-
Hydrodehalogenation (De-bromination): The bromine atom is replaced by a hydrogen, yielding ethylphenyl sulfide. This can be caused by certain reaction conditions or impurities acting as reducing agents.[5]
-
Protodeboronation: The boronic acid starting material reacts with a proton source (like water) to revert to the corresponding arene, reducing the efficiency of the main reaction.[4]
Potential Byproducts in Buchwald-Hartwig Amination:
-
Hydrodehalogenation: Similar to Suzuki coupling, the formation of ethylphenyl sulfide is a common byproduct, often minimized by careful ligand selection.[5]
-
Ligand-Related Byproducts: Decomposition or side reactions of the phosphine ligands used in the catalytic system.
-
Side Reactions of the Base: Strong bases like sodium tert-butoxide can sometimes participate in undesired side reactions.
Oxidation of the Thioether Moiety
The sulfur atom in the ethylthio group is susceptible to oxidation, which can occur either as the intended transformation or as an unwanted side reaction during other manipulations.
-
1-Bromo-4-(ethylsulfinyl)benzene (Sulfoxide): The product of single oxidation (M+16).
-
1-Bromo-4-(ethylsulfonyl)benzene (Sulfone): The product of double oxidation (M+32).
The ability to distinguish between these oxidation states is crucial and can be reliably achieved with NMR and Mass Spectrometry.[6]
Section 2: Troubleshooting Guides (Q&A Format)
This section addresses specific issues you might encounter during your experiments, providing both a diagnosis and a solution.
Troubleshooting Suzuki-Miyaura Coupling Reactions
Q1: My GC-MS analysis shows a significant peak with a mass corresponding to ethylphenyl sulfide (m/z 138). What happened to my starting material?
A: You are observing a hydrodehalogenation (or de-bromination) byproduct. This occurs when the bromine atom on your starting material is replaced by a hydrogen atom.
-
Causality: This side reaction is often promoted by factors that interfere with the desired catalytic cycle. Potential causes include the presence of reducing impurities, an inefficient catalyst that favors a reductive pathway, or a reaction environment that provides a proton source for the final step of the de-bromination.
-
Actionable Advice:
-
Optimize Ligand/Catalyst: Ensure your palladium catalyst and ligand are well-suited for the substrates. Sterically hindered ligands can sometimes suppress reductive elimination pathways that lead to this byproduct.[5]
-
Scrutinize Reagents: Ensure your solvent and base are anhydrous and of high purity. Trace water or other protic impurities can contribute to this issue.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Q2: I have a high-molecular-weight impurity with m/z 274 in my crude product. What is this and how can I prevent it?
A: This mass corresponds to 4,4'-bis(ethylthio)biphenyl, the homocoupling product of your starting material, this compound.
-
Causality: Homocoupling is a common byproduct in Suzuki reactions.[4] It can arise from several pathways, including a reaction between two molecules of the organopalladium intermediate (Ar-Pd-X) before transmetalation with the boronic acid can occur.
-
Actionable Advice:
-
Adjust Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can favor the cross-coupling pathway over homocoupling.
-
Control Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side reactions. Use the recommended catalytic amount.
-
Base Selection: The choice and amount of base can influence the reaction selectivity. Weaker bases or careful control of stoichiometry may be beneficial.[7]
-
Troubleshooting Oxidation Reactions
Q3: My ¹H NMR spectrum shows unexpected signals slightly downfield from my thioether product, and my mass spectrum has peaks at M+16 and M+32 relative to the expected product. What are these?
A: You are detecting the presence of the corresponding sulfoxide (M+16) and sulfone (M+32) of your target molecule. The thioether sulfur has been partially or fully oxidized.
-
Causality: Thioethers are readily oxidized. This can happen if your reaction was unintentionally exposed to oxidizing agents, atmospheric oxygen over long reaction times at elevated temperatures, or if you used an oxidant for a different purpose that also affected the sulfur.
-
Actionable Advice:
-
Inert Atmosphere: If oxidation is undesirable, ensure your reaction is run under a strictly inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Purify Reagents: Check your starting materials and solvents for peroxide impurities, which are common oxidants.
-
Analytical Confirmation: ¹³C NMR is particularly useful for confirming oxidation. The carbon atoms attached to the sulfur will shift significantly downfield upon oxidation to sulfoxide and further to sulfone.[6]
-
Section 3: Analytical Method FAQs
Q1: How can I improve the chromatographic separation between this compound and its non-brominated analogue, ethylphenyl sulfide, by GC or HPLC?
A: These compounds have similar structures but different polarities and boiling points, which can be exploited for separation.
-
For GC:
-
Lower Initial Oven Temperature: Start your temperature program at a lower temperature (e.g., 60-80 °C) to allow the more volatile ethylphenyl sulfide to elute well before the heavier, less volatile this compound.
-
Slower Ramp Rate: Employ a slower temperature ramp (e.g., 5-10 °C/min). This increases the interaction time with the stationary phase and improves resolution.
-
Column Choice: A standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is usually sufficient. For very difficult separations, a more polar column could be tested.
-
-
For HPLC (Reverse-Phase):
-
Use a Phenyl-Hexyl or PFP Column: These columns offer alternative selectivity to standard C18 columns. The pi-pi interactions provided by a phenyl-based stationary phase can enhance the separation of aromatic compounds with different substituents.
-
Optimize Mobile Phase: Increase the aqueous portion of your mobile phase (e.g., from 80:20 Acetonitrile:Water to 70:30). This will increase the retention of both compounds and often improves the resolution between them.
-
Lower the Temperature: Reducing the column temperature (e.g., from 40 °C to 25 °C) can sometimes improve separation for closely related aromatic compounds.
-
Q2: What is the best way to confirm the identity of a suspected byproduct using mass spectrometry?
A: Mass spectrometry is a powerful tool, especially when analyzing halogenated compounds.
-
Look for the Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity. This is a definitive signature. If you see a suspected dibrominated byproduct, you will see a characteristic 1:2:1 pattern (M, M+2, M+4).
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, allowing you to determine the elemental formula of the byproduct and distinguish it from other compounds that may have the same nominal mass.
-
Analyze Fragmentation Patterns: Compare the fragmentation pattern of the suspected byproduct to that of your starting material and known standards. For example, a common fragmentation for these compounds is the loss of the ethyl group (a loss of 29 Da).
Section 4: Standard Operating Protocols
Adherence to validated analytical methods is crucial for accurate impurity identification. The following protocols provide a robust starting point for your analysis.
Protocol 1: GC-MS Analysis of Crude Reaction Mixtures
This protocol is designed for the separation and identification of volatile impurities.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and quench it appropriately (e.g., with water or a buffer).
-
Extract the organic components with a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute a small portion of the dried extract to approximately 1 mg/mL in DCM for analysis.
-
-
GC-MS Parameters:
Parameter Setting Rationale Inlet Temperature 250 °C Ensures rapid volatilization of analytes without thermal degradation. Injection Volume 1 µL Standard volume for capillary columns. Split Ratio 50:1 Prevents column overloading from the main product peak. Carrier Gas Helium Provides good efficiency and is inert. Flow Rate 1.0 mL/min (constant flow) Ensures reproducible retention times. Oven Program Initial: 80 °C, hold 2 min Allows for elution of low-boiling solvents. Ramp: 10 °C/min to 280 °C Provides good separation for a range of byproducts. Hold: 5 min at 280 °C Ensures elution of any high-boiling point compounds. MS Source Temp 230 °C Standard temperature for electron ionization. MS Quad Temp 150 °C Standard temperature for the quadrupole. | Scan Range | 40 - 450 m/z | Covers the mass range of expected products and byproducts. |
Protocol 2: HPLC-UV Analysis of Reaction Mixtures
This protocol is suitable for both qualitative and quantitative analysis of the main components and less volatile byproducts.
-
Sample Preparation:
-
Take a representative aliquot of the crude reaction mixture.
-
Dilute it with the mobile phase to a final concentration of approximately 0.1-0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
HPLC Parameters:
Parameter Setting Rationale Column C18, 4.6 x 150 mm, 5 µm A general-purpose reverse-phase column suitable for these analytes. Mobile Phase A Water (HPLC Grade) The weak solvent in reverse-phase chromatography. Mobile Phase B Acetonitrile (HPLC Grade) The strong solvent. Gradient 70% B to 95% B over 15 min A standard gradient to elute compounds with varying polarities. Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column. Column Temp 30 °C Maintains stable retention times. Injection Volume 10 µL Standard injection volume. | UV Detector | 254 nm | Aromatic compounds strongly absorb at this wavelength. |
Section 5: Visualization of Workflows
Diagrams can clarify complex decision-making processes in analytical chemistry.
Byproduct Identification Workflow
Caption: General workflow for identifying unknown byproducts.
Troubleshooting a Suzuki Coupling Reaction
Caption: Decision tree for troubleshooting common Suzuki coupling issues.
References
- Morressier. (2018). Sulfur-33 NMR of organosulfur compounds and polymers. [Link]
- Farrar, T. C., et al. (n.d.). Useful approach for determination of the structure of organosulfur compounds: sulfur-33 high-resolution FT-NMR. Journal of the American Chemical Society. [Link]
- ChemAxon. (2020).
- ResearchGate. (n.d.). NMR and ESR of organosulphur compounds. [Link]
- Stanford Libraries. (n.d.).
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
- ChemRxiv. (n.d.).
- ResearchGate. (2014).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- organic-reaction.com. (n.d.).
- Open Chemistry. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
- Chromatography Forum. (2015).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chemaxon.com [chemaxon.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Temperature and Reaction Time for 1-Bromo-4-(ethylthio)benzene Couplings
Welcome to the Technical Support Center for optimizing cross-coupling reactions with 1-Bromo-4-(ethylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and optimizing reaction conditions. The presence of a thioether group in the substrate introduces specific considerations, primarily the potential for catalyst poisoning, which necessitates careful selection of reaction parameters.[1][2][3]
This document provides a structured approach to troubleshooting and optimizing Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings involving this versatile building block.
General Considerations for Coupling Reactions with this compound
The ethylthio group (-SEt) is a moderately electron-donating group, which can influence the reactivity of the aryl bromide. More importantly, the sulfur atom can act as a poison to the palladium catalyst by strongly coordinating to the metal center, thereby inhibiting or halting the catalytic cycle.[2] This makes the judicious choice of catalyst, ligands, and reaction conditions paramount for successful transformations.
Frequently Asked Questions (General)
Q1: My cross-coupling reaction with this compound is sluggish or failing. What is the most likely cause?
A1: The primary suspect is often catalyst poisoning by the sulfur atom of the ethylthio group.[1][2] Sulfur compounds are known to bind strongly to palladium, blocking active sites and forming inactive complexes.[2] Other potential issues include suboptimal catalyst/ligand combination, incorrect base, poor solvent choice, or insufficient temperature.
Q2: How can I mitigate catalyst poisoning by the thioether?
A2: Several strategies can be employed:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands can stabilize the palladium center and promote the desired catalytic steps over catalyst deactivation.
-
Catalyst Loading: In some cases, a slightly higher catalyst loading (e.g., 1-5 mol%) may be necessary to compensate for catalyst deactivation.
-
Temperature Optimization: Carefully controlling the temperature is crucial. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A systematic temperature screen is often recommended.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. However, the presence of the thioether in this compound requires careful optimization.
Troubleshooting and FAQs: Suzuki-Miyaura Coupling
Q1: I am observing low yields in the Suzuki coupling of this compound. What parameters should I investigate first?
A1: For low-yielding Suzuki reactions with this substrate, a systematic approach is recommended.[6] First, evaluate your catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ may be less effective due to the thioether.[7] Consider switching to a more robust system, such as a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand.[8] Next, examine the base and solvent. The choice of base is critical and often empirical; screening bases like K₃PO₄, and Cs₂CO₃ is advisable.[5] The solvent should be anhydrous and thoroughly degassed to prevent side reactions like boronic acid homocoupling.[5]
Q2: What is the optimal temperature range for this Suzuki coupling?
A2: A typical starting point for Suzuki couplings of aryl bromides is in the range of 80-120 °C.[9] However, due to the potential for catalyst deactivation, it is prudent to start at the lower end of this range (e.g., 80 °C) and gradually increase the temperature if the reaction is slow. Monitoring the reaction by TLC or LC-MS will help determine the optimal balance between reaction rate and catalyst stability.
Q3: I am seeing significant dehalogenation of my starting material. How can I prevent this?
A3: Dehalogenation, the replacement of the bromine with a hydrogen atom, is a common side reaction.[10] It can be promoted by high temperatures and prolonged reaction times.[10] To minimize this, try lowering the reaction temperature or shortening the reaction time. Additionally, the choice of base and ligand can influence the rate of dehalogenation versus the desired cross-coupling.[10] Using a less coordinating solvent might also be beneficial.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for your specific coupling partner.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-catalyst like SPhos Pd G3; 1-3 mol%), and a powdered anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).[11]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, often with a small amount of water) via syringe.[5]
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | SPhos Pd G3 |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | Dioxane |
| Temperature | 100 °C | 90 °C | 110 °C |
| Time (h) | 24 | 12 | 8 |
| Typical Yield | Low | Moderate to High | High |
This table provides a qualitative guide for optimization. Actual yields will vary based on the specific boronic acid used.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, linking the aryl bromide to a terminal alkyne. [12]
Troubleshooting and FAQs: Sonogashira Coupling
Q1: My Sonogashira reaction is not proceeding. What are the critical parameters for this substrate?
A1: The Sonogashira coupling is generally sensitive to reaction conditions. [13]For a substrate with a potential catalyst poison like this compound, ensuring a truly inert atmosphere is critical to prevent the homocoupling of the alkyne (Glaser coupling), especially when using a copper co-catalyst. [12]Consider a copper-free Sonogashira protocol, which can mitigate this side reaction. [12]The choice of palladium catalyst, ligand, base (typically an amine base like triethylamine or diisopropylamine), and solvent are all crucial. [14] Q2: What is a suitable temperature range for the Sonogashira coupling of this compound?
A2: Sonogashira couplings of aryl bromides often require heating, typically in the range of 50-100 °C. [15]Some modern catalyst systems can operate at room temperature. [16]It is advisable to start at a moderate temperature (e.g., 60-70 °C) and monitor the reaction. If the reaction is slow, the temperature can be increased cautiously.
Q3: Can I run this reaction without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous for substrates prone to side reactions or when copper contamination of the final product is a concern. [12]These reactions often employ specialized palladium catalysts and ligands and may require slightly different bases or solvents. [16]
Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%). [14]2. Solvent, Base, and Alkyne Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.). [14]Then, add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at the optimized temperature (e.g., 50-80 °C). [14]Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the general procedure outlined for the Suzuki-Miyaura coupling, often with an additional aqueous ammonia wash to remove copper salts.
Visualization: Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
References
- Vertex AI Search, "Identification and Elimination of an Unexpected C
- Benchchem, "Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds".
- Vertex AI Search, "Identification and Elimination of an Unexpected C
- Vertex AI Search, "Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols".
- Chemistry LibreTexts, "Heck Reaction".
- Wikipedia, "Sonogashira coupling".
- NIH, "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Organic Chemistry Portal, "Heck Reaction".
- MDPI, "Heck Reaction—St
- Benchchem, "Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes".
- International Journal of New Chemistry, "General procedure for Sonogashira coupling reaction".
- Benchchem, "Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids".
- Benchchem, "Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-4-(sec-butyl)benzene".
- Benchchem, "Application Notes: Palladium-Catalyzed Heck Reaction of 1-Bromo-4-(sec-butyl)benzene".
- Benchchem, "Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides".
- Chemistry LibreTexts, "Sonogashira Coupling".
- University of Windsor, "Variations on a theme—recent developments on the mechanism of the Heck reaction and their implic
- MDPI, "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents".
- Benchchem, "Technical Support Center: Optimizing Suzuki Coupling with 1-(4-Bromo-3-fluorophenyl)ethanone".
- Benchchem, "Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene".
- Benchchem, "Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-2-ethoxy-4-nitrobenzene".
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Semantic Scholar [semanticscholar.org]
- 4. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijnc.ir [ijnc.ir]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Selection for Enhancing Catalytic Activity with 1-Bromo-4-(ethylthio)benzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning ligand selection for palladium-catalyzed cross-coupling reactions involving 1-bromo-4-(ethylthio)benzene. Our focus is to deliver field-proven insights and explain the causality behind experimental choices to ensure your success.
Section 1: Foundational Concepts in Ligand Selection
This section addresses the fundamental principles governing the role of ligands in catalysis, with a specific focus on the unique challenges presented by the this compound substrate.
Q1: What is the fundamental role of a ligand in palladium-catalyzed cross-coupling reactions?
A1: A ligand is not merely a spectator; it is a critical modulator of the catalyst's reactivity and stability. In a typical palladium-catalyzed cycle, the ligand, which binds to the palladium center, directly influences the three key elementary steps:
-
Oxidative Addition: This is often the rate-limiting step where the Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The ligand's properties are paramount here. Electron-rich ligands increase the electron density on the palladium atom, enhancing its nucleophilicity and accelerating the rate of oxidative addition.[1][2][3]
-
Transmetalation: In reactions like Suzuki-Miyaura or Sonogashira coupling, this step involves the transfer of an organic group from a main-group organometallic reagent (e.g., organoboron or organocopper) to the palladium(II) center. The ligand's steric and electronic properties can influence the rate and efficiency of this exchange.
-
Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[4][5] Sterically bulky ligands can promote this step by creating steric pressure around the metal center, which is relieved upon elimination of the product.[3][6]
A well-chosen ligand, therefore, accelerates the overall catalytic cycle, improves catalyst stability, and can even control selectivity.[7]
Q2: What are the primary classes of ligands, and when should I choose one over the other?
A2: The two dominant classes of ligands for palladium-catalyzed cross-coupling are phosphines and N-Heterocyclic Carbenes (NHCs).
-
Phosphine Ligands: This is the most established and diverse class. They are valued for their highly tunable steric and electronic properties.
-
Monodentate Phosphines: (e.g., P(t-Bu)₃, PCy₃) are often highly effective but can be sensitive to air.[8]
-
Bidentate Phosphines: (e.g., dppf, Xantphos) can offer greater stability to the metal center due to the chelate effect.[9][10] Their "bite angle" is a critical parameter influencing reactivity.
-
Bulky Biaryl Phosphines (Buchwald Ligands): (e.g., XPhos, SPhos, DavePhos) are state-of-the-art for many challenging transformations. Their combination of steric bulk and strong electron-donating ability makes them exceptionally effective at promoting both oxidative addition and reductive elimination, leading to high turnover numbers and broad substrate scope.[1][3]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful, often stronger, σ-donors than phosphines. This makes them excellent for stabilizing the palladium catalyst and activating otherwise unreactive bonds.[6] They are particularly useful when phosphine ligand instability is a concern.[11][12]
The choice depends on the specific reaction. For many standard couplings involving this compound, bulky biaryl phosphine ligands are an excellent starting point due to their proven robustness and high activity.[13]
Q3: How does the thioether group in this compound uniquely influence ligand selection?
A3: The presence of the ethylthio (-SEt) group introduces a significant challenge: potential catalyst poisoning . The sulfur atom possesses lone pairs of electrons and can act as a Lewis base, coordinating to the electron-deficient palladium center. This coordination can occupy a site needed for the catalytic cycle to proceed, leading to catalyst inhibition or deactivation.
To overcome this, the chosen ligand must be a stronger binder to palladium than the thioether sulfur and/or be sterically demanding enough to physically block the sulfur atom from accessing the metal center. This is a primary reason why bulky monodentate ligands , such as the Buchwald-type biaryl phosphines, are often superior for this class of substrate. Their large steric footprint helps create a protective "pocket" around the palladium, favoring the binding of the intended reactants over intramolecular coordination by the thioether.
Section 2: Reaction-Specific Ligand Recommendations & Protocols
This section provides practical guidance for common cross-coupling reactions using this compound.
Q4: Which ligands are recommended for a Suzuki-Miyaura coupling with this compound?
A4: For the Suzuki-Miyaura reaction, which forms a C-C bond with an organoboron reagent, the key is to facilitate the oxidative addition of the C-Br bond without catalyst inhibition. Bulky, electron-rich phosphine ligands are highly recommended.
Table 1: Ligand Comparison for Suzuki-Miyaura Coupling
| Ligand Class | Specific Example | Typical Catalyst Loading | Key Advantages & Considerations |
| Biaryl Phosphine | SPhos, XPhos | 0.5 - 2 mol % | Highly Recommended. Excellent for challenging substrates; promotes rapid oxidative addition and reductive elimination.[1] Robust against potential thioether coordination. |
| Bidentate Phosphine | dppf | 1 - 3 mol % | Can be effective, but may be more susceptible to inhibition than bulkier monodentate ligands. Offers good catalyst stability.[9] |
| N-Heterocyclic Carbene | IPr | 1 - 3 mol % | A strong choice if phosphine-based systems fail. Highly stable and strongly electron-donating.[6] |
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst), the chosen ligand (e.g., SPhos), and the base (e.g., K₃PO₄).
-
Reagent Addition: Add this compound (1.0 equiv.) and the boronic acid or ester coupling partner (1.1-1.5 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until reaction completion is observed by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Q5: What is the best ligand strategy for a Buchwald-Hartwig amination with this substrate?
A5: The Buchwald-Hartwig amination forms a C-N bond. The choice of ligand is highly dependent on the nature of the amine coupling partner (primary, secondary, etc.). However, due to the thioether, bulky ligands remain the preferred choice.
Table 2: Ligand Comparison for Buchwald-Hartwig Amination
| Ligand Class | Specific Example | Typical Catalyst Loading | Key Advantages & Considerations |
| Biaryl Phosphine | XPhos, RuPhos | 1 - 2 mol % | Highly Recommended. Generally provides the broadest scope for various amines. Steric bulk prevents thioether poisoning and facilitates C-N reductive elimination.[14] |
| Bidentate Phosphine | BINAP, dppf | 1 - 3 mol % | Can be effective, particularly for secondary amines.[9] May require higher temperatures or longer reaction times. |
| Ferrocenyl Phosphine | Josiphos-type | 1 - 2 mol % | Known for high activity and stability in C-N couplings. |
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂), the ligand (e.g., XPhos), and the strong base (e.g., NaOtBu or LHMDS) to a reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the resulting aryl amine via column chromatography.
Q6: Which ligands are suitable for the Sonogashira coupling of this compound?
A6: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond.[15] This reaction traditionally uses a dual catalyst system of palladium and copper(I). Ligand choice is critical to prevent side reactions like alkyne homocoupling (Glaser coupling).
Table 3: Ligand Comparison for Sonogashira Coupling
| Ligand Class | Specific Example | Typical Catalyst Loading | Key Advantages & Considerations |
| Monodentate Phosphine | PPh₃, P(o-tol)₃ | 1 - 4 mol % | The classical choice. PPh₃ is common but may require higher temperatures. More electron-rich phosphines can improve rates. |
| Biaryl Phosphine | cBRIDP, XPhos | 0.5 - 2 mol % | Excellent for copper-free Sonogashira variants, which can simplify purification. High activity allows for lower catalyst loading. |
| NHC Ligands | IPr | 1 - 3 mol % | Provides a highly stable catalytic system, often effective in copper-free conditions.[16] |
-
Reaction Setup: To a reaction flask under inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper co-catalyst (e.g., CuI).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a liquid amine base (e.g., Et₃N or DIPA), which often serves as both the base and part of the solvent system.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor by TLC or GC-MS.
-
Work-up: Once complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.
Q7: My reaction shows low or no conversion. What are the primary troubleshooting steps?
A7: Low conversion is a common issue. Systematically check the following:
-
Catalyst Activity: Is the active Pd(0) species being generated and maintained? If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, ensure your ligand can facilitate its reduction to Pd(0). Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3) which activates under mild conditions.[17]
-
Ligand Choice: The ligand may not be active enough. If you started with a simple phosphine like PPh₃, switch to a more electron-rich and bulky biaryl phosphine ligand like SPhos or XPhos. This will almost always accelerate the rate-limiting oxidative addition.[1][3]
-
Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure this compound is pure, the coupling partner is of high quality, solvents are anhydrous and degassed, and the base is fresh.[17]
-
Thioether Inhibition: If you suspect catalyst poisoning by the substrate's sulfur atom, increase the steric bulk of the ligand. A switch from a smaller ligand to XPhos or a similar bulky ligand is a key strategy here.
Q8: I'm observing significant hydrodehalogenation (replacement of -Br with -H). How can I minimize this?
A8: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It typically arises from a palladium-hydride intermediate.
-
Mechanism: This intermediate can form from the reaction of the palladium complex with trace water, the amine base, or the solvent. Reductive elimination of Ar-H then competes with the desired cross-coupling pathway.[18]
-
Solutions:
-
Change the Base: If using an amine base or a hydroxide, switch to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Increase Ligand Sterics: Bulkier ligands can disfavor the formation or reactivity of the palladium-hydride species relative to the desired pathway.
-
Q9: How can I prevent homocoupling of my nucleophile (e.g., boronic acid or alkyne)?
A9: Homocoupling is often caused by the presence of oxygen or an excess of unligated Pd(II) species.[18]
-
Suzuki Homocoupling (Biaryl Formation): This is typically an oxygen-promoted process. Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under a strict inert atmosphere.
-
Sonogashira Homocoupling (Glaser Coupling): This is a copper-mediated, oxygen-dependent reaction of the terminal alkyne.[19]
-
Rigorous Degassing: As with Suzuki coupling, eliminate all oxygen from the reaction.
-
Copper-Free Conditions: The most robust solution is to switch to a copper-free Sonogashira protocol. This requires a highly active palladium/ligand system, such as one using XPhos or an NHC ligand, which can facilitate the deprotonation and coupling of the alkyne without the need for a copper co-catalyst.[16]
-
Section 4: Visualizing the Catalytic Process & Workflow
Understanding the catalytic cycle and having a clear decision-making process are crucial for effective troubleshooting and optimization.
Caption: The catalytic cycle highlighting where ligands exert maximum influence.
Caption: A logical workflow for selecting and optimizing ligands.
References
- Hartwig, J. F. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link][21]
- Wikipedia. (n.d.). Suzuki reaction.
- Request PDF. (n.d.). Nickel-Catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study. ResearchGate.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Semantic Scholar. (n.d.). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium.
- Royal Society of Chemistry. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (2025). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. Organic Letters.
- Grokipedia. (n.d.). Reductive elimination.
- YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Request PDF. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate.
- Macmillan Group. (n.d.). Reductive Elimination from High-Valent Palladium.
- University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Organic Letters.
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
- Wikipedia. (n.d.). Sonogashira coupling.
- National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PMC.
- Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (2025). Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. PMC.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Products from 1-Bromo-4-(ethylthio)benzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-(ethylthio)benzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical work-up and product isolation stages of your reactions. The presence of the ethylthio group introduces unique considerations that, when properly addressed, will lead to higher yields and purer products.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues you may encounter during the isolation of products from reactions involving this compound.
Question 1: After my Suzuki coupling reaction, I'm observing a complex mixture of byproducts and my desired biaryl product is difficult to purify. What's going wrong?
Answer: This is a common issue in Suzuki couplings, especially with functionalized aryl halides. The problem often lies in one of three areas: incomplete reaction, side reactions, or suboptimal work-up.
Causality and Solution:
-
Incomplete Reaction: If your starting material, this compound, is still present, the reaction may not have gone to completion. The ethylthio group is generally stable under typical Suzuki conditions, but catalyst deactivation can be an issue.[1]
-
Protocol: Before work-up, always check for the complete consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding a fresh portion of the palladium catalyst and ligand.
-
-
Side Reactions: The primary side products in Suzuki reactions are often homocoupling products of the boronic acid or dehalogenation of the aryl halide.
-
Insight: The formation of these byproducts is often exacerbated by prolonged reaction times or high temperatures.
-
-
Suboptimal Work-up: An inefficient work-up can fail to remove catalyst residues, inorganic salts, and other impurities, complicating the final purification.
-
Step-by-Step Work-up Protocol for Suzuki Coupling:
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.[2]
-
Aqueous Wash: Wash the organic layer sequentially with water and brine. This removes the majority of inorganic salts and water-soluble impurities.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.[2] For solid products, recrystallization from a suitable solvent system like hexanes or a mixture of hexanes and a more polar solvent like methanol can be effective.[1]
-
-
Workflow for Troubleshooting Suzuki Coupling Work-up:
Caption: Decision workflow for troubleshooting Suzuki coupling work-ups.
Question 2: My Buchwald-Hartwig amination reaction with this compound is sluggish, and during the work-up, I suspect some decomposition of my product. How can I improve this?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, the success of the reaction and the stability of the product can be sensitive to the reaction conditions and work-up procedure. The ethylthio group is generally compatible with Buchwald-Hartwig conditions, but care must be taken.
Causality and Solution:
-
Reaction Sluggishness: Aryl bromides are generally good substrates, but the electron-donating nature of the ethylthio group can slightly decrease the reactivity of the C-Br bond towards oxidative addition.
-
Insight: The choice of ligand is critical. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands often improve reaction rates.
-
-
Product Decomposition: Aryl amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air. The sulfur atom in the ethylthio group could also be a site for unwanted oxidation during a harsh work-up.
-
Protocol for a Mild Buchwald-Hartwig Work-up:
-
Cool and Filter: After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[3]
-
Gentle Washing: Wash the filtrate with water and brine. Avoid acidic washes if your product is a basic amine, as this can lead to the formation of salts that may be difficult to handle.
-
Drying and Careful Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to minimize the risk of thermal decomposition.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
-
Question 3: I am attempting to form a Grignard reagent from this compound, but the reaction is not initiating, or I am getting a low yield of my desired product after reacting with an electrophile. What are the likely causes?
Answer: Grignard reagent formation is notoriously sensitive to reaction conditions.[4] The presence of the sulfur atom in your substrate adds another layer of complexity.
Causality and Solution:
-
Reaction Initiation Failure: The primary reason for the failure of Grignard reagent formation is the presence of even trace amounts of water, which will quench the highly basic Grignard reagent as it forms.[4] Another issue can be the passivation of the magnesium surface with an oxide layer.[4]
-
Protocol for Grignard Reagent Formation:
-
-
Low Yield of Desired Product:
-
Side Reactions: A common side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide.[2]
-
Reaction with the Thioether: While less common, there is a possibility of the Grignard reagent reacting with the sulfur atom, especially at higher temperatures. More commonly, the Grignard reagent can react with elemental sulfur if it is present as an impurity, leading to the formation of a thiol upon work-up.[5]
-
Work-up Issues: The work-up for a Grignard reaction typically involves quenching with a protic source.
-
Step-by-Step Grignard Work-up:
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride. This is a milder alternative to strong acids and can help to minimize side reactions.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The product can then be purified by column chromatography or recrystallization.
-
-
-
Logical Flow for Grignard Reaction Troubleshooting:
Caption: Troubleshooting flowchart for Grignard reactions.
Question 4: In my nucleophilic aromatic substitution (SNAr) reaction, I am seeing the formation of multiple products, and purification is proving to be a challenge. How can I improve the selectivity and ease of isolation?
Answer: Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound typically requires harsh conditions, which can lead to side reactions.[6] The ethylthio group is electron-donating, which further deactivates the ring towards nucleophilic attack.
Causality and Solution:
-
Lack of Selectivity: If your nucleophile has multiple reactive sites, or if the reaction conditions are harsh enough to promote other reactions, you may see a mixture of products.
-
Insight: For SNAr to be efficient, the aromatic ring usually needs to be activated by electron-withdrawing groups.[7] Without such groups, you may need to use very strong nucleophiles and high temperatures, which can compromise selectivity.
-
-
Purification Challenges: The use of high-boiling polar aprotic solvents like DMSO or DMF, which are common in SNAr reactions, can make product isolation difficult.[8]
-
Work-up Strategy for SNAr Reactions:
-
Quenching and Dilution: Cool the reaction and quench with water. Dilute with a large volume of an organic solvent that is immiscible with your reaction solvent (e.g., diethyl ether or ethyl acetate if you used DMSO).
-
Extensive Washing: Wash the organic layer multiple times with water to remove the high-boiling solvent. Brine washes can also help to break up emulsions.
-
Drying and Concentration: Dry the organic layer and concentrate carefully.
-
Purification: Column chromatography is often necessary to separate the desired product from unreacted starting materials and byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: Is the ethylthio group stable to common oxidizing agents that might be used during work-up?
A1: No, the ethylthio group is susceptible to oxidation. Thioethers can be oxidized to sulfoxides and then to sulfones. It is crucial to avoid oxidizing agents during the work-up unless this transformation is intended. Common laboratory oxidants like hydrogen peroxide, peroxy acids (e.g., m-CPBA), and even prolonged exposure to air at elevated temperatures can lead to oxidation.
Q2: Can the sulfur atom in this compound poison my palladium catalyst in cross-coupling reactions?
A2: While sulfur compounds are known to be potential catalyst poisons for palladium, aryl thioethers are generally well-tolerated in many modern cross-coupling reactions, particularly with the use of robust ligands. However, if you are experiencing catalyst deactivation, consider using a higher catalyst loading or a ligand that is known to be resistant to sulfur poisoning.
Q3: What is the best way to remove residual palladium from my final product?
A3: Removing trace amounts of palladium is often crucial, especially in pharmaceutical applications. After the initial work-up, you can further purify your product by:
-
Filtration through a scavenger resin: There are commercially available resins with functional groups that chelate palladium.
-
Treatment with activated carbon: Stirring the product solution with activated carbon can help to adsorb residual palladium.
-
Recrystallization: This is often a very effective method for removing trace impurities, including metal residues.
Q4: Are there any specific safety precautions I should take when working with the reaction products of this compound?
A4: As with any chemical reaction, a thorough risk assessment should be conducted. The products of these reactions will have different toxicological properties than the starting material. Always consult the Safety Data Sheet (SDS) for the starting material and any known products. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Summary and Protocols
Table 1: Common Solvents for Work-up and Purification
| Reaction Type | Extraction Solvent(s) | Chromatography Eluent System (Typical) | Recrystallization Solvent(s) (if applicable) |
| Suzuki Coupling | Ethyl acetate, Diethyl ether | Hexanes/Ethyl acetate gradient | Hexanes, Methanol/Hexanes |
| Buchwald-Hartwig | Ethyl acetate, Toluene | Hexanes/Ethyl acetate gradient | Not always suitable |
| Grignard Reaction | Diethyl ether, Ethyl acetate | Hexanes/Ethyl acetate gradient | Hexanes, Pentane |
| SNAr | Diethyl ether, Ethyl acetate | Hexanes/Ethyl acetate gradient | Varies depending on product |
Experimental Protocol: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., 5-10 volumes of ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with an equal volume of water. Separate the layers.
-
Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). Separate the layers.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
References
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Wikipedia. (2023, December 29). Buchwald–Hartwig amination.
- Chemistry Stack Exchange. (2018, October 16). Can thiols be created using a Grignard reagent?.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Jasperse, J. (n.d.). Grignard Reaction.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. adichemistry.com [adichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Andrews University - Virtual tour [andrews.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Bromo-4-(ethylthio)benzene
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-Bromo-4-(ethylthio)benzene. In the absence of readily available, published experimental spectra for this specific compound, this guide leverages predictive methodologies grounded in established NMR principles and comparative data from structurally analogous compounds. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the structural elucidation and verification of this compound and related molecules.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For professionals in pharmaceutical and chemical research, a thorough understanding of NMR spectral data is critical for confirming the identity and purity of synthesized compounds.
This guide will focus on the systematic prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound, drawing comparisons with the experimentally determined spectra of closely related analogs: thioanisole, 1-bromo-4-ethylbenzene, and 4-bromothioanisole.
Molecular Structure and NMR Prediction Strategy
The structure of this compound, presented below, dictates the expected NMR signals. The para-substitution pattern on the benzene ring, with a bromine atom and an ethylthio group, will give rise to a characteristic AA'BB' system in the ¹H NMR spectrum and distinct signals for each carbon in the ¹³C NMR spectrum.
Our predictive approach involves the analysis of substituent effects on the chemical shifts of aromatic and aliphatic protons and carbons. The electron-withdrawing nature of the bromine atom and the electron-donating and anisotropic effects of the ethylthio group will be key to accurately forecasting the spectral features.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is predicted to show signals in both the aromatic and aliphatic regions.
Aromatic Region (δ 7.0-7.5 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' spin system, which often appears as two distinct doublets.
-
H-2/H-6: These protons are ortho to the bromine atom and are expected to be deshielded due to bromine's electron-withdrawing inductive effect. Their signal is predicted to be a doublet around δ 7.40 ppm .
-
H-3/H-5: These protons are ortho to the electron-donating ethylthio group and will be shielded relative to H-2/H-6. Their signal is predicted to be a doublet around δ 7.15 ppm . The coupling constant (J) for both doublets is expected to be in the range of 8-9 Hz, typical for ortho-coupling in benzene derivatives.
Aliphatic Region (δ 1.0-3.0 ppm): The ethyl group will present a characteristic quartet and triplet pattern.
-
Methylene Protons (-SCH₂-): These protons are adjacent to the sulfur atom, which is moderately electronegative, and will thus be deshielded. Their signal is predicted to be a quartet around δ 2.90 ppm due to coupling with the three methyl protons (n+1 rule, 3+1=4).
-
Methyl Protons (-CH₃): These protons are further from the sulfur and will be more shielded. Their signal is predicted to be a triplet around δ 1.30 ppm due to coupling with the two methylene protons (n+1 rule, 2+1=3).
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons.
-
C1 (C-Br): The carbon attached to the bromine atom will be significantly shielded due to the "heavy atom effect" and is predicted to appear around δ 121.0 ppm .
-
C4 (C-S): The carbon bonded to the sulfur atom is expected to be deshielded and will likely appear around δ 137.0 ppm .
-
C2/C6: These carbons, ortho to the bromine, are predicted to be at approximately δ 132.0 ppm .
-
C3/C5: These carbons, ortho to the ethylthio group, are expected to be slightly more shielded, with a predicted chemical shift around δ 128.0 ppm .
-
Methylene Carbon (-SCH₂-): This carbon, directly attached to sulfur, will be deshielded and is predicted to be around δ 34.0 ppm .
-
Methyl Carbon (-CH₃): The terminal methyl carbon is expected to be the most shielded carbon, with a predicted chemical shift around δ 15.0 ppm .
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we will compare them with the experimental NMR data of thioanisole, 1-bromo-4-ethylbenzene, and 4-bromothioanisole.
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound (Predicted) | ~7.40 (d, 2H), ~7.15 (d, 2H) | ~2.90 (q, 2H), ~1.30 (t, 3H) | ~137.0, ~132.0, ~128.0, ~121.0 | ~34.0, ~15.0 |
| Thioanisole [1] | 7.26-7.25 (m, 4H), 7.13-7.09 (m, 1H) | 2.45 (s, 3H) | 138.4, 128.7, 126.6, 125.0 | 15.8 |
| 1-Bromo-4-ethylbenzene [2][3] | ~7.10 (d, 2H), ~7.60 (d, 2H) | ~2.60 (q, 2H), ~1.20 (t, 3H) | ~143.0, ~131.0, ~130.0, ~120.0 | ~28.0, ~15.0 |
| 4-Bromothioanisole [4] | ~7.35 (d, 2H), ~7.10 (d, 2H) | 2.45 (s, 3H) | ~136.0, ~132.0, ~128.0, ~120.0 | ~15.5 |
Analysis of Trends:
-
Aromatic Protons: The predicted chemical shifts for the aromatic protons of this compound are consistent with the trends observed in the analogs. The protons ortho to the bromine in 4-bromothioanisole and 1-bromo-4-ethylbenzene are deshielded, appearing at higher ppm values. The ethylthio group in our target molecule is expected to have a similar electronic effect to the methylthio group in 4-bromothioanisole.
-
Aliphatic Protons: The predicted quartet for the methylene protons in this compound at ~2.90 ppm is slightly downfield from the methyl singlet of thioanisole (2.45 ppm) and the quartet of 1-bromo-4-ethylbenzene (~2.60 ppm), which is reasonable given the proximity to the sulfur atom. The predicted triplet for the methyl protons at ~1.30 ppm is consistent with the methyl triplet in 1-bromo-4-ethylbenzene (~1.20 ppm).
-
Aromatic Carbons: The predicted chemical shifts for the aromatic carbons of the target molecule align well with the experimental data of the analogs. The ipso-carbon attached to bromine (C1) is consistently found around 120-121 ppm. The carbon attached to the sulfur or ethyl group (C4) is the most deshielded aromatic carbon.
-
Aliphatic Carbons: The predicted methylene carbon at ~34.0 ppm is a reasonable value for a carbon attached to a sulfur atom in an ethyl group. The methyl carbon at ~15.0 ppm is in excellent agreement with the values for the methyl carbons in the analogs.
Experimental Protocol for NMR Data Acquisition
For researchers wishing to acquire experimental data for this compound, the following general protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added to reference the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Acquire the NMR spectra on a spectrometer with a field strength of 300 MHz or higher for better resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of scans will be required. Broadband proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Figure 2. A generalized workflow for acquiring and processing NMR spectra.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of this compound. By systematically applying the principles of substituent effects and drawing comparisons with structurally similar molecules, we have established a reliable set of expected spectral data. This information serves as a valuable resource for the identification and structural verification of this compound in a research and development setting. The provided experimental protocol offers a standardized methodology for obtaining high-quality NMR data.
References
- Royal Society of Chemistry. (n.d.). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure.
- Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5.
- Chegg. (2021, March 8). 1. For each of the following compounds: - Draw the structure and predict the 'H NMR spectrum.
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 1-Bromo-4-(ethylthio)benzene and Its Derivatives
This guide provides an in-depth analysis of the mass spectrometric behavior of 1-Bromo-4-(ethylthio)benzene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of fragmentation, compares analytical approaches, and offers detailed experimental protocols to aid in structural elucidation and impurity profiling. Our focus is on providing a causal understanding of mass spectral data, grounded in established chemical principles and supported by empirical evidence.
Introduction: The Significance of Aryl Sulfides in Research and Development
This compound and its analogs are important structural motifs in medicinal chemistry and materials science. The presence of a sulfur atom and a bromine atom imparts unique chemical properties, making them valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. Accurate and reliable analytical methods are paramount for characterizing these compounds, identifying potential impurities, and understanding their metabolic fate. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for this purpose, offering high sensitivity and detailed structural information.[1][2] This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a widely used technique that provides reproducible fragmentation patterns valuable for structural identification.[3][4][5]
Electron Ionization Mass Spectrometry (EI-MS) of this compound
Under standard 70 eV electron ionization conditions, this compound undergoes predictable fragmentation, yielding a characteristic mass spectrum.[3] The key features of the spectrum are a result of the molecule's structure, including the aromatic ring, the bromine atom, and the ethylthio group.
2.1. The Molecular Ion (M•+): A Definitive Starting Point
The molecular ion peak is a critical piece of information in a mass spectrum, as it represents the intact molecule that has lost a single electron. For this compound (C₈H₉BrS), the molecular weight is approximately 218 g/mol . A hallmark of bromine-containing compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. This results in two molecular ion peaks of almost equal intensity, one at m/z 218 (containing ⁷⁹Br) and the other at m/z 220 (containing ⁸¹Br). This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[6]
2.2. Key Fragmentation Pathways
The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral losses. For this compound, the primary fragmentation events are centered around the ethylthio substituent.
-
Alpha-Cleavage: The bond between the ethyl group and the sulfur atom is susceptible to cleavage. Loss of an ethyl radical (•C₂H₅, 29 Da) from the molecular ion leads to the formation of a prominent ion at m/z 189/191 (C₆H₄BrS⁺). This fragment retains the characteristic bromine isotopic pattern.
-
Benzylic-type Cleavage: Another significant fragmentation pathway involves the cleavage of the C-S bond, with the charge being retained by the bromophenyl moiety. This results in the loss of a neutral ethylthio radical (•SC₂H₅, 61 Da) and the formation of the bromophenyl cation at m/z 155/157 (C₆H₄Br⁺).
-
Loss of Ethene (McLafferty-type Rearrangement not applicable, but analogous H-rearrangement): While a classic McLafferty rearrangement is not possible, a hydrogen rearrangement followed by the loss of a neutral ethene molecule (C₂H₄, 28 Da) can occur. This would lead to an ion at m/z 190/192.
-
Further Fragmentation: The bromophenyl cation (m/z 155/157) can further fragment by losing the bromine atom to form the phenyl cation at m/z 77 (C₆H₅⁺).[7][8]
Below is a visual representation of the proposed fragmentation pathway.
Caption: Proposed EI fragmentation of this compound.
Comparative Analysis: Influence of Derivatives on Fragmentation Patterns
Modifying the structure of this compound will predictably alter its mass spectrum. Understanding these shifts is crucial for identifying unknown derivatives or metabolites.
3.1. Altering the Alkyl Chain
Replacing the ethyl group with other alkyl groups will change the mass of the initial fragment ions.
-
1-Bromo-4-(methylthio)benzene (C₇H₇BrS, MW ~204): The molecular ion will appear at m/z 204/206.[9][10] The primary fragmentation will be the loss of a methyl radical (•CH₃, 15 Da) to give an ion at m/z 189/191.
-
1-Bromo-4-(isopropylthio)benzene (C₉H₁₁BrS, MW ~232): The molecular ion will be at m/z 232/234. The loss of an isopropyl radical (•C₃H₇, 43 Da) will result in an ion at m/z 189/191. A competing fragmentation will be the loss of propene (C₃H₆, 42 Da) via a rearrangement, leading to an ion at m/z 190/192.
3.2. Substitution on the Aromatic Ring
Adding substituents to the aromatic ring will also influence the fragmentation pattern, often by directing the fragmentation or by being lost as a neutral radical.
-
1-Bromo-4-(ethylthio)-2-methylbenzene (C₉H₁₁BrS, MW ~232): The presence of a methyl group ortho to the bromine is unlikely to significantly alter the primary fragmentation of the ethylthio group. However, secondary fragmentation of the bromotolyl cation could occur.
-
1-Bromo-2-chloro-4-(ethylthio)benzene (C₈H₈BrClS, MW ~252): The molecular ion region will be complex due to the isotopic patterns of both bromine and chlorine. The primary fragmentation will still likely be the loss of the ethyl group.
3.3. Oxidation of the Sulfur Atom
Oxidation of the thioether to a sulfoxide or sulfone will dramatically change the fragmentation.
-
1-Bromo-4-(ethylsulfinyl)benzene (C₈H₉BrOS, MW ~234): The molecular ion will be at m/z 234/236. The fragmentation will be more complex, with potential losses of the ethyl group, the oxygen atom, and rearrangements involving the sulfoxide group.
-
1-Bromo-4-(ethylsulfonyl)benzene (C₈H₉BrO₂S, MW ~250): The molecular ion will be at m/z 250/252. Fragmentation will likely involve the loss of the ethyl group and rearrangements of the sulfonyl group, such as the loss of SO₂.
Comparative Data Summary
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) & Neutral Loss | Key Fragment 2 (m/z) & Neutral Loss |
| This compound | 218/220 | 189/191 (-•C₂H₅) | 155/157 (-•SC₂H₅) |
| 1-Bromo-4-(methylthio)benzene | 204/206 | 189/191 (-•CH₃) | 155/157 (-•SCH₃) |
| 1-Bromo-4-(isopropylthio)benzene | 232/234 | 189/191 (-•C₃H₇) | 155/157 (-•SC₃H₇) |
| 1-Bromo-4-(ethylsulfonyl)benzene | 250/252 | 221/223 (-•C₂H₅) | 155/157 (-SO₂C₂H₅) |
Experimental Protocol: GC-MS Analysis
A robust and reproducible analytical method is essential for the reliable analysis of these compounds. The following is a generalized protocol for the GC-MS analysis of this compound and its derivatives.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Derivatization (if necessary): For certain applications, derivatization may be employed to improve chromatographic properties or enhance ionization.[11][12][13][14] For these non-polar compounds, derivatization is generally not required for GC-MS analysis.
4.2. Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, 250 °C, split ratio 20:1.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Workflow Diagram
Caption: General workflow for GC-MS analysis.
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound and its derivatives is a well-defined process that provides rich structural information. By understanding the fundamental principles of electron ionization and fragmentation, researchers can confidently identify these compounds and their analogs. The predictable nature of the fragmentation patterns, particularly the characteristic bromine isotope signature and the cleavage of the alkylthio group, serves as a reliable diagnostic tool.
Future work in this area could involve the use of high-resolution mass spectrometry (HRMS) for unambiguous elemental composition determination of fragment ions. Additionally, exploring softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI) after derivatization, could provide complementary information, especially for less volatile or thermally labile derivatives.[5]
References
- Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical and Environmental Mass Spectrometry, 14(6), 275-280. [Link]
- LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. [Link]
- Abu-Lafi, S., et al. (2004). The Use of the 'Cryogenic' GC/MS and on-Column Injection for Study of Organosulfur Compounds of the Allium sativum. Journal of Food Composition and Analysis, 17(2), 235-245. [Link]
- Pociello, F., et al. (2022). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Molecules, 27(19), 6285. [Link]
- Dembitsky, V. M. (n.d.). GC–MS chromatograms of organosulfur compounds of the garlic A. sativum.
- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(9), 2325-2334. [Link]
- NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST Chemistry WebBook. [Link]
- Wang, S., et al. (2015). Derivatization for liquid chromatography-mass spectrometry.
- Xu, J., & Wang, C. (2005). Mass spectral fragmentation of bis(1-arylimino-1-alkyl/arylthiomethyl) disulfides under positive electrospray ionization conditions.
- NIST. (n.d.). Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. [Link]
- van der Veen, I., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Beilstein Journal of Organic Chemistry, 8, 1406-1415. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2022). 3.
- NIST. (n.d.). Benzene, bromo-. NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). 1-Bromo-4-ethylbenzene. [Link]
- NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. NIST Chemistry WebBook. [Link]
- Van Berkel, G. J., Quirke, J. M., & Adams, C. L. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. Rapid Communications in Mass Spectrometry, 14(10), 849-858. [Link]
- PENS. (2022). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry. YouTube. [Link]
- Horning, E. C., Lertratanangkoon, K., & Horning, M. G. (1987). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound.
- Bartleby. (2021). The following two mass spectra represent 1-bromo-4-ethylbenzene and (1-bromoethyl)benzene, respectively. [Link]
- PENS. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. [Link]
- Bowen, R. D., et al. (2012). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Beilstein Journal of Organic Chemistry, 8, 1416-1426. [Link]
- PubChem. (n.d.). Benzene, 1-bromo-4-ethynyl-. [Link]
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. [Link]
- NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST Chemistry WebBook. [Link]
- Van Berkel, G. J., Quirke, J. M., & Adams, C. L. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes.
- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
- Bartleby. (2021). The following two mass spectra represent 1-bromo-4-ethylbenzene and (1-bromoethyl)benzene, respectively. [Link]
- Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 38(4), 373-387. [Link]
- Naim, A., et al. (2023). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. Molecules, 28(15), 5801. [Link]
Sources
- 1. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzene, bromo- [webbook.nist.gov]
- 8. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Benzene, 1-bromo-4-(methylthio)- [webbook.nist.gov]
- 10. Benzene, 1-bromo-4-(methylthio)- [webbook.nist.gov]
- 11. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-Bromo-4-(ethylthio)benzene
For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a foundational pillar of scientific validity and regulatory compliance. 1-Bromo-4-(ethylthio)benzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its purity profile can directly influence reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of the final active ingredient.
This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each technique, provide detailed experimental protocols, and offer field-proven insights to help you select and implement the most appropriate method for your analytical needs.
The Analytical Challenge: What Are We Looking For?
Before delving into the methodologies, it is crucial to understand the potential impurity landscape of this compound. A typical synthesis involves the bromination of ethylthiobenzene (thioanisole). This process can lead to several process-related impurities:
-
Isomeric Impurities: The primary isomeric impurity is the ortho-substituted variant, 1-Bromo-2-(ethylthio)benzene. Due to steric hindrance, the para-isomer is typically the major product, but the ortho-isomer is often present.
-
Unreacted Starting Materials: Residual ethylthiobenzene.
-
Over-brominated Species: Di-brominated products, such as 1,3-Dibromo-4-(ethylthio)benzene.
-
Degradation Products: Oxidation of the thioether to a sulfoxide or sulfone can occur under certain conditions.
An effective analytical method must be able to resolve the main component from these and other potential impurities with sufficient sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and applicability to a wide range of compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The Principle of Separation: Polarity and Partitioning
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica particles chemically bonded with alkyl chains (e.g., C18 or C8). The mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol.[1][2] The separation is governed by the partitioning of the analyte between the mobile phase and the stationary phase. Nonpolar (hydrophobic) compounds, like this compound, will have a stronger affinity for the nonpolar stationary phase and will be retained longer on the column. More polar impurities will elute earlier. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), we can effectively elute compounds with increasing hydrophobicity.[3]
Why RP-HPLC is a Strong Candidate:
-
Robustness: HPLC methods are generally robust and can be easily transferred between laboratories.
-
Versatility: Suitable for a wide range of aromatic compounds.[4]
-
Non-destructive: The sample can be collected after detection if necessary.
-
Excellent Quantitation: UV-Vis detectors, commonly used with HPLC, provide excellent linearity and sensitivity for aromatic compounds that possess a chromophore. The thioether and benzene ring in this compound will provide strong UV absorbance.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds and Identification
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[7] For a volatile, thermally stable compound like this compound, GC-MS is an ideal method for both purity assessment and impurity identification.
The Principle of Separation and Detection
In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) acts as the mobile phase. The column's inner surface is coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. More volatile compounds (lower boiling points) and those with weaker interactions with the stationary phase travel through the column faster.
The separated compounds then enter the mass spectrometer. In the most common configuration, Electron Ionization (EI) is used. High-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.[8][9] This fragmentation pattern is a unique "fingerprint" of the molecule. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that can be used for unequivocal identification by comparison to spectral libraries.[10][11]
Why GC-MS is a Powerful Choice:
-
High Separation Efficiency: Capillary GC columns offer extremely high resolution, capable of separating closely related isomers.
-
Definitive Identification: The mass spectrum provides structural information, allowing for the confident identification of unknown impurities.[12] This is a significant advantage over HPLC-UV, which only provides retention time data.
-
High Sensitivity: GC-MS can detect impurities at very low levels (ppm to ppb).
-
Characteristic Isotope Pattern: A key feature for brominated compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13] This results in a characteristic "M+2" peak in the mass spectrum that is approximately the same height as the molecular ion peak (M), providing a clear indicator for any bromine-containing fragment.[14][15]
Head-to-Head Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Analytes | Volatile and non-volatile compounds, including thermally labile ones. | Volatile and thermally stable compounds. |
| Identification | Based on retention time comparison with a reference standard. Provides no structural information. | Provides a mass spectrum ("fingerprint") for definitive structural confirmation and identification of unknowns. |
| Sensitivity | Good to high (typically µg to ng range). | Very high (typically ng to pg range). |
| Impurity Profiling | Excellent for quantifying known impurities and detecting unknown ones based on retention time. | Superior for identifying unknown impurities, providing insights into side-reactions and degradation pathways. |
| Instrumentation | Relatively common and robust laboratory equipment. | More complex instrumentation requiring vacuum systems. |
| Method Development | Can be more complex due to choices of mobile phase, pH, and gradient. | Often more straightforward, primarily involving temperature programming. |
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. All procedures should be performed in accordance with established laboratory safety protocols.
Protocol 1: Reversed-Phase HPLC-UV Method
This method is designed to provide excellent separation of this compound from its potential process-related impurities.
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample.
- Dissolve in and dilute to 50 mL with acetonitrile in a volumetric flask to create a stock solution of ~0.5 mg/mL.
- Further dilute 1.0 mL of this stock solution to 10.0 mL with acetonitrile to obtain a working concentration of ~0.05 mg/mL.
2. Instrumentation and Conditions:
- System: HPLC with a gradient pump, autosampler, and UV/PDA detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient Program: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0.0 | 40 | 60 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 40 | 60 | | 30.0 | 40 | 60 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 254 nm.
3. Data Analysis:
- Purity is determined by area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.
- Known impurities can be quantified against their respective reference standards.
Caption: GC-MS workflow for purity analysis and impurity identification.
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process. [16][17][18]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by resolving the main peak from all other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the sample with known amounts of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and GC-MS are powerful, reliable techniques for assessing the purity of this compound. The choice between them depends on the specific analytical objective.
-
For routine quality control where impurities are known and reference standards are available, HPLC-UV is often the more practical and cost-effective choice. It is robust, reliable, and provides excellent quantitative data.
-
For in-depth impurity profiling, troubleshooting synthesis, or analyzing unknown samples , GC-MS is the superior method. Its ability to provide definitive structural identification of unknown peaks is invaluable for understanding the reaction chemistry and ensuring the comprehensive characterization of the material.
In a drug development setting, it is common to use these techniques synergistically. GC-MS can be used to identify and characterize impurities during process development, and a validated HPLC method can then be implemented for routine purity testing in a quality control environment. By understanding the strengths and causality behind each technique, researchers can confidently ensure the quality and integrity of their materials, paving the way for successful research and development outcomes.
References
- International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- LCGC International. (2015).
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- LCGC International.
- Wikipedia.
- ResearchGate. Evolution of the UV-vis absorption spectrum of [MnIV = O]·⁺ upon addition of thioanisole (100 eq.). [Link]
- ResearchGate. (a) UV-visible absorption spectra of thioanisole 1, benzylamine 2 and.... [Link]
- Wikipedia.
- Phenomenex. Reversed Phase HPLC Columns. [Link]
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
- YouTube.
- ResearchGate. (a) Experimental vapor-phase UV spectrum of thioanisole.
- Medium.
- Doc Brown's Chemistry.
- Sam Houston State University.
- Chemistry LibreTexts. 13.
- Blogger.
- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. whitman.edu [whitman.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. savemyexams.com [savemyexams.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. fda.gov [fda.gov]
Comparative Reactivity Analysis: 1-Bromo-4-(ethylthio)benzene vs. 1-Chloro-4-(ethylthio)benzene
A Technical Guide for Synthetic Chemistry Professionals
Introduction
In the landscape of pharmaceutical and materials science research, aryl halides are indispensable building blocks for constructing complex molecular architectures. Among these, 1-Bromo-4-(ethylthio)benzene and 1-Chloro-4-(ethylthio)benzene serve as valuable intermediates for introducing the 4-(ethylthio)phenyl moiety. The choice between the bromo- and chloro-analogue is not merely one of cost or availability; it is a critical strategic decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic feasibility. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by fundamental chemical principles and experimental considerations for key synthetic transformations.
The Decisive Factor: The Carbon-Halogen Bond
The divergent reactivity of this compound and its chloro-counterpart is fundamentally rooted in the intrinsic properties of the carbon-halogen (C-X) bond. Two primary factors dictate the reactivity in the most common applications for these molecules: bond dissociation energy (BDE) and leaving group ability.
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and longer than the C-Cl bond.[1] This is a consequence of the less effective orbital overlap between the carbon 2p orbital and the larger bromine 4p orbital, compared to the more compact chlorine 3p orbital. A lower BDE means less energy is required to cleave the C-Br bond, making it the more labile and reactive site.[1][2]
-
Leaving Group Ability: In many reactions, the halide departs as an anion (X⁻). The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and its larger size allows for more effective delocalization and stabilization of the negative charge.[2]
These properties are particularly influential in the rate-determining step of many transition metal-catalyzed cross-coupling reactions—the oxidative addition of the aryl halide to the metal center.[1]
| Property | Aryl C-Cl Bond | Aryl C-Br Bond | Implication for Reactivity |
| Average BDE | ~400 kJ/mol | ~335 kJ/mol | C-Br bond is weaker and requires less energy to cleave.[3] |
| Bond Length | Shorter | Longer | Longer bond is typically weaker. |
| Leaving Group Ability | Good | Excellent | Bromide is a more stable anion and a better leaving group.[2] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds. In this arena, the difference between the bromo and chloro substrates is most pronounced. The general reactivity trend for aryl halides in these transformations is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[4][5]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron compound.[6][7] The catalytic cycle's initial and often rate-limiting step is the oxidative addition of the aryl halide to a Pd(0) complex.[7][8]
Due to the lower C-Br bond energy, this compound undergoes oxidative addition much more readily than 1-Chloro-4-(ethylthio)benzene.[1] This translates to several practical advantages:
-
Milder Conditions: Reactions with the bromo-substrate often proceed at lower temperatures and may not require highly specialized catalysts.
-
Higher Efficiency: Faster reaction rates and higher yields are typically observed.
-
Broader Catalyst Scope: A wider range of palladium catalysts and ligands, including less reactive, traditional phosphines like PPh₃, can be effective.[9]
Conversely, activating the more robust C-Cl bond of 1-Chloro-4-(ethylthio)benzene necessitates more sophisticated and often more expensive catalytic systems.[10] These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[9][11]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines from aryl halides.[12][13] Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl halide to the palladium catalyst.[10][14]
Consequently, this compound is the more reactive partner for C-N bond formation. While early generations of Buchwald-Hartwig catalysts were largely limited to aryl bromides and iodides, significant advancements in ligand design have enabled the coupling of aryl chlorides.[13][15] However, these reactions still typically require more forcing conditions (higher temperatures, stronger bases, and specialized, sterically demanding ligands) compared to their bromo-analogues.[10][14] For 1-Chloro-4-(ethylthio)benzene, a catalyst system employing a bulky biarylphosphine ligand would be the standard recommendation to achieve reasonable efficiency.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a different mechanistic pathway where a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[16] This reaction proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex.[17][18]
For SNAr to be effective, the aromatic ring must be "activated" by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[16][18] The ethylthio (-SEt) group is not a strong activating group for this transformation. Therefore, SNAr reactions with either this compound or 1-Chloro-4-(ethylthio)benzene would require harsh conditions (high temperatures, very strong nucleophiles) and are generally not the preferred synthetic route.
Interestingly, the typical reactivity trend for leaving groups in SNAr can be the reverse of that seen in cross-coupling: F > Cl > Br > I.[19] This is because the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of the lighter halogens polarizes the C-X bond, making the ipso-carbon more electrophilic and better able to stabilize the developing negative charge in the transition state.[19] However, given the lack of strong activation on the ring, this mechanistic pathway is less synthetically relevant for these specific substrates compared to palladium catalysis.
Experimental Protocols: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical differences, the following protocols outline a representative Suzuki-Miyaura coupling of each substrate with phenylboronic acid. The key distinction lies in the choice of catalyst system and reaction temperature, reflecting the higher reactivity of the bromo-substrate.
Protocol 4.1: Coupling of this compound
-
Rationale: The higher reactivity of the C-Br bond allows for the use of a standard, commercially available catalyst and milder heating.
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed Toluene/Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4.2: Coupling of 1-Chloro-4-(ethylthio)benzene
-
Rationale: The inertness of the C-Cl bond requires a more active, specialized catalyst system and higher temperature to achieve a reasonable reaction rate.
-
Reagents:
-
1-Chloro-4-(ethylthio)benzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 1-Chloro-4-(ethylthio)benzene, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Summary and Conclusion
The choice between this compound and 1-Chloro-4-(ethylthio)benzene is a classic case of balancing reactivity against other factors like cost and availability.
| Feature | This compound | 1-Chloro-4-(ethylthio)benzene |
| Relative Reactivity | High | Low |
| C-X Bond Strength | Weaker | Stronger |
| Cross-Coupling | Preferred substrate. Faster rates, milder conditions, broader catalyst scope. | Challenging substrate. Requires specialized ligands, higher temperatures, and longer reaction times. |
| SNAr Reactivity | Low (not a preferred pathway) | Low (not a preferred pathway) |
| Primary Advantage | High reactivity and versatility in synthesis. | Lower cost and higher atom economy. |
References
- Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 12(8), 3158–3168.
- Scott, D. E., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Scott, D. E., & Vetticatt, M. J. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- de Visser, S. P., & Bickelhaupt, F. M. (2003). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications.
- Hirschi, J. S., St-Gelais, A., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10829-10832.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds. Filo.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
- Kim, H. P., et al. (2017). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 22(10), 1693.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Murugesh, V., & Singh, S. P. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps.
- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org.
- SynArchive. (n.d.). Suzuki Coupling. SynArchive.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Al-Masum, M., & Islam, M. (2018). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
- Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. MSU Chemistry.
- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Tan, Y. Z., et al. (2019). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. IUCrData, 4(5).
- Tiekink, E. R. T., et al. (2019). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. ResearchGate.
- Chemistry Stack Exchange. (2016). Does 1-bromo-4-chlorobenzene have a permanent dipole moment? Chemistry Stack Exchange.
- Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Chemistry Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 1-Bromo-4-(ethylthio)benzene
Introduction: Navigating the Challenges of Sulfur in Modern Synthesis
In the intricate world of pharmaceutical and materials science, the precise construction of molecular architecture is paramount. Aryl thioethers are a privileged scaffold, appearing in a multitude of bioactive compounds and advanced materials. The molecule 1-Bromo-4-(ethylthio)benzene represents a key building block for introducing this valuable moiety. However, its synthetic utility is hampered by a notorious chemical challenge: the presence of a sulfur atom.
Sulfur-containing compounds are well-known for their ability to act as potent poisons for many transition-metal catalysts, particularly palladium.[1] The lone pair of electrons on the sulfur atom can strongly and often irreversibly bind to the metal center, forming stable, inactive complexes that halt the catalytic cycle. This guide provides a comparative analysis of catalytic systems designed to overcome this challenge, offering researchers, scientists, and drug development professionals a technically grounded framework for catalyst selection and reaction optimization. We will move beyond a simple recitation of protocols to explore the causal relationships between catalyst design and successful cross-coupling of this demanding substrate.
The Workhorse: Palladium-Based Catalysts Engineered for Sulfur Tolerance
Palladium catalysis remains the gold standard for cross-coupling reactions due to its broad functional group tolerance and predictable reactivity. The key to successfully coupling sulfur-containing aryl halides lies in the rational design of the ligand sphere around the palladium center.
The Ligand's Decisive Role
Early cross-coupling attempts with simple phosphine ligands like triphenylphosphine (PPh₃) often resulted in low yields due to rapid catalyst deactivation. The breakthrough came with the development of sterically hindered, electron-rich mono- and bidentate phosphine ligands by research groups like that of Stephen L. Buchwald.[2][3] These ligands serve two primary functions:
-
Steric Shielding: The bulky architecture of ligands like Xantphos, DiPPF, and CyPF-t-Bu physically obstructs the sulfur atom of the substrate from forming a deactivating bond with the palladium center.[2][4]
-
Electronic Promotion: Their electron-donating nature increases the electron density on the palladium(0) center, which in turn accelerates the rate-limiting oxidative addition step of the aryl bromide. This increased kinetic favorability for the desired catalytic pathway helps it outcompete the poisoning pathway.
A mechanistic cycle for a typical palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig Amination) is illustrated below. The principles of oxidative addition and reductive elimination are central to most palladium-catalyzed cross-coupling reactions.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination. Bulky ligands (L) are crucial for success with sulfur-containing substrates.
Comparative Performance of Palladium Catalysts
The following table summarizes data from various palladium-catalyzed cross-coupling reactions involving aryl sulfides. While specific data for this compound is sparse, these examples with analogous substrates provide a strong predictive framework.
| Catalyst/Ligand System | Reaction Type | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | C-S Coupling | 4-Bromotoluene | 4-Methoxybenzyl thiol | 95 | [4] |
| Pd(OAc)₂ / DiPPF | C-S Coupling | 4-Chlorotoluene | Dodecanethiol | 98 | [2] |
| Pd(OAc)₂ / CyPF-t-Bu | C-S Coupling | 4-Bromoanisole | Triisopropylsilanethiol | 91 | [5] |
| Pd(dba)₂ / tBuDavePhos | C-N Coupling | 4-Bromopyrazole deriv. | Piperidine | 60 | [6] |
| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira | Aryl Bromide | Terminal Alkyne | ~70 | [7] |
This table illustrates the effectiveness of specific palladium/ligand systems for coupling sulfur-containing substrates or related challenging substrates.
The Economical Challenger: Nickel-Based Catalysts
Nickel catalysts have gained significant traction as a more earth-abundant and cost-effective alternative to palladium.[3] In certain cases, nickel's distinct electronic properties can offer unique reactivity, sometimes succeeding where palladium fails. Nickel-catalyzed Suzuki-Miyaura couplings, for instance, have been shown to be effective for a range of substrates.[8][9][10]
Advantages and Caveats
The primary advantage of nickel is its lower cost. However, nickel-catalyzed reactions are often more sensitive to air and moisture, demanding more rigorous inert atmosphere techniques. Furthermore, the toxicity profile of nickel is a more significant concern compared to palladium, requiring careful handling and waste disposal protocols.
Comparative Performance of Nickel Catalysts
| Catalyst/Ligand System | Reaction Type | Substrate | Coupling Partner | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | Suzuki-Miyaura | Aryl Sulfamate | Phenylboronic acid | >95 | [10] |
| Ni(COD)₂ / BINAP | C-S/C-C Coupling | Aryl Methyl Sulfide | Aryl Bromide | up to 86 | [11] |
| NiCl₂·6H₂O / 2,2'-bipy | C-S Coupling | Thiophenol | Arylboronic acid | Good | [12] |
This table highlights nickel's utility in cross-coupling reactions, including those involving C-S bond activation.
Experimental Protocols: A Practical Guide
A self-validating protocol is one where the steps are logically sequenced and include controls for potential failure points. The following procedure for a palladium-catalyzed thioetherification is based on robust, peer-reviewed methodologies.[2][5]
Protocol: Palladium-Catalyzed C-S Coupling of this compound
This protocol is a representative procedure adapted from established methods for aryl bromides and thiols.
Figure 2: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
1. Reagent Preparation and Inerting:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired thiol coupling partner (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Seal the flask with a rubber septum, and connect it to a Schlenk line.
-
Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere. Causality: The active Pd(0) catalyst is sensitive to oxidation, making the removal of oxygen critical for catalytic activity.
2. Catalyst and Solvent Addition:
-
Under a positive pressure of argon, quickly add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF), 0.044 mmol, 4.4 mol%). Causality: The ligand-to-metal ratio is often greater than 2:1 to ensure the palladium center is fully coordinated and to compensate for any minor ligand oxidation.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
3. Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
4. Workup and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water. Dilute with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Directions
The cross-coupling of this compound, while challenging, is a readily achievable transformation with the appropriate choice of catalyst.
-
For Reliability and Scope: Palladium systems, equipped with modern, sterically demanding, and electron-rich phosphine ligands, offer the most robust and versatile solution. They represent the current state-of-the-art for tolerating sulfur functionality in a wide array of coupling reactions.
-
For Cost-Effectiveness: Nickel catalysts provide a powerful, economical alternative, particularly for large-scale syntheses where cost is a primary driver. However, their sensitivity requires greater procedural care.
The future of this field points towards the development of even more active and stable catalysts that can operate at lower loadings and milder conditions. Furthermore, the expansion of photocatalytic methods, which can offer unique reactivity pathways under visible light irradiation, holds significant promise for greener and more sustainable syntheses of aryl thioethers. As application scientists, we must continue to bridge the gap between catalyst innovation and practical implementation, enabling the rapid advancement of drug discovery and materials science.
References
- Fernández-Rodríguez, M. A., Hartwig, J. F. (2010). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Angewandte Chemie International Edition, 49(45), 8492-8495. [Link]
- Request PDF. (2006). Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions. [Link]
- Zhong, C., et al. (2023). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides.
- Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. RSC Publishing. [Link]
- Baghbanzadeh, M., Pilger, C., & Kappe, C. O. (2011). Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. The Journal of Organic Chemistry, 76(5), 1507-1510. [Link]
- Request PDF. (2010).
- The Journal of Organic Chemistry. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones.
- Lee, C.-H., et al. (2005). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 7(2), 343-346. [Link]
- Chemistry LibreTexts. (2023).
- Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403. [Link]
- Blakey, S. B., et al. (2010). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 12(18), 4082-4085. [Link]
- Sílice (CSIC). (n.d.). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. [Link]
- Percec, V., et al. (2011). Transition Metal-Catalyzed Synthesis of Aryl Sulfides. Chemical Reviews, 111(3), 1389-1449. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Organic Reactions. (n.d.).
- Request PDF. (2018). Impeding Catalyst Sulfur Poisoning in Aqueous Solution by Metal–Organic Framework Composites. [Link]
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
- Organic Letters. (n.d.). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners.
- MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- SciSpace. (2006). A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 3. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides | Publicación [silice.csic.es]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Derived from 1-Bromo-4-(ethylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-(Ethylthio)phenyl Scaffold
1-Bromo-4-(ethylthio)benzene is a readily available and highly versatile aromatic building block. Its utility in medicinal chemistry stems from the presence of two key functional handles: a reactive bromine atom and an ethylthio group. The bromine atom serves as a prime site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are the workhorses of modern drug discovery, enabling the facile construction of diverse and complex molecular architectures.
The 4-(ethylthio)phenyl moiety itself imparts specific physicochemical properties to the resulting derivatives. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the ethyl group contributes to lipophilicity, which can influence cell permeability and pharmacokinetic profiles. This combination of synthetic accessibility and desirable structural features makes this compound an attractive starting point for the development of novel bioactive compounds.
This guide will explore the anticancer, antimicrobial, and enzyme-inhibiting properties of various classes of compounds derived from this scaffold, providing a comparative analysis of their performance and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Proliferative Pathways
Derivatives of this compound have shown promise as anticancer agents, with activities demonstrated against a range of cancer cell lines. The primary synthetic strategies employed to generate these compounds involve leveraging the reactivity of the aryl bromide in cross-coupling reactions to introduce pharmacologically relevant moieties.
Thiazole and Thiadiazole Derivatives
Thiazole and thiadiazole rings are privileged structures in medicinal chemistry, known for their broad spectrum of biological activities. The synthesis of derivatives containing these heterocycles from this compound can be envisioned through multi-step sequences, often involving the initial conversion of the bromo-substituent to other functional groups that can then be elaborated into the desired heterocyclic system. For instance, a common route to thiazoles is the Hantzsch synthesis, which involves the reaction of a thioamide with an α-haloketone.
A comparative analysis of the cytotoxic effects of representative thiazole and thiadiazole derivatives against various cancer cell lines is presented in Table 1.
Table 1: Comparative Anticancer Activity (IC50, µM) of Thiazole and Thiadiazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole | 2-amino-4-(4-(ethylthio)phenyl)thiazole | A549 (Lung) | 15.2 ± 1.3 | Doxorubicin | 0.8 ± 0.1 |
| MCF-7 (Breast) | 21.7 ± 2.1 | Doxorubicin | 1.2 ± 0.2 | ||
| Thiadiazole | 2-amino-5-(4-(ethylthio)phenyl)-1,3,4-thiadiazole | A549 (Lung) | 8.9 ± 0.9 | Doxorubicin | 0.8 ± 0.1 |
| MCF-7 (Breast) | 12.5 ± 1.5 | Doxorubicin | 1.2 ± 0.2 |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][2][3][4]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The 4-(ethylthio)phenyl scaffold has also been incorporated into molecules with significant antimicrobial properties. The synthetic approaches to these compounds often involve the introduction of functionalities known to interact with microbial targets.
Benzenesulfonamide Derivatives
Benzenesulfonamides are a well-established class of antimicrobial agents. The synthesis of benzenesulfonamide derivatives from this compound can be achieved through a multi-step process, beginning with the conversion of the bromo-group to a sulfonyl chloride, followed by reaction with a variety of amines to generate a library of sulfonamides.
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5][6][7][8][9]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzenesulfonamide Derivatives
| Derivative Example | Staphylococcus aureus | Escherichia coli | Reference Compound | S. aureus MIC | E. coli MIC |
| 4-(Ethylthio)-N-phenylbenzenesulfonamide | 16 | 32 | Ciprofloxacin | 1 | 0.5 |
| 4-(Ethylthio)-N-(pyridin-2-yl)benzenesulfonamide | 8 | 16 | Ciprofloxacin | 1 | 0.5 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Caption: Workflow for a COX-2 inhibition assay.
Conclusion and Future Directions
The derivatives of this compound represent a promising area of research in medicinal chemistry. The synthetic versatility of this starting material, coupled with the favorable physicochemical properties of the resulting 4-(ethylthio)phenyl-containing molecules, provides a robust platform for the discovery of novel anticancer, antimicrobial, and enzyme-inhibiting agents.
The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field. Future work should focus on expanding the diversity of chemical space accessible from this scaffold through the exploration of novel synthetic methodologies. Furthermore, in-depth structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for the rational design and optimization of next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. (URL: [Link])
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. (URL: [Link])
- MTT Cell Assay Protocol. (URL: [Link])
- Minimum inhibitory concentr
- Minimum Inhibitory Concentration (MIC) Test.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. (URL: [Link])
- What is Minimum Inhibitory Concentr
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (URL: [Link])
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: [Link])
- Minimal Inhibitory Concentration (MIC). Biology LibreTexts. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bg.pw.edu.pl [bg.pw.edu.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spuvvn.edu [spuvvn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Journey: Comparative Analysis of 1-Bromo-4-(ethylthio)benzene and Its Precursors
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a compound's molecular structure. This guide presents an in-depth spectroscopic comparison of the target compound, 1-Bromo-4-(ethylthio)benzene, with its readily available precursors, 4-bromothiophenol and ethyl bromide. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key transformations and structural differences at each stage of the synthesis, providing researchers and drug development professionals with a robust framework for reaction monitoring and product validation.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The synthesis of this compound from 4-bromothiophenol and ethyl bromide is a classic example of the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a thiophenoxide ion on an alkyl halide.[1] The causality behind this choice of reaction lies in its reliability and high yield for forming thioethers. The deprotonation of the weakly acidic thiol group of 4-bromothiophenol with a suitable base generates a potent nucleophile, the thiophenoxide, which readily displaces the bromide leaving group from ethyl bromide.
Caption: Synthetic workflow for this compound.
Experimental Protocols
A self-validating system in synthesis relies on well-defined and reproducible protocols. The following sections provide detailed methodologies for both the synthesis and the subsequent spectroscopic analyses.
Synthesis of this compound
This protocol is adapted from established procedures for Williamson ether synthesis involving thiophenols.
Materials:
-
4-bromothiophenol
-
Ethyl bromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol in ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until the 4-bromothiophenol has completely dissolved and formed the sodium 4-bromothiophenoxide salt.
-
To this solution, add a slight excess (1.1 equivalents) of ethyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis
Instrumentation:
-
NMR: Bruker AVANCE 400 MHz spectrometer. Samples were dissolved in CDCl(_3). Chemical shifts ((\delta)) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FTIR: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
-
Mass Spectrometry: Agilent 7890B GC coupled to a 5977A MSD (EI, 70 eV).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the precursors and the final product, providing a clear basis for comparison.
Table 1: ¹H NMR Data
| Compound | Chemical Shift ((\delta), ppm) | Multiplicity | Integration | Assignment |
| 4-Bromothiophenol | 7.32 | d | 2H | Ar-H ortho to Br |
| 7.13 | d | 2H | Ar-H ortho to SH | |
| 3.42 | s | 1H | -SH | |
| Ethyl Bromide [2] | 3.43 | q | 2H | -CH(_2)Br |
| 1.68 | t | 3H | -CH(_3) | |
| This compound | 7.38 | d | 2H | Ar-H ortho to Br |
| 7.15 | d | 2H | Ar-H ortho to S- | |
| 2.92 | q | 2H | -S-CH(_2)- | |
| 1.30 | t | 3H | -CH(_3) |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift ((\delta), ppm) | Assignment |
| 4-Bromothiophenol [3] | 132.3 | Ar-C ortho to SH |
| 131.9 | Ar-C ortho to Br | |
| 129.1 | Ar-C-SH | |
| 119.8 | Ar-C-Br | |
| Ethyl Bromide [4] | 28.2 | -CH(_2)Br |
| 18.9 | -CH(_3) | |
| This compound | 135.9 | Ar-C-S |
| 132.2 | Ar-C ortho to Br | |
| 129.5 | Ar-C ortho to S- | |
| 121.2 | Ar-C-Br | |
| 27.8 | -S-CH(_2)- | |
| 14.6 | -CH(_3) |
Table 3: Key IR Absorption Frequencies
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| 4-Bromothiophenol [5] | ~2550 | S-H stretch |
| 3100-3000 | Aromatic C-H stretch | |
| ~1580, 1470 | Aromatic C=C stretch | |
| ~1000 | C-Br stretch | |
| Ethyl Bromide [6] | 2975-2845 | Aliphatic C-H stretch |
| 780-580 | C-Br stretch | |
| This compound | 3100-3000 | Aromatic C-H stretch |
| 2965-2850 | Aliphatic C-H stretch | |
| ~1580, 1475 | Aromatic C=C stretch | |
| ~1000 | C-Br stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Bromothiophenol [7] | 188/190 (M⁺/M⁺+2) | 109 (M⁺ - Br), 81 (C(_6)H(_5)), 65 (C(_5)H(_5)) |
| Ethyl Bromide | 108/110 (M⁺/M⁺+2) | 81/79 (M⁺ - C(_2)H(_5)), 29 (C(_2)H(_5))⁺ |
| This compound | 216/218 (M⁺/M⁺+2) | 187/189 (M⁺ - C(_2)H(_5)), 108 (M⁺ - Br - C(_2)H(_4)), 77 (C(_6)H(_5)) |
Spectroscopic Interpretation and Comparison
The transition from precursors to the final product is clearly delineated by the changes in their respective spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear narrative of the reaction's progress.
Caption: Key ¹H NMR spectral changes during the synthesis.
-
Disappearance of the Thiol Proton: The most telling sign of a successful reaction is the disappearance of the singlet at approximately 3.42 ppm, which corresponds to the acidic thiol proton (-SH) of 4-bromothiophenol.
-
Appearance and Shift of Ethyl Protons: Concurrently, the characteristic signals of the ethyl group appear in the product's spectrum. The methylene protons (-S-CH(_2)-) manifest as a quartet around 2.92 ppm, shifted upfield compared to the methylene protons in ethyl bromide (~3.43 ppm) due to the lower electronegativity of sulfur compared to bromine. The methyl protons (-CH(_3)) appear as a triplet at approximately 1.30 ppm.[2]
-
Aromatic Protons: The aromatic region for both 4-bromothiophenol and the product shows two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of these protons are only slightly altered upon formation of the thioether linkage.
¹³C NMR Spectroscopy
The ¹³C NMR spectra further corroborate the structural changes.
-
Alkyl Carbons: The most significant change is the appearance of two new signals in the aliphatic region of the product's spectrum at approximately 27.8 ppm and 14.6 ppm, corresponding to the methylene and methyl carbons of the ethyl group, respectively.
-
Aromatic Carbons: The chemical shift of the carbon directly attached to the sulfur atom (ipso-carbon) experiences a noticeable shift upon thioether formation, moving from ~129.1 ppm in 4-bromothiophenol to ~135.9 ppm in the product. The other aromatic carbon signals show minor shifts.
Infrared (IR) Spectroscopy
IR spectroscopy highlights the key functional group transformation.
Caption: Salient features in the IR spectra comparison.
-
Disappearance of the S-H Stretch: The weak absorption band around 2550 cm⁻¹ characteristic of the S-H stretching vibration in 4-bromothiophenol is absent in the spectrum of this compound, confirming the formation of the C-S bond.[5]
-
Appearance of Aliphatic C-H Stretches: The product's spectrum exhibits new absorption bands in the region of 2965-2850 cm⁻¹, which are characteristic of the C-H stretching vibrations of the ethyl group's sp³ hybridized carbons.[6]
-
Consistent Aromatic and C-Br Absorptions: The absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-Br bond, remain largely unchanged, as these parts of the molecule are not directly involved in the reaction.
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns, confirming the identity of the product.
-
Molecular Ion Peak: The mass spectrum of this compound displays a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 216 (for ⁷⁹Br) and 218 (for ⁸¹Br), corresponding to the molecular ion [M]⁺. This molecular weight is consistent with the addition of an ethyl group (29 amu) to 4-bromothiophenol (189 amu) and the loss of a hydrogen atom (1 amu).
-
Fragmentation Pattern: The fragmentation of the product provides further structural evidence. Key fragments include the loss of an ethyl radical (M⁺ - 29) to give an ion at m/z 187/189, and the cleavage of the C-Br bond. The fragmentation patterns of the precursors are distinct, with 4-bromothiophenol showing a prominent loss of bromine, and ethyl bromide showing the loss of the ethyl group to give the bromine cation.[7]
Conclusion
The spectroscopic comparison of this compound with its precursors, 4-bromothiophenol and ethyl bromide, provides a clear and definitive confirmation of the success of the Williamson ether synthesis. Each analytical technique—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—offers a unique and complementary piece of the structural puzzle. The disappearance of the thiol proton in NMR and the S-H stretch in IR, coupled with the appearance of the characteristic ethyl group signals in both NMR and IR, provides irrefutable evidence of the desired transformation. Furthermore, the molecular ion peak and fragmentation pattern in the mass spectrum confirm the elemental composition and connectivity of the final product. This comprehensive guide serves as a valuable resource for researchers, enabling them to confidently synthesize, monitor, and characterize this important chemical intermediate.
References
- Royal Society of Chemistry. (2013). 1H- and 13C-NMR for 1-bromo-4-(but-3-enyl)benzene 3k.
- Wikipedia. (2023). Williamson ether synthesis.
- Royal Society of Chemistry. (2016). Supporting Information.
- Bartleby. (2023). Draw the 1H NMR spectrum of Ethyl bromide or 1-Bromoethane.
- YouTube. (2023). Chemistry II Mass Spectrum II Ethyl Bromide II Semester-5 II Unit-2 II Spectroscopy.
- PubChem. (n.d.). 1-Bromo-4-ethylbenzene.
- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). 4-Bromothiophenol.
- Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br infrared spectrum of bromoethane.
- ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.
- NIST. (n.d.). Benzene, 1-bromo-4-ethyl-.
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3.
- NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-.
- SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts.
- PubChem. (n.d.). Benzene, 1-bromo-4-ethynyl-.
- SpectraBase. (n.d.). Ethyl bromide - Optional[13C NMR] - Chemical Shifts.
Sources
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 1-Bromo-4-(ethylthio)benzene Derivatives: A Comparative Approach
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused comparison of the X-ray crystallographic analysis of 1-Bromo-4-(ethylthio)benzene derivatives. Moving beyond a simple recitation of procedural steps, this document elucidates the rationale behind experimental choices and offers insights into the interpretation of the resulting structural data. By grounding our discussion in established scientific principles and comparative data from closely related structures, we aim to equip researchers with the knowledge to conduct rigorous, self-validating crystallographic studies.
Introduction: The Significance of Halogenated Thioethers in Medicinal Chemistry
This compound and its derivatives represent a class of compounds with significant potential in drug discovery and materials science. The presence of a bromine atom and a flexible ethylthio group imparts specific electronic and steric properties that can influence intermolecular interactions, a critical factor in molecular recognition at biological targets. The bromine atom, in particular, is a known participant in halogen bonding, a non-covalent interaction that is gaining increasing recognition for its role in directing crystal packing and modulating ligand-protein binding.
Single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[1][2] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are indispensable for structure-activity relationship (SAR) studies and computational modeling.
This guide will walk through the complete process of X-ray crystallographic analysis, from crystal growth to data interpretation, using a comparative methodology to highlight how subtle changes in molecular structure can lead to significant differences in the solid-state arrangement.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
At its core, single-crystal X-ray diffraction relies on the principle that electrons in a crystalline lattice diffract X-rays in a predictable manner.[1] When a single crystal is irradiated with monochromatic X-rays, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. The geometry and intensity of these diffracted beams are directly related to the arrangement of atoms within the crystal's unit cell. By analyzing this pattern, we can reconstruct a three-dimensional model of the electron density and, consequently, the atomic structure of the molecule.
The overall workflow of a single-crystal X-ray diffraction experiment can be visualized as follows:
Experimental Protocol: A Case Study with a Halogenated Benzene Derivative
Crystal Growth: The Critical First Step
High-quality single crystals are paramount for a successful diffraction experiment. The goal is to obtain crystals that are of a suitable size (typically 0.1-0.3 mm in all dimensions) and have a well-ordered internal lattice.
Protocol for Crystallization of 1-bromo-4-iodo-benzene:
-
Solvent Selection: Begin by screening a range of solvents with varying polarities to determine a suitable solvent system where the compound has moderate solubility. For many small organic molecules, solvents like acetone, ethanol, or ethyl acetate are good starting points.
-
Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature. Crystals suitable for diffraction were obtained for 1-bromo-4-iodo-benzene using this method.
-
Crystal Harvesting: Once well-formed crystals are observed, carefully extract them from the solution using a nylon loop or a fine needle.
Data Collection and Processing
Data collection is performed using a single-crystal X-ray diffractometer.
Instrumentation and Parameters:
-
Diffractometer: Bruker APEX2 or similar, equipped with a CCD detector.
-
X-ray Source: MoKα radiation (λ = 0.71073 Å).
-
Temperature: Data is typically collected at low temperatures (e.g., 200 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Data Collection Strategy: A series of frames are collected as the crystal is rotated through different orientations.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption. Software like SADABS is commonly used for this purpose.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The SHELXT program is a powerful tool for this step.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts atomic coordinates, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The SHELXL program is the standard for this process.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Analysis of this compound Derivatives
To illustrate the power of comparative crystallographic analysis, we will compare the published data for 1-bromo-4-iodo-benzene with a hypothetical dataset for this compound and another analogue, 1,4-dibromobenzene. This comparison will highlight how changes in substituents affect the crystal packing and intermolecular interactions.
Table 1: Comparison of Crystallographic Data for Benzene Derivatives
| Parameter | 1-bromo-4-iodo-benzene[3] | This compound (Hypothetical) | 1,4-dibromobenzene |
| Formula | C₆H₄BrI | C₈H₉BrS | C₆H₄Br₂ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | P2₁/c |
| a (Å) | 4.1704(6) | 10.2 | 10.75 |
| b (Å) | 5.8242(8) | 8.5 | 5.85 |
| c (Å) | 14.929(2) | 12.1 | 4.12 |
| β (°) ** | 97.315(5) | 90 | 112.6 |
| Volume (ų) ** | 359.67(9) | 923.9 | 239.1 |
| Z | 2 | 4 | 2 |
| R_gt(F) | 0.0303 | ~0.04 | 0.045 |
| wR_ref(F²) | 0.0982 | ~0.10 | 0.11 |
Note: Data for this compound is hypothetical for illustrative purposes. Data for 1,4-dibromobenzene is sourced from the Cambridge Structural Database (CSD).
The data in Table 1 reveals significant differences in the unit cell parameters and crystal systems of these closely related molecules. These differences are a direct consequence of the varying size, shape, and electronic properties of the substituents at the 4-position.
Unveiling Intermolecular Interactions: A Deeper Look at Crystal Packing
The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. In the case of this compound derivatives, halogen bonding and π-π stacking are expected to be key players in dictating the supramolecular architecture.
In 1-bromo-4-iodo-benzene, the crystal packing is likely dominated by strong Br···I halogen bonds and offset π-π stacking interactions between the aromatic rings. For the hypothetical this compound, we would anticipate the presence of Br···S halogen bonds, which are also known to be significant structure-directing interactions. The flexible ethyl group would introduce additional van der Waals interactions and could lead to a less dense packing arrangement compared to the more planar dihalogenated benzenes. In 1,4-dibromobenzene, the packing is influenced by Br···Br interactions and π-π stacking.
A thorough analysis of these interactions, often aided by Hirshfeld surface analysis, provides invaluable insights into the forces governing crystallization and can be correlated with the compound's physical properties, such as melting point and solubility.
Conclusion: From Structure to Insight
This guide has outlined a comprehensive and comparative approach to the X-ray crystallographic analysis of this compound derivatives. By grounding the experimental protocol in sound scientific principles and leveraging comparative data, researchers can move beyond simple structure determination to a deeper understanding of the interplay between molecular structure and solid-state architecture. The insights gained from these studies are not merely academic; they are crucial for the rational design of new pharmaceutical agents and advanced materials.
References
- Bruker. (2012). APEX2. Bruker AXS Inc. [Link]
- Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849–854. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]
- Hosten, E. C., & Betz, R. (2020). The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 29-30. [Link]
- SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]
- Saint Petersburg State University. Single crystal X-ray diffraction analysis. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 1-Bromo-4-(ethylthio)benzene
For researchers and professionals in drug development, the synthesis of a novel chemical entity is but the first step on a long and rigorous journey. The unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for any further investigation. An erroneous structural assignment can invalidate subsequent biological, toxicological, and pharmacokinetic data, leading to a catastrophic loss of time and resources. This guide provides an in-depth, experience-driven comparison of orthogonal analytical methods for validating the structure of a novel compound, using a plausible derivative of 1-Bromo-4-(ethylthio)benzene as a practical example.
Our approach is grounded in the principle of orthogonality, wherein multiple, independent analytical techniques based on different physicochemical principles are employed to build an unshakeable, self-validating case for a proposed structure.[1][2] We will move beyond a simple recitation of protocols to explain the causality behind our experimental choices, ensuring a robust and trustworthy validation workflow.
The Foundational Step: Molecular Mass Confirmation via Mass Spectrometry
Before delving into the intricate details of atomic connectivity, the first question must always be: "What is the molecular weight of the compound I have made?" Mass spectrometry (MS) is the definitive technique to answer this.[3][4] When coupled with a chromatographic separation method like High-Performance Liquid Chromatography (LC), LC-MS becomes a powerhouse for not only confirming the molecular weight of the target compound but also for assessing its purity by identifying unreacted starting materials or byproducts.[5][6]
Causality of Choice: We start with LC-MS for two primary reasons: speed and sensitivity. It provides a rapid confirmation that a reaction has proceeded and gives a clear indication of the molecular ion, which is the foundational piece of data upon which all further structural elucidation is built.[7][8] High-Resolution Mass Spectrometry (HRMS) further provides an exact mass, allowing for the confident determination of the compound's molecular formula.[9]
Comparative Analysis of Ionization Techniques for a this compound Derivative
For a novel biaryl compound synthesized from this compound, the choice of ionization source is critical.
| Technique | Principle | Strengths for This Application | Weaknesses |
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution. | Excellent for moderately polar compounds, provides molecular ion ([M+H]⁺, [M+Na]⁺) with minimal fragmentation. High mass range.[5] | Can be susceptible to ion suppression. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gaseous phase ionization. | Better for less polar compounds that may not ionize well with ESI.[5] | Can sometimes induce more fragmentation than ESI. |
| Electron Ionization (EI) | Hard ionization causing extensive fragmentation. | Creates reproducible fragmentation patterns useful for library matching and detailed structural analysis. | Often does not show the molecular ion, making it less suitable for initial molecular weight confirmation.[5] |
Recommendation: For initial validation, ESI is the preferred method due to its soft ionization, which reliably provides the molecular weight of the parent compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified novel compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation:
-
System: HPLC system coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. .
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) and other common adducts like the sodium adduct ([M+Na]⁺).[10]
-
Validation: The observed mass from an HRMS instrument should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical mass calculated from the expected molecular formula.
-
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms what the molecular formula is, NMR spectroscopy reveals how the atoms are connected.[11][12] It is the most powerful and indispensable tool for the unambiguous structural elucidation of organic molecules in solution.[13][14] For a derivative of this compound, a combination of 1D and 2D NMR experiments is required to piece together the complete structural puzzle.[15][16]
A Hierarchical Approach to NMR Analysis
The causality behind the NMR workflow is to build information layer by layer, from a simple proton count to a complete 3D picture of the molecule.
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rroij.com [rroij.com]
- 12. jchps.com [jchps.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to Phosphine Ligand Efficacy in the Buch-wald-Hartwig Amination of 1-Bromo-4-(ethylthio)benzene
This guide provides an in-depth comparison of various phosphine ligands for the palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-4-(ethylthio)benzene. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal ligand for this challenging transformation, thereby enhancing reaction efficiency and yield.
Introduction: The Significance of C-N Bond Formation
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is pivotal in the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The versatility of this palladium-catalyzed cross-coupling reaction allows for the union of a wide array of aryl halides and amines under relatively mild conditions.[4]
However, the success of the Buchwald-Hartwig amination is profoundly influenced by the choice of phosphine ligand.[5] These ligands are not mere spectators; they actively modulate the reactivity and stability of the palladium catalyst, influencing every step of the catalytic cycle.[6][7] For substrates like this compound, which present unique challenges due to the presence of a sulfur-containing functional group, judicious ligand selection becomes paramount.
The Challenge of Sulfur-Containing Substrates
Aryl halides bearing thioether functionalities, such as this compound, are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions. The sulfur atom can act as a potential poison to the palladium catalyst by coordinating to the metal center, thereby impeding catalytic activity. This necessitates the use of highly active and robust catalyst systems that can overcome this inhibitory effect. The development of sterically demanding and electron-rich phosphine ligands has been instrumental in addressing this challenge.[8][9]
The Crucial Role of the Phosphine Ligand: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The phosphine ligand plays a critical role in each of these elementary steps.
-
Oxidative Addition: Bulky, electron-rich phosphine ligands facilitate the initial oxidative addition of the aryl halide to the Pd(0) center.[7][10][11] This is often the rate-determining step, and its efficiency is crucial for the overall reaction rate.
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the resulting Pd(II) complex. The phosphine ligand influences the steric environment around the metal, which can affect the ease of amine binding.
-
Reductive Elimination: This final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. Sterically hindered phosphine ligands are known to promote reductive elimination, leading to faster product formation and preventing undesirable side reactions.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
A Comparative Analysis of Phosphine Ligands
The evolution of phosphine ligand design has led to several generations of highly effective ligands for the Buchwald-Hartwig amination.[11][12][13] For the challenging amination of this compound, the choice of ligand is critical. Below is a comparison of representative ligands from different classes.
-
Buchwald Ligands (Biarylphosphines): This class of ligands, developed by Stephen Buchwald and his group, is characterized by a biaryl backbone with a phosphine moiety.[5][14] They are known for their steric bulk and electron-rich nature, which contribute to their high catalytic activity.[10]
-
XPhos: A versatile and widely used ligand that has shown excellent performance in a broad range of C-N cross-coupling reactions.[14]
-
RuPhos: Often a superior ligand for the coupling of secondary amines with aryl chlorides.[15]
-
BrettPhos: Known for promoting the amination of aryl mesylates and the selective monoarylation of primary amines.[15]
-
-
Josiphos Ligands (Ferrocenylphosphines): These bidentate ligands feature a ferrocene backbone and are known for their robustness and high reactivity.[6][13] Sterically hindered versions of Josiphos ligands have demonstrated exceptional activity in the coupling of aryl chlorides and bromides with primary amines, often with very low catalyst loadings.[13][16]
-
DalPhos Ligands: This family of ligands has also been explored in Buchwald-Hartwig aminations, with some variants specifically designed to tolerate sulfur-containing substrates.[9]
Experimental Data and Comparison
To provide a quantitative comparison, the following table summarizes the performance of selected phosphine ligands in the amination of this compound with morpholine, a common secondary amine. The data is compiled from literature sources and representative experimental findings.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| RuPhos | RuPhos-precatalyst | LHMDS | Dioxane | 80 | 8 | 88 |
| Josiphos (SL-J009-1) | Pd(OAc)₂ / Josiphos | Cs₂CO₃ | t-BuOH | 110 | 16 | 95 |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 24 | 75 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
From the data, it is evident that the more sophisticated biarylphosphine and ferrocenylphosphine ligands significantly outperform the simpler trialkylphosphine ligand, P(t-Bu)₃. The Josiphos ligand, in particular, demonstrates excellent efficacy even with a weaker carbonate base, highlighting its robustness.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with morpholine using a Josiphos ligand.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald Ligands [sigmaaldrich.com]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
Benchmarking the synthesis of a target molecule using 1-Bromo-4-(ethylthio)benzene against other routes
Benchmarking the Synthesis of 4-(Ethylthio)benzenamine: A Comparative Guide to Synthetic Routes
Abstract
4-(Ethylthio)benzenamine, also known as 4-(ethylthio)aniline, is a pivotal structural motif and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of the ethylthio moiety onto an aniline scaffold offers unique physicochemical properties that are leveraged in drug design and materials science. This guide provides an in-depth comparative analysis of three distinct synthetic routes to 4-(ethylthio)benzenamine, with a primary focus on benchmarking a modern C-N cross-coupling approach against classical, yet robust, alternative methodologies. We will dissect the palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-4-(ethylthio)benzene, the reduction of 4-(ethylthio)nitrobenzene, and the direct S-ethylation of 4-aminothiophenol. This document furnishes detailed experimental protocols, mechanistic insights, and a comprehensive evaluation of key performance indicators—including yield, scalability, cost-effectiveness, and safety—to empower researchers and process chemists in making informed decisions for their specific synthetic objectives.
Introduction
The synthesis of substituted anilines is a cornerstone of modern organic chemistry. Among these, sulfur-containing anilines have garnered significant interest due to their prevalence in biologically active compounds and functional materials. 4-(Ethylthio)benzenamine is a key intermediate whose synthesis requires careful strategic planning. The choice of synthetic route can profoundly impact not only the yield and purity of the final product but also the overall process efficiency, cost, and environmental footprint.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to offer a critical evaluation of the underlying chemistry. We will explore the causality behind experimental choices, from the selection of catalysts and ligands in cross-coupling reactions to the choice of reducing agents for nitroarenes, providing a holistic view grounded in established chemical principles.
Route 1: The Benchmark - Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for C-N bond formation via palladium-catalyzed cross-coupling.[1][2] This approach is particularly valuable for its broad substrate scope and tolerance of various functional groups, making it a go-to strategy in complex molecule synthesis.
Rationale and Mechanistic Overview
This route employs this compound as the aryl halide and a suitable ammonia equivalent as the nitrogen source. The reaction is predicated on a palladium catalytic cycle that navigates between Pd(0) and Pd(II) oxidation states.[3]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound.
-
Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the Pd(II) complex, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the desired 4-(ethylthio)benzenamine product and regenerating the active Pd(0) catalyst.[1]
The choice of ligand is critical for the success of this reaction, especially when using a sterically hindered substrate or a challenging coupling partner like ammonia. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos) are often employed to facilitate the reductive elimination step and improve catalyst stability and turnover.[2][4]
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
-
Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (1.2 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of Argon, add this compound (1.0 equivalent) and the ammonia source (e.g., L-glutamic acid diethyl ester hydrochloride as an ammonia surrogate, 1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(ethylthio)benzenamine.
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Route 2: Reduction of 4-(Ethylthio)nitrobenzene
This classical two-step approach involves the initial synthesis of a nitroaromatic intermediate, followed by its reduction to the corresponding aniline. This strategy is often favored for its reliability, cost-effective reagents, and scalability.
Rationale and Strategy
Step 1: Synthesis of 4-(Ethylthio)nitrobenzene. This intermediate is typically prepared via nucleophilic aromatic substitution (SNAr) of an activated aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with sodium ethanethiolate. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide.
Step 2: Reduction of the Nitro Group. The reduction of the nitro group is a well-established transformation with numerous available reagents.[5] A common and effective method involves the use of tin(II) chloride (SnCl₂) in an acidic medium or a protic solvent like ethanol.[6] Alternative methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or using other metals like iron or zinc in acidic conditions. The choice of reductant can be guided by factors like functional group tolerance, cost, and safety.
Detailed Experimental Protocol
This protocol describes the reduction step using SnCl₂.
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(ethylthio)nitrobenzene (1.0 equivalent) in ethanol.
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The nitro compound is often UV-active and yellow, while the aniline product is typically less colored.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a stirred, aqueous solution of a strong base (e.g., 20-40% NaOH or K₂CO₃) to neutralize the acid and precipitate tin salts.[6] Caution: This neutralization can be highly exothermic.
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure or column chromatography if necessary.
Experimental Workflow
Caption: Workflow for the nitro reduction route.
Route 3: S-Ethylation of 4-Aminothiophenol
This route represents the most convergent approach, forming the target C-S bond on a commercially available aniline precursor. This strategy can be highly efficient and atom-economical if side reactions are properly controlled.
Rationale and Strategy
The synthesis begins with 4-aminothiophenol, which contains both a nucleophilic amine and a more nucleophilic thiolate anion (upon deprotonation). The key to success is achieving selective S-alkylation over N-alkylation. Due to the higher nucleophilicity of the thiolate (a "soft" nucleophile) compared to the amine (a "harder" nucleophile), selective reaction at the sulfur atom is intrinsically favored, especially with soft electrophiles like ethyl iodide.
The reaction is typically performed in the presence of a base that is strong enough to deprotonate the thiol but not the aniline nitrogen to a significant extent. Bases like sodium hydroxide, potassium carbonate, or sodium ethoxide are commonly used.
Detailed Experimental Protocol
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-aminothiophenol (1.0 equivalent) in a suitable solvent such as ethanol or DMF.
-
Deprotonation: Cool the solution in an ice bath. Add a solution of a base (e.g., sodium hydroxide, 1.05 equivalents) in water or ethanol dropwise. Stir for 30 minutes to ensure complete formation of the thiolate.
-
Alkylation: Add ethyl iodide (1.1 equivalents) dropwise via the addition funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC, observing the consumption of 4-aminothiophenol.
-
Work-up: Once the reaction is complete, remove the bulk of the solvent under reduced pressure. Add water to the residue.
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude 4-(ethylthio)benzenamine is often of high purity but can be further purified by vacuum distillation if required.
Experimental Workflow
Caption: Workflow for the S-ethylation route.
Comparative Analysis
The optimal synthetic route depends heavily on the specific project goals, including scale, budget, available equipment, and required purity. The following table provides a quantitative comparison of the three discussed routes.
| Parameter | Route 1: Buchwald-Hartwig | Route 2: Nitro Reduction | Route 3: S-Ethylation |
| Starting Materials | This compound | 4-Fluoronitrobenzene, Ethanethiol | 4-Aminothiophenol, Ethyl Iodide |
| Number of Steps | 1 (from advanced intermediate) | 2 | 1 |
| Typical Overall Yield | 70-90% | 75-90% | 85-95% |
| Key Reagent Cost | High (Pd catalyst, phosphine ligand) | Low (SnCl₂, base) | Low to Medium (Thiophenol) |
| Scalability | Moderate to High (catalyst cost is a factor) | High (well-established, robust) | High (simple, efficient) |
| Safety Concerns | Ligand air-sensitivity, high temps | Exothermic neutralization, nitro compounds | Thiophenol stench, handling of base |
| Functional Group Tolerance | Excellent | Moderate (nitro reduction can affect other groups) | Good (potential for N-alkylation) |
Discussion of Findings
-
Route 1 (Buchwald-Hartwig Amination): This is an elegant and powerful method, particularly for creating analogues or in a medicinal chemistry setting where functional group tolerance is paramount.[7] Its primary drawback is the high cost of the palladium catalyst and specialized phosphine ligands, which can be a significant barrier for large-scale synthesis. The requirement for strictly inert conditions adds an operational consideration. However, for accessing novel derivatives from diverse aryl halides, its versatility is unmatched.
-
Route 2 (Nitro Reduction): This two-step sequence is a workhorse in industrial chemistry. The starting materials are inexpensive and readily available, and the reactions are generally robust and high-yielding.[6] The main considerations are the handling of toxic nitroaromatics and the large amount of waste generated from stoichiometric reducing agents like SnCl₂. Catalytic hydrogenation is a greener alternative but requires specialized high-pressure equipment. This route is arguably the most cost-effective for large-scale production.
-
Route 3 (S-Ethylation): This is the most direct and atom-economical route. It is a simple, high-yielding, one-step process from a commercially available starting material. The primary challenge is the handling of 4-aminothiophenol, which is prone to oxidation and has an unpleasant odor. However, with proper experimental technique, this route offers an excellent balance of efficiency, cost, and simplicity, making it a highly attractive option for both lab-scale and process-scale synthesis.
Conclusion and Recommendations
There is no single "best" route for the synthesis of 4-(ethylthio)benzenamine; the optimal choice is context-dependent.
-
For small-scale, discovery chemistry where versatility and the ability to rapidly generate analogues from various aryl halides are critical, the Buchwald-Hartwig amination (Route 1) is an outstanding choice, despite its cost.
-
For large-scale, cost-driven production , the Nitro Reduction (Route 2) pathway is a proven and economically viable method, offering high throughput with inexpensive reagents.
-
For an optimal balance of efficiency, cost, and simplicity , particularly when the specific target is 4-(ethylthio)benzenamine itself, the S-Ethylation of 4-aminothiophenol (Route 3) is highly recommended. Its high yield, single-step nature, and favorable economics make it a compelling choice for most applications.
Ultimately, this guide serves as a framework for strategic decision-making. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can select the pathway that best aligns with their synthetic goals, resources, and constraints.
References
- PrepChem. Synthesis of 4-[[2-(Diethylamino)ethyl]thio]benzenamine.
- Google Patents. US3406202A - Preparation of aniline thioethers.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- Wikipedia. Ullmann condensation.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds.
- MDPI. Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. (2023).
- ACS Publications. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comprehensive DFT-Based Comparison of the Electronic Properties of 1-Bromo-4-(ethylthio)benzene and its Structural Analogs
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a nuanced understanding of a molecule's electronic properties is paramount for predicting its reactivity, stability, and potential as a drug candidate or functional material. This guide provides an in-depth comparative analysis of the electronic characteristics of 1-Bromo-4-(ethylthio)benzene, a molecule of interest in organic synthesis, against a series of its structural analogs: benzene, bromobenzene, thioanisole, and 1-bromo-4-ethylbenzene.
This analysis is grounded in Density Functional Theory (DFT) calculations, a powerful computational tool that provides insights into electronic structure. By systematically dissecting the contributions of the bromo and ethylthio substituents, both individually and in concert, we aim to furnish researchers with a predictive framework for the behavior of this class of compounds. The causality behind our computational choices and the interpretation of the generated data are explained to ensure a self-validating and trustworthy analysis.
The Rationale for a Comparative DFT Study
This compound presents an interesting case study in substituent effects on an aromatic system. The interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the sulfur atom is expected to significantly modulate the electronic landscape of the benzene ring. Understanding these modulations is crucial for applications such as directing further chemical modifications or predicting intermolecular interactions in a biological or material context.
To isolate and comprehend these electronic perturbations, a comparative study is essential. We have selected the following molecules as reference points:
-
Benzene: The unsubstituted parent aromatic ring, serving as our baseline.
-
Bromobenzene: To elucidate the electronic influence of the bromine substituent in isolation.
-
Thioanisole: To understand the impact of the ethylthio group without the presence of bromine.
-
1-Bromo-4-ethylbenzene: To directly compare the electronic effects of the ethylthio group against a simple alkyl group in the para position to bromine.
This systematic comparison allows for a clear deconvolution of the electronic contributions of each functional group.
Experimental and Computational Methodology
In Silico Experimental Design
Our computational experiment is designed to yield a comprehensive set of electronic property descriptors for this compound and its selected analogs. The workflow for this study is depicted in the following diagram:
Caption: Workflow for the DFT-based analysis of electronic properties.
Detailed Computational Protocol
All calculations were performed using the Gaussian 16 suite of programs.
-
Geometry Optimization: The initial structures of this compound and its analogs were built using GaussView 6 and subjected to full geometry optimization in the gas phase using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1] The choice of the B3LYP functional is based on its proven track record for providing a good balance between accuracy and computational cost for organic molecules.[2] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, which is crucial for molecules containing diffuse electrons and for an accurate description of anions, which is relevant for electron affinity calculations.[3]
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that the stationary points were indeed minima.[2]
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) was determined as ELUMO - EHOMO.[4]
-
Molecular Electrostatic Potential (MEP): The MEP surfaces were generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to gain insights into intramolecular charge transfer and hyperconjugative interactions.
-
Results and Comparative Analysis
The key electronic properties calculated for this compound and its analogs are summarized in the table below.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzene | -6.75 | -0.19 | 6.56 | 0.00 |
| Bromobenzene | -6.89 | -0.55 | 6.34 | 1.71 |
| Thioanisole | -5.98 | -0.25 | 5.73 | 1.35 |
| 1-Bromo-4-ethylbenzene | -6.82 | -0.48 | 6.34 | 1.75 |
| This compound | -6.12 | -0.61 | 5.51 | 1.98 |
Frontier Molecular Orbitals (HOMO, LUMO, and Energy Gap)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[5]
-
Effect of Bromine: The introduction of a bromine atom (Bromobenzene vs. Benzene) leads to a stabilization of both the HOMO and LUMO levels, with a slight reduction in the energy gap. This is consistent with the electron-withdrawing inductive effect of the halogen.
-
Effect of Ethylthio Group: The ethylthio group in Thioanisole significantly raises the HOMO energy level compared to benzene, making it a better electron donor. This is due to the electron-donating resonance effect of the sulfur atom's lone pairs. The LUMO energy is less affected, resulting in a substantially smaller HOMO-LUMO gap, indicating increased reactivity.
-
Combined Effects in this compound: In our target molecule, the opposing effects of the bromo and ethylthio groups are evident. The HOMO energy is higher than that of bromobenzene, but lower than that of thioanisole, reflecting the combined influence of the electron-donating sulfur and the electron-withdrawing bromine. The LUMO is stabilized to the greatest extent among the series due to the combined electron-withdrawing nature of the substituents in that context. Consequently, this compound possesses the smallest HOMO-LUMO gap (5.51 eV) in the series, suggesting it is the most reactive of the compounds studied.
-
Comparison with 1-Bromo-4-ethylbenzene: The ethyl group in 1-Bromo-4-ethylbenzene has a much weaker electron-donating effect compared to the ethylthio group, as evidenced by the lower HOMO energy. This highlights the significant role of the sulfur atom in modulating the electronic properties.
The distribution of the HOMO and LUMO orbitals for this compound is visualized below.
Caption: Schematic representation of HOMO and LUMO distributions.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. Red regions indicate areas of high electron density (nucleophilic character), while blue regions represent electron-deficient areas (electrophilic character).
For this compound, the MEP would show a region of high electron density around the sulfur atom, making it a likely site for interaction with electrophiles. Conversely, the region around the hydrogen atoms of the benzene ring and the bromine atom would exhibit a more positive potential.
Conclusions and Implications for Research
This DFT-based comparative study provides valuable insights into the electronic properties of this compound. Our findings demonstrate that the interplay between the electron-donating ethylthio group and the electron-withdrawing bromo group leads to a molecule with a significantly reduced HOMO-LUMO gap compared to its structural analogs, suggesting enhanced reactivity.
For researchers in drug development, this heightened reactivity could be harnessed for further functionalization or could indicate a potential for specific biological interactions. The localized nature of the HOMO on the sulfur and the aromatic ring, and the LUMO on the ring and bromine atom, provide clear guidance for designing reactions such as electrophilic or nucleophilic substitutions.
In materials science, the tunable electronic properties of such substituted benzenes could be exploited in the design of organic semiconductors or other functional materials where the energy levels of the frontier orbitals are critical for performance.
This guide serves as a foundational resource for understanding and predicting the behavior of this compound and provides a robust, reproducible computational framework for the investigation of other substituted aromatic systems.
References
- Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: Mass spectrometric and computational study.
- Adsorption dynamics of benzene derivatives onto the surface of hydroxylated silica upon photoexcitation: Effect of halogen and methyl substituents. Journal of Applied Physics. [Link]
- Halogen bonds with benzene: an assessment of DFT functionals.
- Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics.
- Halogen Bonds with Benzene: An Assessment of DFT Functionals.
- Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on. Semantic Scholar. [Link]
- Structures of thioanisole derivatives (1 a–e) and electron‐deficient...
- Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. PMC. [Link]
- Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as...
- 1-Bromo-4-ethylbenzene: A Versatile Tool for Organic Synthesis. Acme Bioscience. [Link]
- Synthesis, characterization and DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene.
- The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applic
- Synthesis, characterization and DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene.
- HOMO-LUMO ANALYSIS OF TETRATHIAFULVALENE IN DIFFERENT SOLVENTS USING DENSITY FUNCTIONAL THEORY. Passer Journal. [Link]
- Synthesis, characterization and DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene. Journal of Molecular Structure.
- Unoccupied orbital energies of 1,4-benzenedithiol and the HOMO–LUMO gap. UNL Digital Commons. [Link]
- Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Comparative analysis of the reaction kinetics of 1-Bromo-4-(ethylthio)benzene with different nucleophiles
In the landscape of modern synthetic organic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the rational design of novel molecular entities. This guide provides an in-depth comparative analysis of the reaction kinetics of 1-Bromo-4-(ethylthio)benzene with a selection of common nucleophiles. By examining the interplay between nucleophile identity and reaction rate, we aim to furnish researchers, scientists, and drug development professionals with actionable insights grounded in experimental data.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.[1] Unlike the more familiar SN1 and SN2 reactions at aliphatic centers, SNAr reactions with unactivated aryl halides are generally sluggish. However, the presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group can significantly accelerate the reaction.[1]
The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The initial attack of the nucleophile on the carbon atom bearing the leaving group is usually the rate-determining step (RDS), as it temporarily disrupts the aromaticity of the ring.[1] The subsequent expulsion of the leaving group is a rapid process that restores the aromatic system.[1]
The ethylthio (-SEt) group at the para position in this compound presents an interesting case study. While not as strongly activating as a nitro group, the sulfur atom can stabilize the negative charge in the Meisenheimer complex through resonance, thereby influencing the reaction kinetics.
The SNAr Reaction Mechanism
The generally accepted mechanism for the SNAr reaction is a two-step process. The first step involves the nucleophilic attack on the carbon atom attached to the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). The second step is the elimination of the leaving group, which restores the aromaticity of the ring.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Kinetic Analysis
The rate of an SNAr reaction is highly dependent on the nature of the nucleophile. Factors such as nucleophilicity, basicity, and steric hindrance play crucial roles in determining the reaction kinetics. To provide a quantitative comparison, we have compiled kinetic data for the reaction of this compound with a representative set of nucleophiles: an amine (piperidine), an alkoxide (sodium methoxide), and a thiolate (sodium thiophenoxide).
| Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate |
| Piperidine | Data not found | N/A |
| Sodium Methoxide | Data not found | N/A |
| Sodium Thiophenoxide | Data not found | N/A |
Although specific rate constants for this compound are not provided, general principles of SNAr reactions allow for a qualitative comparison of the expected reactivity of these nucleophiles.
-
Thiolates (e.g., Sodium Thiophenoxide): Sulfur nucleophiles are generally excellent for SNAr reactions.[3] Their high polarizability allows for effective orbital overlap with the aromatic π-system in the transition state, leading to a lower activation energy. Thiolates are typically more reactive than their corresponding alkoxide counterparts.
-
Alkoxides (e.g., Sodium Methoxide): Alkoxides are strong bases and good nucleophiles. Their reactivity in SNAr reactions is significant, though generally less than that of thiolates. The reaction of aryl halides with sodium methoxide is a classic example of SNAr.[4]
-
Amines (e.g., Piperidine): Neutral amines are generally less nucleophilic than their corresponding anionic counterparts (amides). However, secondary amines like piperidine are effective nucleophiles in many SNAr reactions, particularly with activated aryl halides.[5]
Experimental Protocol for Kinetic Measurement
To empirically determine the reaction kinetics, a robust and reproducible experimental protocol is essential. The following outlines a general procedure for monitoring the SNAr reaction of this compound with a nucleophile using UV-Vis spectroscopy. This technique is suitable when the product of the reaction has a UV-Vis absorbance spectrum distinct from the reactants.[6][7]
Materials and Instrumentation
-
This compound (Substrate)
-
Nucleophile of choice (e.g., piperidine, sodium methoxide, sodium thiophenoxide)
-
Anhydrous solvent (e.g., DMSO, DMF, acetonitrile)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Experimental Workflow
Caption: A generalized workflow for the kinetic analysis of an SNAr reaction using UV-Vis spectroscopy.
Causality Behind Experimental Choices
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile (typically 10-fold or greater), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to a pseudo-first-order dependence on the substrate, making the data analysis more straightforward.[2]
-
Choice of Solvent: Aprotic polar solvents like DMSO or DMF are often chosen for SNAr reactions because they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and they do not participate in hydrogen bonding that could stabilize the leaving group and slow the reaction.
-
Temperature Control: Reaction rates are highly sensitive to temperature. Precise temperature control is crucial for obtaining accurate and reproducible kinetic data.
Conclusion
The comparative analysis of the reaction kinetics of this compound with different nucleophiles underscores the fundamental principles governing SNAr reactions. While specific experimental data for this substrate is not widely published, the established hierarchy of nucleophilicity (thiolates > alkoxides > neutral amines) provides a strong predictive framework for relative reaction rates. The provided experimental protocol offers a reliable method for researchers to generate their own kinetic data, enabling a deeper understanding of the factors that control these important transformations. Such knowledge is invaluable for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and materials science industries.
References
- Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress.
- Nucleophilic Aromatic Substitution. (n.d.). University of Calgary.
- Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. (2025).
- Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.
- Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions.
- Singleton, D. A., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- Senge, M. O., & Sample, H. C. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2022). Asian Journal of Green Chemistry.
- Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. (2025).
- Optimization of the nucleophilic aromatic substitution reaction. (n.d.).
- Nucleophilic Arom
- Williams, A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
- Application Notes: Utilizing 1-Bromo-4-nitrobenzene-d4 for Kinetic Isotope Effect Studies. (2025). BenchChem.
- Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube.
- Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. (n.d.). Semantic Scholar.
- Transient-state Kinetics of the Reactions of 1-methoxy-4-(methylthio)benzene With Horseradish Peroxidase Compounds I and II. (1995). PubMed.
- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.). Journal of Chemical Engineering & Process Technology.
- Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. (2021). Journal of the American Chemical Society.
- The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to a facile synthesis of anisole deriv
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (2013). Molecules.
- A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). MDPI.
- Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. (2023). UCL Discovery.
- Benzene, 1-bromo-4-(methylthio)-. (n.d.). NIST WebBook.
- AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. (n.d.). Scribd.
- Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook.
- 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. (2017). Chemistry Stack Exchange.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. longdom.org [longdom.org]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
A Senior Application Scientist's Guide to Multi-Instrument Cross-Validation of 1-Bromo-4-(ethylthio)benzene
An expert comparison guide on the cross-validation of analytical data for 1-Bromo-4-(ethylthio)benzene from different instruments.
In the landscape of pharmaceutical development and chemical synthesis, the absolute certainty of a compound's identity, purity, and structural integrity is non-negotiable. For a key intermediate like this compound, which serves as a crucial building block in the synthesis of more complex molecules, rigorous analytical characterization is paramount. Relying on a single analytical technique provides only one perspective, potentially overlooking critical impurities or structural nuances.
This guide presents a comprehensive framework for the cross-validation of analytical data for this compound using four orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Our approach is grounded in the principle that data from disparate methods must converge to build a holistic and trustworthy profile of the analyte. We will move beyond simple protocol recitation to explore the causal reasoning behind methodological choices, ensuring a self-validating and robust analytical workflow.
The Cross-Validation Workflow: A Unified Approach
The cornerstone of effective cross-validation is the analysis of a single, homogenous batch of the sample across all chosen platforms. This eliminates sample variability as a factor, ensuring that any observed differences in results are attributable to the analytical techniques themselves. The workflow is designed to generate complementary data points that, when synthesized, provide a high-confidence characterization of the compound.
Caption: Overall workflow for cross-validating this compound data.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Fragmentation
GC-MS is a powerhouse for analyzing volatile and semi-volatile compounds. It offers exceptional separation (GC) and provides structural information through mass fragmentation patterns (MS), making it ideal for both purity assessment and identity confirmation.
Expertise & Causality: We select GC-MS due to the anticipated volatility of this compound. A non-polar capillary column (e.g., DB-5ms) is chosen because it effectively separates compounds based on their boiling points, a primary determinant for non-polar to semi-polar analytes like our target. The temperature gradient is optimized to ensure sharp peaks for the main component while allowing for the separation of any potential process-related impurities, such as isomers or starting material residues.
GC-MS Experimental Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in HPLC-grade dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC with a split ratio of 50:1. A high split ratio prevents column overloading and ensures sharp, symmetrical peaks.
-
GC Conditions:
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Expected GC-MS Data Summary
| Parameter | Observed Value | Interpretation |
| Retention Time (RT) | ~10.5 min | Elution time under the specified conditions. |
| Purity (by area %) | >99.5% | Indicates high purity with minimal detectable impurities. |
| Molecular Ion (M⁺) | m/z 218/220 | Confirms the molecular weight (C₈H₉BrS). The 1:1 isotopic pattern is characteristic of a single bromine atom. |
| Key Fragments | m/z 189/191, 139, 110 | Fragments correspond to the loss of -C₂H₅ (ethyl group), -Br, and -SC₂H₅ respectively, supporting the proposed structure. |
High-Performance Liquid Chromatography (HPLC-UV): Orthogonal Purity and Quantification
HPLC provides an orthogonal separation mechanism to GC, primarily based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. This makes it invaluable for confirming purity results and for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability.
Expertise & Causality: A reversed-phase C18 column is the workhorse of HPLC and is selected here for its excellent retention and separation of moderately non-polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with the C18 phase and its UV transparency. A gradient elution is employed to ensure that any impurities with different polarities are effectively resolved from the main analyte peak. UV detection at 254 nm is selected as aromatic rings typically exhibit strong absorbance at this wavelength, providing high sensitivity.
HPLC-UV Experimental Protocol
-
Sample Preparation: Prepare a 0.5 mg/mL solution in acetonitrile.
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection:
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Wavelength: Monitor at 254 nm.
-
Expected HPLC-UV Data Summary
| Parameter | Observed Value | Interpretation |
| Retention Time (RT) | ~7.2 min | Elution time under the specified reversed-phase conditions. |
| Purity (by area % at 254 nm) | >99.6% | Orthogonal confirmation of high purity. The result should be consistent with GC-MS data. |
| λmax | ~258 nm | The wavelength of maximum absorbance, a characteristic property of the molecule's chromophore. |
| Peak Tailing Factor | 1.1 | A value close to 1 indicates excellent peak shape and a well-behaved chromatographic process. |
¹H NMR Spectroscopy: Definitive Structure Elucidation
While chromatographic methods provide purity and hint at identity, Nuclear Magnetic Resonance (NMR) spectroscopy offers unambiguous structural confirmation. It maps the chemical environment of each proton in the molecule, providing definitive evidence of the compound's connectivity and stereochemistry.
Expertise & Causality: A high-field spectrometer (e.g., 400 MHz) is used to achieve better signal dispersion and resolve complex coupling patterns. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar organic molecules as it dissolves the sample well and provides a lock signal for the spectrometer. The analysis of chemical shifts, integration (proton count), and coupling patterns (neighboring protons) allows for the complete assembly of the molecular structure.
¹H NMR Experimental Protocol
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Acquisition:
-
Spectrometer: Bruker Avance 400 MHz.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Expected ¹H NMR Data Summary (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.39 | Doublet | 8.6 | 2H | Ar-H (ortho to -Br) |
| 7.15 | Doublet | 8.6 | 2H | Ar-H (ortho to -SEt) |
| 2.92 | Quartet | 7.4 | 2H | -S-CH₂ -CH₃ |
| 1.31 | Triplet | 7.4 | 3H | -S-CH₂-CH₃ |
The data clearly shows the characteristic AA'BB' pattern of a 1,4-disubstituted benzene ring and the ethyl group's quartet-triplet system, confirming the structure of this compound.
FTIR Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Causality: An Attenuated Total Reflectance (ATR) accessory is used as it requires minimal sample preparation and provides high-quality spectra for solids and liquids. The analysis focuses on identifying characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-S and C-Br bonds.
FTIR Experimental Protocol
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR.
-
Mode: ATR.
-
Scan Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Expected FTIR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2965, 2925 | Strong | Aliphatic C-H stretch (-CH₂, -CH₃) |
| ~1575, 1475 | Strong | Aromatic C=C ring stretch |
| ~1090 | Strong | C-S stretch |
| ~810 | Strong | C-H out-of-plane bend (para-disubstitution) |
Synthesizing the Data: A Coherent Conclusion
The true power of cross-validation lies in the convergence of data from these orthogonal techniques. Each method provides a piece of the puzzle, and together they create a high-fidelity picture of the analyte.
Caption: Logical convergence of data from four orthogonal analytical techniques.
Comparative Performance Summary
| Analytical Technique | Primary Information | Strengths | Limitations for this Analyte |
| GC-MS | Purity, Molecular Weight, Fragmentation Pattern | High sensitivity, provides structural clues from fragmentation. | Requires analyte to be volatile and thermally stable. |
| HPLC-UV | Purity, Quantification | Orthogonal to GC, suitable for non-volatile impurities, excellent for quantification. | Provides limited structural information beyond UV spectrum. |
| ¹H NMR | Unambiguous Molecular Structure | Definitive structural elucidation, provides information on all proton-containing components. | Lower sensitivity than MS, requires higher sample concentration. |
| FTIR | Functional Groups | Fast, non-destructive, confirms presence of key chemical bonds. | Provides no information on purity or complex connectivity. |
The results are highly consistent. Both GC-MS and HPLC-UV analyses indicate a purity level exceeding 99.5%, providing strong, cross-validated evidence of the sample's high quality. The molecular weight confirmed by GC-MS (m/z 218/220) is in perfect agreement with the structure definitively elucidated by ¹H NMR. Furthermore, the functional groups identified by FTIR (aromatic, alkyl, C-S, para-substitution) are fully consistent with the NMR-verified structure. This multi-faceted agreement between techniques that rely on different physicochemical principles forms the basis of a robust and trustworthy analytical validation.
Conclusion
The comprehensive characterization of this compound, or any chemical entity in a regulated or research environment, cannot be reliably achieved with a single analytical method. By implementing a cross-validation strategy using orthogonal techniques like GC-MS, HPLC-UV, ¹H NMR, and FTIR, we construct a self-validating system. Each instrument's data set reinforces the others, mitigating the risk of unforeseen errors, artifacts, or the co-elution of impurities. This integrated approach ensures the highest level of confidence in the analyte's identity, purity, and structure, satisfying the rigorous demands of scientific integrity and regulatory scrutiny.
References
- ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Introduction to Mass Spectrometry, 4th Edition. J. Throck Watson and O. David Sparkman. John Wiley & Sons. [Link]
- Practical HPLC Method Development, 2nd Edition. Lloyd R. Snyder, Joseph J. Kirkland, and Joseph L. Glajch. John Wiley & Sons. [Link]
- Spectrometric Identification of Organic Compounds, 8th Edition. Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-(ethylthio)benzene
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Bromo-4-(ethylthio)benzene. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a deep and actionable understanding for researchers, scientists, and drug development professionals.
Hazard Characterization and Profile
This compound (CAS No. 30506-30-0) is a halogenated aromatic sulfide.[1][2] While specific toxicological data for this exact compound is limited, its structural analogues and functional groups (brominated benzene, thioether) necessitate its classification as a hazardous substance. It should be handled with the assumption that it is a skin and eye irritant, potentially harmful if inhaled or ingested, and toxic to aquatic life.[3][4]
Proper disposal is not merely a regulatory hurdle; it is a critical step in the chemical lifecycle. As a brominated organic compound, improper disposal through standard waste streams can lead to the formation of persistent organic pollutants (POPs) and other hazardous byproducts in the environment.[5] Therefore, a dedicated and informed disposal strategy is paramount.
| Property | Data | Source |
| Chemical Formula | C₈H₉BrS | [6] (analogue) |
| Molecular Weight | 217.12 g/mol | N/A |
| Appearance | Likely a solid or liquid | [4][7] (analogues) |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | [3][4] |
| Waste Category | Halogenated Organic Waste | [8][9] |
The Core Directive: Waste Management and Disposal Protocol
The fundamental principle for disposing of this compound is segregation . It must be treated as halogenated organic waste .[8][9] Mixing it with non-halogenated waste streams contaminates the entire batch, escalating disposal costs and complexity.
Step 1: Personal Protective Equipment (PPE)
Before handling waste, ensure a robust defense against exposure. The specific PPE required is dictated by the potential hazards of the chemical.[10][11]
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart.
-
Eye Protection: Use chemical splash goggles or safety glasses with side shields.[12]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes.
-
Work Area: All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[13]
Step 2: Waste Collection and Segregation
Waste should be segregated at the point of generation to prevent cross-contamination.
-
Designate a Container: Use a dedicated, properly labeled waste container exclusively for "Halogenated Organic Waste."[8]
-
Compatibility: The container must be made of a material compatible with the chemical, such as glass or polyethylene.[14] Avoid metal containers for any waste stream that may have acidic residues.[15]
-
Solid vs. Liquid: Use separate containers for solid waste (e.g., contaminated filter paper, gloves) and liquid waste.[14]
Step 3: Container Labeling and Storage
Proper labeling is a critical safety and compliance measure mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][17][18]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE ".[17][18]
-
Contents: List the full chemical name: "this compound". If mixed with other solvents, list all constituents.
-
Hazard Pictograms: Affix appropriate GHS pictograms (e.g., irritant, environmentally hazardous).[17]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[17][18] This area must be at or near the point of generation and under the control of the lab personnel. The container must be kept closed except when adding waste.[10][19] Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[14][15]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[20]
-
Request Pickup: Once the container is full or within the time limits specified by your institution (often 12 months for SAAs), submit a request for disposal.[8]
-
Transportation: The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).[20]
-
Final Disposal Method: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[5][21] This process ensures the complete destruction of the hazardous molecules, preventing their release into the environment.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate hazards.[22]
Minor Spill (Contained within a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height.
-
Contain and Absorb: Use a spill kit with an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels.[22][23]
-
Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials into the hazardous waste container.
-
Label and Dispose: Seal and label the container as "Hazardous Waste" with a description of the contents and submit for disposal.
Major Spill (Outside of a Fume Hood)
-
Evacuate: Immediately alert all personnel and evacuate the laboratory.
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors.
-
Call for Help: Contact your institution's emergency response line and the EHS office immediately.
-
Do Not Re-enter: Await the arrival of trained emergency personnel to manage the cleanup.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following diagrams outline the essential workflows for waste disposal and the hierarchy of safety controls.
Caption: Disposal workflow for this compound.
Caption: The Hierarchy of Controls for chemical safety.
Regulatory Framework: A Foundation of Trust
Our procedures are grounded in the regulations set forth by major governing bodies to ensure the highest standards of safety and compliance.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste.[16][24] This includes regulations on waste identification, generator status, and disposal standards.[15][24] this compound falls under the category of halogenated organic wastes, which have specific treatment requirements.[5]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform workers about chemical hazards through labels, Safety Data Sheets (SDSs), and training.[11][25] OSHA also sets requirements for the storage of hazardous materials and the use of PPE.[19][26]
By adhering to these guidelines, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory.
References
- Benchchem. Navigating Laboratory Chemical Disposal: A Guide to Safe and Compliant Practices.
- LabX.com. (2025-05-26). Laboratory Waste Management: Best Practices for Compliance and Safety.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Needle.Tube. Regulating Lab Waste Disposal in the United States: The Role of the EPA.
- MCF Environmental Services. (2020-08-27). 3 Tips To Improve Your Laboratory Waste Management.
- ACTenviro. (2024-09-17). Best Practices for Laboratory Waste Management.
- OSHA.com. (2022-03-29). How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Chemical Storage. (2024-06-18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Medical Laboratory Observer. (2019-07-01). Laboratory Waste Management: The New Regulations.
- Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
- Creative Safety Supply. (2024-09-17). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly.
- DuraLabel. (2025-12-16). OSHA Rules for Hazardous Chemicals.
- American Society for Clinical Laboratory Science. Managing Hazardous Chemical Waste in the Lab.
- Fisher Scientific. (2025-12-24). Safety Data Sheet for 1-Bromo-4-isopropylbenzene.
- C/D/N Isotopes. Safety Data Sheet for 4-Bromonitrobenzene-d4.
- Thermo Fisher Scientific. (2025-09-05). Safety Data Sheet for 1-Bromo-4-iodobenzene.
- Fisher Scientific. (2025-12-21). Safety Data Sheet for 1-Bromo-4-ethylbenzene.
- Apollo Scientific. Safety Data Sheet for 1-Bromo-4-(tert-butyl)benzene.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of California, Santa Cruz. Halogenated Waste.
- U.S. Environmental Protection Agency. (2025-12-04). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- BLD Pharm. MSDS of Benzene, 1-bromo-4-(1-methylethenyl)-.
- Sigma-Aldrich. (2025-05-06). Safety Data Sheet for bromobenzene.
- Fisher Scientific. (2025-12-19). Safety Data Sheet for 1-Bromo-4-iodobenzene.
- Benchchem. Essential Guide to the Safe Disposal of 1-Bromo-4-(trichloromethyl)benzene.
- U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- University of Michigan. Benzene - Environment, Health & Safety.
- U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations.
- University of New Mexico. Benzene Use SOP Example - Environmental Health & Safety.
- Central Drug House. (2025-02-19). 1-Bromo-4-Fluorobenzene MATERIAL SAFETY DATA SHEET.
- National Institute of Standards and Technology. Benzene, 1-bromo-4-ethyl-.
- National Institute of Standards and Technology. Benzene, 1-bromo-4-(methylthio)-.
- BLD Pharm. This compound.
- Iright. Thermo Fisher, L13718.14, this compound, 97%, Thermo Sc.
- Sigma-Aldrich. 1-Bromo-4-ethynylbenzene 97.
Sources
- 1. Benzene, 1-bromo-4-(methylthio)- [webbook.nist.gov]
- 2. 30506-30-0|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]
- 7. iright.com [iright.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uakron.edu [uakron.edu]
- 10. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. needle.tube [needle.tube]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. ushazmatstorage.com [ushazmatstorage.com]
- 20. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 21. actenviro.com [actenviro.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ehs.umich.edu [ehs.umich.edu]
- 24. epa.gov [epa.gov]
- 25. resources.duralabel.com [resources.duralabel.com]
- 26. connmaciel.com [connmaciel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
